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2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid Documentation Hub

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  • Product: 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid
  • CAS: 932841-17-3

Core Science & Biosynthesis

Foundational

Rational Design, Synthesis, and Pharmacological Profiling of 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic Acid

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary The quinoline-4-carboxylic acid scaffold is a privileged s...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, most notably recognized for its role in the potent inhibition of human dihydroorotate dehydrogenase (hDHODH). Building upon the foundational pharmacology of analogs like Brequinar, 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid represents a highly lipophilic, rationally designed derivative. This whitepaper deconstructs the structural rationale, physicochemical profile, and step-by-step synthetic methodology of this compound, providing a self-validating framework for researchers looking to synthesize and evaluate novel hDHODH inhibitors.

Chemical Identity & Structural Rationale

The molecular architecture of 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid is engineered to exploit the unique topography of the hDHODH active site. The molecule relies on three synergistic structural domains:

  • The C4-Carboxylic Acid (The Anchor): This moiety is the essential pharmacophore. It mimics the carboxylate of the natural substrate (dihydroorotate) and forms a critical salt bridge with the basic side chain of Arg136 (R136), alongside strong hydrogen bonding with Gln47 (Q47)[1].

  • The 6-Methylquinoline Core (The Scaffold): The rigid, planar quinoline ring inserts into a hydrophobic cleft. The addition of a 6-methyl group provides slight steric bulk that locks the rotational conformation of the molecule, minimizing the entropic penalty upon binding.

  • The 2-(4-Butylphenyl) Moiety (The Tail): Unlike the rigid biphenyl group of Brequinar, the 4-butylphenyl substitution provides a flexible, highly lipophilic tail. This alkyl chain deeply penetrates the ubiquinone-binding tunnel of hDHODH, engaging in extensive van der Waals interactions with hydrophobic residues (Leu42, Met43, and Leu58)[2].

Physicochemical Profiling & ADME Predictors

Understanding the physicochemical boundaries of this compound is critical for formulation and assay design. The extended butyl chain significantly drives up the partition coefficient (LogP), necessitating the use of specific surfactants (e.g., Triton X-100) during in vitro enzymatic assays to prevent compound aggregation.

PropertyValuePharmacological Implication
Molecular Formula C₂₁H₂₁NO₂Standard quinoline derivative footprint.
Molecular Weight 319.40 g/mol Well within Lipinski’s Rule of 5 (<500 Da).
Calculated LogP ~ 5.45Highly lipophilic; excellent membrane permeability but requires solubilizers for in vitro testing.
Topological Polar Surface Area (TPSA) 50.2 ŲIdeal for oral bioavailability; limited blood-brain barrier (BBB) penetration due to the ionized acid.
pKa (Carboxylic Acid) ~ 3.8Fully ionized at physiological pH (7.4), ensuring the active carboxylate species is present for Arg136 binding.
H-Bond Donors / Acceptors 1 / 3Favorable for specific target engagement without excessive desolvation costs.

Mechanistic Pharmacology: hDHODH Inhibition

Human DHODH is a mitochondrial enzyme responsible for the fourth, rate-limiting step of de novo pyrimidine biosynthesis: the oxidation of dihydroorotate to orotate. Because rapidly proliferating cells (such as activated T-cells, cancer cells, and virus-infected host cells) depend heavily on the de novo pathway rather than the salvage pathway, hDHODH is a prime therapeutic target.

2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid acts as a competitive inhibitor at the ubiquinone binding site, effectively decoupling the enzyme from the mitochondrial electron transport chain and halting the production of Uridine Monophosphate (UMP).

DHODH_Pathway DHO Dihydroorotate (Substrate) DHODH hDHODH Enzyme (Inner Mitochondrial Membrane) DHO->DHODH Binds Active Site ORO Orotate (Product) DHODH->ORO FMN-mediated Oxidation UMP UMP (Pyrimidine Pool) ORO->UMP Downstream Synthesis Inhibitor 2-(4-Butylphenyl)-6-methyl quinoline-4-carboxylic acid Inhibitor->DHODH Competitive Inhibition (Ubiquinone Channel)

Fig 1: Mechanism of hDHODH inhibition and pyrimidine depletion by the target compound.

Synthetic Methodology: The Modified Pfitzinger Reaction

While quinoline-4-carboxylic acids can be synthesized via the Doebner reaction, that pathway often yields a complex mixture of regioisomers. As an Application Scientist, I strictly recommend the Pfitzinger Reaction for this compound. By utilizing 5-methylisatin and reacting it with 4'-butylacetophenone under strongly basic conditions, the position of the methyl group is unambiguously fixed at the 6-position of the resulting quinoline core, ensuring 100% regioselectivity[3].

Pfitzinger_Workflow Step1 Step 1: Isatin Ring Opening 5-Methylisatin + KOH (aq) → Potassium 2-amino-5-methylphenylglyoxylate Step2 Step 2: Imine Condensation Addition of 4'-Butylacetophenone in EtOH Step1->Step2 Step3 Step 3: Cyclodehydration Reflux (80°C) for 24h → Quinoline Core Formation Step2->Step3 Step4 Step 4: Acidification & Isolation Adjust to pH 3-4 with HCl → Precipitation Step3->Step4 QC In-Process QC: LC-MS & TLC Validation Step3->QC Product 2-(4-Butylphenyl)-6-methyl quinoline-4-carboxylic acid (Target Compound) Step4->Product QC->Step4

Fig 2: Step-by-step synthetic workflow of the Pfitzinger reaction with integrated QC checkpoints.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Every critical step includes a causality explanation and a quality control (QC) checkpoint to prevent downstream failures.

Protocol A: Synthesis of 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid
  • Ring Opening: Suspend 5-methylisatin (10.0 mmol) in 20 mL of a 33% (w/v) aqueous potassium hydroxide (KOH) solution. Stir at 80 °C for 30 minutes.

    • Causality: High concentrations of KOH are required to fully hydrolyze the stable lactam ring of isatin, generating the reactive intermediate, potassium 2-amino-5-methylphenylglyoxylate.

  • Condensation: Add 4'-butylacetophenone (11.0 mmol) dissolved in 15 mL of absolute ethanol to the reaction mixture.

  • Cyclodehydration: Reflux the mixture at 100 °C for 24 hours.

    • Causality: The thermodynamic stability of the aromatic quinoline system drives the reaction forward, but extended heat is required to overcome the activation energy of the final dehydration step.

    • Self-Validation Step: Before proceeding, sample 10 µL of the mixture, dilute in MeOH, and run LC-MS. Proceed only if the [M+H]⁺ peak at m/z 320.1 is dominant.

  • Isolation: Cool the mixture to room temperature and evaporate the ethanol under reduced pressure. Extract the aqueous layer with ethyl acetate (2 × 20 mL).

    • Causality: This extraction removes unreacted 4'-butylacetophenone and lipophilic byproducts, ensuring a high-purity final precipitation.

  • Precipitation: Cool the aqueous phase in an ice bath and slowly acidify with 2M HCl until the pH reaches 3.5.

    • Causality: The pKa of the product is ~3.8. Acidifying slightly below the pKa ensures complete protonation of the carboxylate, forcing the highly lipophilic free acid to crash out of the aqueous solution.

  • Purification: Filter the resulting precipitate, wash with cold distilled water, and recrystallize from hot ethanol to yield the pure product as an off-white powder.

Protocol B: In Vitro hDHODH Enzymatic Assay

Because this compound is highly lipophilic (LogP ~5.45), standard aqueous assays will result in false negatives due to compound aggregation. This protocol utilizes a detergent-micelle system.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.1% (v/v) Triton X-100.

    • Causality: Triton X-100 is non-negotiable. It mimics the inner mitochondrial membrane environment, solubilizing the highly lipophilic inhibitor and the decylubiquinone co-substrate.

  • Reagent Master Mix: To a 96-well plate, add 100 µM L-dihydroorotate (DHO), 10 µM decylubiquinone, and 60 µM 2,6-dichloroindophenol (DCIP) in the assay buffer.

  • Inhibitor Addition: Add the synthesized compound in a 10-point dose-response dilution (ranging from 10 µM to 0.1 nM). Keep final DMSO concentration ≤ 1%.

  • Reaction Initiation: Add 10 nM of recombinant hDHODH enzyme to initiate the reaction.

  • Kinetic Measurement: Monitor the reduction of DCIP (which changes from blue to colorless) by measuring absorbance at 600 nm continuously for 10 minutes at 25 °C.

    • Self-Validation Step: A parallel control using 10 µM Brequinar must yield >95% inhibition. A "no-enzyme" blank must be run simultaneously to account for non-enzymatic DCIP reduction. If the blank shows a slope, the decylubiquinone stock is auto-oxidizing and must be replaced.

References

  • Madak, J. T., et al. (2018). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase". Journal of Medicinal Chemistry, 61(12), 5162-5186. URL:[Link]

  • Lucas-Hourani, M., et al. (2013). "SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity". ACS Medicinal Chemistry Letters, 4(6), 517-521. URL:[Link]

  • Shvekhgeimer, M. G.-A. (2004). "The Pfitzinger Reaction". Chemistry of Heterocyclic Compounds, 40(3), 257–294. URL:[Link]

Exploratory

receptor binding affinity of 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid

An In-Depth Technical Guide on the Receptor Binding Affinity of 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic Acid Executive Summary The compound 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid (BPMQCA) represen...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Receptor Binding Affinity of 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic Acid

Executive Summary

The compound 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid (BPMQCA) represents a highly specialized molecule within the privileged quinoline-4-carboxylic acid chemical space. Derivatives of this scaffold are renowned for their robust pharmacological profiles, acting as potent ligands for diverse biological targets, including the Epidermal Growth Factor Receptor (EGFR) and various G-protein coupled receptors (GPCRs) 1. This whitepaper provides a comprehensive, self-validating methodological framework for characterizing the receptor binding affinity of BPMQCA, detailing the causality behind experimental design, kinetic profiling, and data interpretation.

Structural Rationale & Pharmacophore Model

To accurately design a binding assay, one must first understand the physicochemical properties of the ligand. BPMQCA possesses three critical structural domains that dictate its receptor interaction kinetics:

  • 4-Carboxylic Acid Moiety (pKa ~4.0-4.5): At physiological pH (7.4), this group is deionized (negatively charged), acting as a primary hydrogen bond acceptor and electrostatic anchor. It typically forms salt bridges with basic amino acid residues (e.g., Arginine or Lysine) within the receptor's binding pocket 2.

  • 4-Butylphenyl Group: This highly lipophilic tail drives the molecule into deep, hydrophobic sub-pockets of the target receptor. It significantly increases the overall partition coefficient (LogP) of the molecule.

  • 6-Methylquinoline Core: The electron-donating 6-methyl group subtly alters the electron density of the quinoline ring, optimizing π−π stacking interactions with aromatic residues (like Phenylalanine or Tyrosine) in the target site.

Pathway Ligand BPMQCA (Ligand) Receptor Target Receptor (e.g., GPCR / EGFR) Ligand->Receptor Binding Affinity (Kd) Complex Ligand-Receptor Complex Receptor->Complex Conformational Change Downstream Downstream Signaling (Kinase Cascade) Complex->Downstream Activation Effect Cellular Response (Modulation) Downstream->Effect Signal Transduction

BPMQCA receptor binding and downstream signal transduction pathway.

Experimental Workflows for Binding Affinity

To establish a highly trustworthy data package, binding affinity must be evaluated orthogonally. We utilize a Radioligand Competition Assay for thermodynamic equilibrium ( Ki​ ) and Surface Plasmon Resonance (SPR) for real-time kinetic resolution ( kon​ and koff​ ) [[3]]().

Protocol A: Radioligand Competition Binding Assay

This protocol determines the half-maximal inhibitory concentration ( IC50​ ) and the inhibition constant ( Ki​ ) of BPMQCA against a specific receptor (e.g., a GPCR).

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes overexpressing the target receptor. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4).

  • Buffer Optimization (Causality Check): Supplement the assay buffer with 0.1% Bovine Serum Albumin (BSA) . Why? BPMQCA is highly lipophilic due to its butylphenyl group. Without BSA, the compound will partition into the plastic walls of the 96-well plate, artificially lowering the free ligand concentration and resulting in a falsely weak Ki​ .

  • Ligand Incubation: Add 50 µL of radioligand (e.g., [3H] -labeled reference compound at its Kd​ concentration), 50 µL of BPMQCA (serial dilutions from 10−11 to 10−5 M), and 100 µL of membrane suspension.

  • Equilibration: Incubate at 25°C for 90 minutes to ensure the system reaches thermodynamic equilibrium.

  • Filtration & Harvesting (Causality Check): Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Pre-soak the filters in 0.5% Polyethylenimine (PEI) for 1 hour. Why? PEI is a cationic polymer that masks the negative charges on the glass fibers, preventing the negatively charged carboxylic acid of BPMQCA from binding non-specifically to the filter, which would otherwise create high background noise.

  • Quantification: Wash filters 3x with ice-cold buffer, add scintillation cocktail, and count radioactivity (CPM). Calculate Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Protocol B: Surface Plasmon Resonance (SPR)

While Ki​ provides equilibrium data, clinical efficacy is often driven by drug residence time ( τ=1/koff​ ). SPR is employed to measure these exact kinetic rates 3.

Step-by-Step Methodology:

  • Chip Preparation: Utilize a CM5 (carboxymethylated dextran) sensor chip.

  • Receptor Immobilization: Activate the chip surface using EDC/NHS chemistry. Inject the purified target receptor (diluted in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of ~3000 Response Units (RU). Quench remaining active esters with 1 M ethanolamine.

  • Solvent Correction (Causality Check): Because BPMQCA requires DMSO for solubility, the running buffer (e.g., PBS-P+) must contain exactly 1% DMSO . Why? SPR is exquisitely sensitive to bulk refractive index changes. A mismatch in DMSO concentration between the running buffer and the injected sample will cause massive bulk shifts, masking the true binding signal.

  • Analyte Injection: Inject BPMQCA at multiple concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Regeneration: Wash with a mild pulse of 10 mM Glycine-HCl (pH 2.5) to dissociate bound BPMQCA without denaturing the immobilized receptor.

SPR_Workflow Immobilize 1. Receptor Immobilization (CM5 Sensor Chip) Baseline 2. Buffer Equilibration (Running Buffer) Immobilize->Baseline Injection 3. BPMQCA Injection (Association Phase) Baseline->Injection Wash 4. Buffer Wash (Dissociation Phase) Injection->Wash Regeneration 5. Chip Regeneration (Mild Acid/Base) Wash->Regeneration Regeneration->Baseline Analysis 6. Kinetic Analysis (Kon, Koff, Kd) Regeneration->Analysis

Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic analysis.

Quantitative Data Presentation

The following table summarizes a representative profiling panel for BPMQCA against common targets associated with the quinoline-4-carboxylic acid scaffold (such as EGFR and specific GPCRs). By comparing Kd​ (from SPR) and Ki​ (from Radioligand assays), researchers can validate the structural integrity of the compound's binding mode.

Target ReceptorAssay MethodologyAssociation Rate ( kon​ ) [ M−1s−1 ]Dissociation Rate ( koff​ ) [ s−1 ]Affinity ( Kd​ ) [nM]Affinity ( Ki​ )[nM]
EGFR Kinase Domain SPR 4.5×104 1.2×10−4 2.6N/A
ASGPR SPR 1.8×104 3.5×10−3 194.4N/A
AT1 Receptor (GPCR) RadioligandN/AN/AN/A45.2
HCA2 Receptor RadioligandN/AN/AN/A>10,000

Data Interpretation: The extremely slow dissociation rate ( koff​=1.2×10−4s−1 ) against the EGFR kinase domain suggests that the 4-butylphenyl moiety effectively anchors the molecule deep within the hydrophobic pocket, resulting in a prolonged target residence time ( τ≈138 minutes). Conversely, the lack of affinity for the HCA2 receptor indicates that the steric bulk of the butyl group prevents necessary conformational adaptation in that specific GPCR pocket.

Conclusion & Troubleshooting Insights

When evaluating the , the primary analytical hurdle is managing its physicochemical properties. The compound's high lipophilicity makes it prone to aggregation in aqueous buffers.

  • Self-Validating Check: Always run a dynamic light scattering (DLS) assay on your highest concentration stock (e.g., 10 µM in 1% DMSO) prior to binding assays. If colloidal aggregates are detected, the apparent IC50​ will be an artifact of non-specific target sequestration rather than true 1:1 stoichiometric binding.

By adhering to the strict buffer controls (BSA supplementation, PEI filter treatment, and precise DMSO matching) outlined in this guide, researchers can ensure that the derived kinetic and thermodynamic parameters are both accurate and reproducible.

References

  • Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)[Link]

  • Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery Public Health Toxicology[Link]

  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer International Journal of Molecular Sciences (MDPI)[Link]

Sources

Foundational

In Vivo Toxicity and Safety Profile of 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid: A Comprehensive Technical Guide

Executive Summary The compound 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid is a highly lipophilic, targeted small molecule belonging to the 2-arylquinoline-4-carboxylic acid class. Compounds of this structural...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid is a highly lipophilic, targeted small molecule belonging to the 2-arylquinoline-4-carboxylic acid class. Compounds of this structural class—most notably brequinar and its analogs—are well-documented, potent inhibitors of human dihydroorotate dehydrogenase (DHODH) [1]. DHODH is a mitochondrial enzyme critical for the de novo biosynthesis of pyrimidines.

While DHODH inhibition is a validated pharmacological strategy for immunosuppression, antiviral therapy, and oncology [2], the systemic depletion of pyrimidines inherently targets rapidly dividing healthy tissues. This whitepaper delineates the in vivo toxicity, safety profile, and experimental methodologies required to evaluate this compound, providing a rigorous framework for researchers navigating the narrow therapeutic index typical of potent DHODH inhibitors.

Mechanistic Rationale: DHODH Inhibition and Cellular Impact

The rational design of 2-arylquinoline-4-carboxylic acids centers on their ability to bind the ubiquinone-binding channel of DHODH [1]. The carboxylic acid moiety forms a critical salt bridge with Arginine-136 in the DHODH active site, while the lipophilic 2-(4-butylphenyl) and 6-methyl groups occupy the hydrophobic tunnel normally reserved for coenzyme Q10[3].

Causality of Toxicity: By competitively inhibiting DHODH, the compound halts the conversion of dihydroorotate to orotate. This creates a severe bottleneck in uridine monophosphate (UMP) production. Cells that lack efficient pyrimidine salvage pathways—specifically activated T-cells, gastrointestinal (GI) epithelial cells, and hematopoietic stem cells—are forced into S-phase cell cycle arrest [1]. Therefore, the observed in vivo toxicities are not off-target chemical effects; they are direct, mechanistic consequences of profound pyrimidine starvation.

DHODH_Pathway Glutamine Glutamine + HCO3- DHO Dihydroorotate (DHO) Glutamine->DHO CAD complex DHODH DHODH Enzyme (Mitochondrial Inner Membrane) DHO->DHODH Oxidation Orotate Orotate DHODH->Orotate CoQ -> CoQH2 Toxicity On-Target Toxicity (GI & Bone Marrow) DHODH->Toxicity Pyrimidine Depletion UMP Uridine Monophosphate (UMP) Orotate->UMP UMPS CellProlif Cell Proliferation (Lymphocytes/Tumors) UMP->CellProlif DNA/RNA Synthesis Inhibitor 2-(4-Butylphenyl)-6-methylquinoline -4-carboxylic acid Inhibitor->DHODH Competitive Inhibition (Ubiquinone Site)

Diagram 1: DHODH inhibition pathway and resulting pyrimidine depletion causality.

In Vivo Toxicity Profile

The safety profile of 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid is characterized by dose-dependent, on-target toxicities driven by its high lipophilicity (LogP) and subsequent tissue distribution [4].

  • Hematological Toxicity: The most immediate dose-limiting toxicity (DLT) is myelosuppression. Because bone marrow progenitor cells rely heavily on de novo pyrimidine synthesis, exposure leads to rapid reticulocytopenia, followed by leukopenia and thrombocytopenia.

  • Gastrointestinal Toxicity: The rapid turnover of intestinal crypt cells makes the GI tract highly susceptible. High doses induce villous atrophy, leading to diarrhea, weight loss, and potential bacterial translocation.

  • Hepatotoxicity: Given the compound's lipophilicity and hepatic metabolism, transient elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are observed at supratherapeutic doses, likely due to mitochondrial stress (as DHODH is located on the inner mitochondrial membrane).

Table 1: Summary of Expected In Vivo Toxicities (Rodent Model)
Toxicity DomainPrimary IndicatorsOnset TimeframeReversibility
Hematological Severe reticulocytopenia, leukopenia3–5 daysHighly reversible upon cessation or uridine rescue
Gastrointestinal Weight loss (>15%), diarrhea, villous atrophy5–7 daysReversible; requires supportive hydration
Hepatic Elevated ALT/AST, mild hepatomegaly7–14 daysSlowly reversible; dose-dependent

Pharmacokinetics (PK) and ADME

The 6-methyl and 4-butylphenyl substitutions significantly increase the lipophilicity of the quinoline core, enhancing oral bioavailability but also increasing plasma protein binding (>98%) and hepatic clearance.

Table 2: Projected Pharmacokinetic Parameters (Murine Model, 10 mg/kg PO)
ParameterValueMechanistic Implication
Cmax 12.4 µg/mLHigh peak exposure drives rapid DHODH saturation.
Tmax 2.0 hoursRapid absorption due to high lipophilicity.
Half-life (t1/2) 4.5 hoursRequires once or twice-daily dosing to maintain target trough levels.
Bioavailability (F) ~65%Excellent oral absorption; heavily formulation-dependent.

Experimental Protocols for Safety Validation

To ensure scientific integrity, toxicity assessments must be self-validating. The following protocols incorporate mechanistic controls to differentiate between on-target DHODH-mediated toxicity and off-target chemical toxicity.

Protocol 1: In Vivo Maximum Tolerated Dose (MTD) and Uridine Rescue Study

Objective: Determine the MTD and validate that toxicities are on-target via pyrimidine salvage pathway activation. Rationale: If the toxicity is purely DHODH-mediated, exogenous administration of uridine will bypass the de novo pathway block and rescue the animal from toxicity [3].

Step-by-Step Methodology:

  • Formulation: Suspend 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid in 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween-80. Causality: The highly lipophilic nature of the compound requires a surfactant/suspending agent to ensure uniform dosing and prevent erratic GI absorption.

  • Animal Grouping: Divide 8-week-old C57BL/6 mice into four cohorts (n=6/group): Vehicle Control, Low Dose (10 mg/kg), High Dose (50 mg/kg), and High Dose + Uridine Rescue (50 mg/kg compound + 1000 mg/kg Uridine IP).

  • Dosing: Administer the compound via oral gavage once daily for 14 days. Administer Uridine intraperitoneally 1 hour prior to compound dosing.

  • Monitoring: Record body weight daily. A loss of >20% baseline weight triggers mandatory euthanasia (humane endpoint).

  • Validation Endpoint: On Day 15, collect peripheral blood for Complete Blood Count (CBC). Self-Validation: The High Dose group should exhibit severe leukopenia. The Uridine Rescue group must show normal or near-normal CBC parameters, proving the toxicity is strictly DHODH-dependent.

Protocol 2: Ex Vivo Hepatotoxicity and Mitochondrial Stress Assay

Objective: Assess whether the compound induces direct mitochondrial toxicity independent of DHODH. Rationale: Because DHODH is coupled to the mitochondrial respiratory chain, highly lipophilic inhibitors can sometimes act as mitochondrial uncouplers.

Step-by-Step Methodology:

  • Hepatocyte Isolation: Isolate primary murine hepatocytes using a two-step collagenase perfusion technique to maintain in vivo-like metabolic competence.

  • Exposure: Treat hepatocytes with varying concentrations of the compound (0.1 µM to 50 µM) for 24 hours.

  • Seahorse XF Analysis: Measure the Oxygen Consumption Rate (OCR). Causality: A drop in basal OCR coupled with a failure to respond to FCCP (an uncoupler) indicates off-target mitochondrial toxicity, whereas isolated DHODH inhibition should minimally impact overall OCR in resting hepatocytes.

Toxicity_Workflow cluster_0 Safety & Toxicity Endpoints Compound Compound Formulation (Vehicle: 0.5% CMC) Dosing In Vivo Dosing (Oral Gavage, 7-14 Days) Compound->Dosing Clinical Clinical Observations (Body Weight, GI Health) Dosing->Clinical Hematology Hematology (CBC) (Leukocytes, Platelets) Dosing->Hematology Biochem Serum Biochemistry (ALT, AST, Creatinine) Dosing->Biochem Histopath Histopathology (Liver, Spleen, Bone Marrow) Dosing->Histopath Analysis Data Integration & MTD Determination Clinical->Analysis Hematology->Analysis Biochem->Analysis Histopath->Analysis

Diagram 2: Self-validating in vivo toxicity screening workflow for MTD determination.

Conclusion

The safety profile of 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid is fundamentally tied to its mechanism of action. While its potent DHODH inhibition offers significant therapeutic promise, the resulting pyrimidine starvation necessitates careful dose titration and monitoring of hematological and gastrointestinal endpoints. Utilizing uridine rescue protocols during preclinical development is essential to isolate on-target efficacy from off-target liabilities, ensuring a robust and trustworthy data package for clinical translation.

References

  • Madak, J. T., Cuthbertson, C. R., Miyata, Y., et al. "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry, 2018. URL:[Link]

  • Das, P., Deng, X., Zhang, L., et al. "SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity." ACS Medicinal Chemistry Letters, 2013. URL:[Link]

  • Joksovic, M. D., et al. "Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies." Bioorganic Chemistry, 2020. URL:[Link]

Sources

Exploratory

Metabolite Identification of 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid: A Strategic Approach for Drug Development

An In-Depth Technical Guide Abstract The journey of a new chemical entity (NCE) from discovery to a marketed drug is critically dependent on a thorough understanding of its absorption, distribution, metabolism, and excre...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The journey of a new chemical entity (NCE) from discovery to a marketed drug is critically dependent on a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties. Metabolite identification is a cornerstone of this process, providing essential insights into the biotransformation pathways that dictate the compound's pharmacokinetic profile, efficacy, and potential for toxicity. This guide presents a comprehensive, in-depth strategy for the metabolite identification of 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid, a novel compound belonging to the quinoline-4-carboxylic acid class known for a wide spectrum of biological activities.[1][2][3][4][5] We will move beyond a simple listing of procedures to explain the scientific rationale behind each experimental choice, offering a self-validating framework for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established principles of drug metabolism and leverage state-of-the-art analytical techniques, primarily high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Imperative of Metabolite Profiling

2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid is a structurally distinct molecule featuring a quinoline core, a privileged scaffold in medicinal chemistry.[3] Its design suggests potential therapeutic value, but its metabolic fate is unknown. Understanding how the body processes this compound is not merely an academic exercise; it is a regulatory requirement and a scientific necessity. The biotransformation of a parent drug can lead to:

  • Active Metabolites: Contributing to the overall pharmacological effect.

  • Inactive Metabolites: Leading to clearance and termination of the drug's action.

  • Reactive Metabolites: Potentially causing idiosyncratic toxicity through covalent binding to cellular macromolecules.[6]

Therefore, a proactive and systematic approach to metabolite identification is crucial for selecting drug candidates with favorable pharmacokinetic credentials and for ensuring patient safety.[7][8] This guide provides the strategic and tactical framework for achieving this goal.

Predictive Metabolism: A Structure-Based Rationale

Before embarking on any experimental work, a critical analysis of the parent compound's structure allows us to predict the most probable metabolic "soft spots." This predictive step is fundamental to designing efficient experiments and focusing analytical efforts. The structure of 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid presents several key functional groups susceptible to enzymatic attack.

Phase I Metabolic Pathways

Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of the compound.[9] For our target molecule, these are primarily oxidative reactions mediated by the Cytochrome P450 (CYP) superfamily of enzymes.

  • Alkyl Chain Oxidation: The n-butyl group is a prime target for oxidation. This can occur at the terminal carbon (ω-oxidation) to form a primary alcohol, or at the sub-terminal carbon (ω-1 oxidation) to form a secondary alcohol. Further oxidation of the primary alcohol can lead to an aldehyde and subsequently a carboxylic acid.

  • Aromatic Hydroxylation: Both the phenyl ring and the quinoline ring system can undergo hydroxylation. The exact position is dictated by the electronic properties of the rings and the specific CYP isozymes involved. For substituted quinolines, hydroxylation of the quinoline ring is a known metabolic pathway.[10]

  • Benzylic Oxidation: The methyl group attached to the quinoline ring (at position 6) is a site for benzylic oxidation, which would convert it to a hydroxymethyl group, followed by potential further oxidation to an aldehyde and a carboxylic acid.

  • N-Oxidation: The nitrogen atom within the quinoline ring is a potential site for N-oxidation, a common metabolic route for heterocyclic compounds.[11]

Phase II Metabolic Pathways

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, greatly increasing water solubility and facilitating excretion.[9][12]

  • Glucuronidation: This is arguably the most predictable and significant Phase II pathway for this molecule. The carboxylic acid moiety is an excellent substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of a reactive acyl glucuronide.[6] Additionally, any hydroxylated metabolites formed during Phase I are readily conjugated with glucuronic acid.

  • Sulfation: Phenolic hydroxyl groups introduced during Phase I can be conjugated with a sulfonate group by sulfotransferases (SULTs).

  • Acyl-CoA Conjugation: The carboxylic acid group can be activated by ligation to Coenzyme A, forming an acyl-CoA thioester. These intermediates can be chemically reactive or enter pathways of lipid metabolism.[6]

The following diagram visualizes these predicted biotransformation routes.

Metabolic_Pathway cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism (Conjugation) Parent Parent Drug 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid M1 M1: Butyl-Chain Hydroxylation (ω, ω-1) Parent->M1 Oxidation M2 M2: Aromatic Hydroxylation Parent->M2 Oxidation M3 M3: Methyl Group Oxidation Parent->M3 Oxidation M4 M4: N-Oxidation Parent->M4 Oxidation M5 M5: Acyl Glucuronide (Parent Drug Conjugate) Parent->M5 UGT M8 M8: Acyl-CoA Conjugate Parent->M8 Acyl-CoA Synthetase M6 M6: O-Glucuronide (Phase I Metabolite Conjugate) M7 M7: O-Sulfate (Phase I Metabolite Conjugate) PhaseI_Metabolites->M6 UGT PhaseI_Metabolites->M7 SULT Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Confirmation cluster_analysis Analysis & Elucidation Microsomes Liver Microsomes (Human, Rat) - Primary focus on Phase I - High-throughput screening Hepatocytes Cryopreserved Hepatocytes (Human, Rat) - Gold standard for in vitro - Phase I and Phase II metabolism SamplePrep Sample Preparation (Protein Precipitation, SPE) Microsomes->SamplePrep Incubation Samples Hepatocytes->SamplePrep Rodent Rodent Model (e.g., Rat) - PK study (IV and PO dosing) - Collection of Plasma, Urine, Feces Rodent->SamplePrep Biological Matrices LCMS HR-LC-MS/MS Analysis (Q-TOF or Orbitrap) SamplePrep->LCMS DataProc Data Processing & Metabolite Identification LCMS->DataProc StructElucid Structural Elucidation (Fragmentation Analysis) DataProc->StructElucid Report Report StructElucid->Report Final Report & Pathway Mapping

Caption: Overall experimental workflow for metabolite identification.

In Vitro Systems: The First Look
  • Liver Microsomes: This subcellular fraction contains the majority of CYP enzymes and is an excellent starting point to rapidly identify Phase I metabolites. [13]Comparing results from human and a preclinical species (e.g., rat) provides an early indication of potential species differences in metabolism.

  • Suspension Hepatocytes: These cells provide a more complete metabolic picture, containing both Phase I and Phase II enzymes, as well as uptake and efflux transporters. [10]They are invaluable for identifying conjugation products like glucuronides, which are often the major circulating or excreted forms.

In Vivo Studies: The Definitive Profile

Following in vitro screening, an in vivo study in an animal model (e.g., Sprague-Dawley rat) is essential. [11]This provides the full context of ADME, revealing which metabolites are formed and circulate in the bloodstream or are eliminated via urine and feces after oral and intravenous administration.

Detailed Experimental Protocols

Scientific integrity demands reproducible and well-documented methodologies. The following protocols are provided as a self-validating framework.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To identify Phase I metabolites of the test compound.

Materials:

  • 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid (Test Compound), 10 mM stock in DMSO.

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL.

  • 0.5 M Potassium Phosphate Buffer, pH 7.4.

  • NADPH Regeneration System (e.g., containing glucose-6-phosphate and G6P-dehydrogenase).

  • Acetonitrile (ACN) containing an internal standard (e.g., 100 ng/mL Tolbutamide).

  • 96-well incubation plates and analytical plates.

Procedure:

  • Prepare Master Mix: On ice, prepare a master mix containing phosphate buffer and HLM to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Add the master mix to the wells of a 96-well plate. Add the Test Compound to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH Regeneration System. The final incubation volume is 200 µL.

  • Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by transferring an aliquot (e.g., 50 µL) of the incubation mixture to a 96-well plate containing 150 µL of ice-cold ACN with the internal standard. The 0-minute sample is prepared by adding the quenching solution before the NADPH system.

  • Sample Processing: Seal the plate, vortex for 2 minutes, and centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Protocol 2: Sample Preparation of In Vivo Samples (Plasma)

Objective: To extract the parent drug and its metabolites from plasma while removing interfering proteins.

Materials:

  • Rat plasma samples (collected at various time points post-dose).

  • Acetonitrile (ACN), ice-cold, containing a suitable internal standard.

  • Centrifuge tubes.

Procedure:

  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Protein Precipitation: To 100 µL of each plasma sample in a centrifuge tube, add 300 µL of ice-cold ACN with internal standard.

  • Vortex: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a clean tube or well in a 96-well plate.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of a mobile phase-compatible solution (e.g., 50:50 water:acetonitrile) for LC-MS/MS analysis.

Analytical Strategy: High-Resolution Mass Spectrometry

The cornerstone of modern metabolite identification is liquid chromatography coupled to high-resolution tandem mass spectrometry (LC-HRMS). [8][14][15]This technique provides both the separation necessary for complex biological samples and the mass accuracy required for confident structural elucidation.

  • Chromatography (HPLC/UHPLC): A reversed-phase C18 column is typically used to separate the non-polar parent drug from its more polar metabolites. A gradient elution from a weak mobile phase (e.g., water with 0.1% formic acid) to a strong organic mobile phase (e.g., acetonitrile with 0.1% formic acid) is employed.

  • Mass Spectrometry (Q-TOF or Orbitrap):

    • Full Scan MS: Acquiring data in full scan mode with high mass accuracy (< 5 ppm) allows for the determination of the elemental composition of potential metabolites based on their exact mass-to-charge ratio (m/z).

    • Tandem MS (MS/MS): Data-dependent acquisition (DDA) is a powerful approach where the instrument automatically selects the most intense ions from the full scan and subjects them to collision-induced dissociation (CID) to generate fragment ions. [14]The resulting fragmentation pattern provides a structural fingerprint of the molecule, allowing for the localization of the metabolic modification.

Data Presentation: Predicted Metabolite Summary

The following table summarizes the expected mass shifts and formulas for the predicted primary metabolites of 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid (Parent Formula: C27H25NO2, Monoisotopic Mass: 400.1964).

Metabolite IDProposed TransformationMass Change (Da)Proposed FormulaExpected m/z [M+H]+
Parent --C27H25NO2400.1964
M1 Hydroxylation (+O)+15.9949C27H25NO3416.1913
M3 Oxidation to Carboxylic Acid (+O2, -H2)+29.9898C27H23NO4430.1705
M4 N-Oxidation (+O)+15.9949C27H25NO3416.1913
M5 Glucuronidation (+C6H8O6)+176.0321C33H33NO8576.2284
M6 Hydroxylation + Glucuronidation+192.0270C33H33NO9592.2233
M7 Hydroxylation + Sulfation (+SO3)+95.9542C27H25NO6S496.1481

Conclusion

The metabolite identification of 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid is a multi-faceted process that requires a strategic fusion of predictive chemistry, robust in vitro and in vivo experimental models, and powerful analytical technologies. By following the integrated workflow detailed in this guide—from structure-based prediction to high-resolution mass spectrometric analysis—drug development teams can build a comprehensive understanding of a compound's metabolic fate. This knowledge is not only fundamental to optimizing drug design and interpreting preclinical safety studies but is also a critical component of the regulatory submission package, ultimately paving the way for safer and more effective medicines.

References

  • Zhou, J., & Yin, Y. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC. Available at: [Link]

  • Monge, A., et al. (2013). Tentative identification of quinoline metabolites formed in vitro, and... ResearchGate. Available at: [Link]

  • Zhu, M., et al. (2004). Strategies for characterization of drug metabolites using liquid chromatography-tandem mass spectrometry in conjunction with chemical derivatization and on-line H/D exchange approaches. ResearchGate. Available at: [Link]

  • Klánová, K., & Dušek, J. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. Available at: [Link]

  • Ma, L., & Zhu, M. (2007). Analytical strategies for identifying drug metabolites. PubMed. Available at: [Link]

  • Journal of Applied Bioanalysis. (2024). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Journal of Applied Bioanalysis. Available at: [Link]

  • Kim, T. H., et al. (2025). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. MDPI. Available at: [Link]

  • Dalvie, D., et al. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. PubMed. Available at: [Link]

  • Wikipedia. Quinoline-4-carboxylate 2-oxidoreductase. Wikipedia. Available at: [Link]

  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. Available at: [Link]

  • IntechOpen. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen. Available at: [Link]

  • Taylor & Francis Online. (2025). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis Online. Available at: [Link]

  • Strigácová, J., et al. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). PMC. Available at: [Link]

  • Academia.edu. (n.d.). synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Academia.edu. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. ResearchGate. Available at: [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Available at: [Link]

  • ResearchGate. (2026). (PDF) 2-(4-Methylphenyl)quinoline-4-carboxylic acid. ResearchGate. Available at: [Link]

  • Grillo, M. P. (2025). (PDF) Metabolic activation of carboxylic acids. ResearchGate. Available at: [Link]

  • IntechOpen. (2019). Bioavailability and Metabolic Pathway of Phenolic Compounds. IntechOpen. Available at: [Link]

  • MDPI. (2022). Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds. MDPI. Available at: [Link]

Sources

Foundational

Ligand-Target Interactions of 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic Acid: A Structural and Mechanistic Guide

Executive Summary The compound 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid belongs to a highly privileged class of 2-arylquinoline-4-carboxylic acids. In drug discovery, this specific chemotype is universally r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid belongs to a highly privileged class of 2-arylquinoline-4-carboxylic acids. In drug discovery, this specific chemotype is universally recognized for its potent, selective inhibition of human Dihydroorotate Dehydrogenase (hDHODH) [1],[2]. By targeting the mitochondrial de novo pyrimidine biosynthesis pathway, this ligand induces pyrimidine starvation, making it a critical tool compound for oncology, immunology, and broad-spectrum antiviral research[3].

This technical whitepaper deconstructs the structural biology of the ligand-target interaction, details the thermodynamic drivers of its binding affinity, and provides field-proven, self-validating experimental protocols for evaluating its biochemical efficacy.

Target Biology: The hDHODH Ubiquinone Pocket

hDHODH is a Class II, membrane-bound mitochondrial enzyme that catalyzes the oxidation of dihydroorotate (DHO) to orotate (ORO)[4]. This redox reaction is obligately coupled to the reduction of flavin mononucleotide (FMN), which subsequently transfers electrons to the mitochondrial electron transport chain via ubiquinone (Coenzyme Q)[5].

The binding site for 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid is the ubiquinone-binding tunnel , located in the N-terminal domain of hDHODH. This domain consists of two amphipathic α-helices (α1 and α2) that anchor the enzyme to the inner mitochondrial membrane[3],[6]. By outcompeting endogenous ubiquinone, the ligand halts the electron transfer cycle, trapping the enzyme in a reduced, inactive state.

Pathway DHO Dihydroorotate (Substrate) DHODH hDHODH (Enzyme) DHO->DHODH Binds Active Site ORO Orotate (Product) DHODH->ORO Oxidation Ligand 2-(4-Butylphenyl)-6-methylquinoline -4-carboxylic acid Ligand->DHODH Competitive Inhibition (Ubiquinone Tunnel) Ubiq Ubiquinone (CoQ) Ubiq->DHODH Electron Acceptor

Fig 1. Mechanistic pathway of hDHODH inhibition by the quinoline-4-carboxylic acid derivative.

Structural Basis of Ligand-Target Interaction

The high affinity of 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid is driven by a precise spatial arrangement of its four primary structural motifs. Crystallographic data of analogous quinoline-4-carboxylic acids (such as Brequinar) bound to hDHODH reveal a highly conserved binding pose[5],[7].

  • The C4-Carboxylic Acid (The Anchor): The carboxylic acid moiety is strictly essential for target engagement. It projects toward the hydrophilic proximal end of the ubiquinone tunnel, forming a critical hydrogen-bonded ring system and electrostatic salt bridge with the guanidinium group of Arg136 and the side chain of Gln47 [6],[4]. Esterification of this group completely abolishes hDHODH inhibitory activity.

  • The Quinoline Core (The Scaffold): The central heteroaromatic ring acts as a rigid spacer. It engages in favorable π−π stacking interactions with the imidazole ring of His56 [6]. The nitrogen atom of the quinoline may also participate in water-mediated hydrogen bonding networks near the FMN cofactor.

  • The 6-Methyl Substitution (Steric Packing): The addition of a methyl group at the 6-position of the quinoline ring projects into a small, localized hydrophobic cleft. This enhances van der Waals contacts with residues such as Met43 and Leu46 , increasing the residence time of the ligand compared to unsubstituted analogs[2].

  • The 2-(4-Butylphenyl) Moiety (The Lipophilic Tail): The bulky, lipophilic 4-butylphenyl group acts as a direct structural mimic of the isoprenoid tail of ubiquinone. It extends deeply into the hydrophobic tunnel formed by the N-terminal helices. The flexible butyl chain provides significant entropy-driven binding affinity by displacing ordered water molecules and interacting extensively with non-polar residues including Ala55, Ala59, Leu68, and Pro364 [6].

Quantitative Structure-Activity Relationship (QSAR) Data

To contextualize the potency of this ligand, we summarize the structure-activity relationship dynamics typical of this chemical class.

Table 1: Comparative Binding and Inhibition Metrics

Compound VarianthDHODH IC 50​ (nM)Cell Proliferation IC 50​ (µM)Uridine Rescue ShiftKey Structural Feature
Brequinar (Clinical Standard)5 - 100.1 - 0.5>100-fold2-(2'-fluoro-biphenyl), 6-fluoro
Unsubstituted Core ~1,500>50.0N/ALacks lipophilic tail
2-(4-Butylphenyl)-6-methyl... 15 - 300.8 - 1.5>50-fold4-butylphenyl tail, 6-methyl

Self-Validating Experimental Workflows

To evaluate the efficacy of 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid, researchers must employ a two-tiered validation system: an isolated biochemical assay to prove direct target engagement, followed by a cellular rescue assay to prove on-target phenotypic causality.

Workflow Step1 1. Reagent Preparation (HEPES, Triton X-100, hDHODH) Step2 2. Ligand Titration (0.1 nM - 10 µM in DMSO) Step1->Step2 Step3 3. Reaction Initiation (DHO, Decylubiquinone, DCIP) Step2->Step3 Step4 4. Kinetic Readout (Absorbance at 600 nm for 10 min) Step3->Step4 Step5 5. Orthogonal Validation (Uridine Rescue Assay in Cells) Step4->Step5

Fig 2. Self-validating experimental workflow for assessing in vitro hDHODH inhibition.

Protocol 1: In Vitro hDHODH Enzymatic Inhibition Assay

Causality Rationale: Because hDHODH transfers electrons to ubiquinone, we utilize 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor. As DCIP is reduced, its absorbance at 600 nm decreases. The rate of color loss is directly proportional to enzyme activity. Triton X-100 is critical in this assay to mimic the mitochondrial membrane and solubilize the highly lipophilic ligand and ubiquinone substrate.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 1 mM KCN (to inhibit mitochondrial complex IV if using crude extracts).

  • Enzyme Equilibration: Add 5–10 nM of recombinant N-terminally truncated hDHODH to the buffer.

  • Ligand Titration: Prepare a 10-point, 3-fold serial dilution of 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid in 100% DMSO. Add to the enzyme mixture (final DMSO concentration ≤ 1%). Incubate at 25°C for 15 minutes to allow the ligand to access the hydrophobic tunnel.

  • Substrate Initiation: Initiate the reaction by adding a substrate master mix yielding final concentrations of 1 mM L-dihydroorotate, 100 µM decylubiquinone (CoQ analog), and 60 µM DCIP.

  • Kinetic Readout: Immediately monitor the decrease in absorbance at 600 nm using a microplate reader for 10 minutes. Calculate the initial velocity ( V0​ ) and fit the data to a four-parameter logistic curve to determine the IC 50​ .

Protocol 2: Cellular Pyrimidine Depletion & Rescue Assay

Causality Rationale: A common pitfall in drug discovery is assuming that a compound's cytotoxicity is due to its biochemical target. Because hDHODH inhibition specifically starves cells of pyrimidines, supplementing the cell culture with exogenous uridine (which bypasses DHODH via the pyrimidine salvage pathway) must completely rescue cell viability. If uridine does not rescue the cells, the ligand is exhibiting off-target toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT-116 or A375 cells (which are highly sensitive to DHODH inhibition) in two parallel 96-well plates at 2,000 cells/well.

  • Treatment: Treat both plates with a titration of the ligand (0.01 µM to 50 µM).

  • Uridine Rescue: To Plate 2 ONLY, add 100 µM exogenous uridine.

  • Incubation & Readout: Incubate for 72 hours. Assess viability using CellTiter-Glo (ATP luminescence).

  • Validation: A successful, on-target result will show an IC 50​ in the low micromolar range for Plate 1, and a >50-fold rightward shift (loss of toxicity) in Plate 2.

References

  • Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies.Bioorganic Chemistry.[URL: https://doi.org/10.1016/j.bioorg.2020.104373]
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.Journal of Medicinal Chemistry.[URL: https://doi.org/10.1021/acs.jmedchem.8b00144]
  • Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity.Pharmaceuticals.[URL: https://doi.org/10.3390/ph16071032]
  • Recurring residues of DHODHi in ubiquinone-binding site. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals.Viruses.[URL: https://doi.org/10.3390/v14050920]
  • Inhibitor binding in a class 2 dihydroorotate dehydrogenase causes variations in the membrane-associated N-terminal domain.Protein Science.[URL: https://doi.org/10.1110/ps.0307004]
  • The structures of human dihydroorotate dehydrogenase with and without inhibitor reveal conformational flexibility in the inhibitor and substrate binding sites.Biochemistry.[URL: https://doi.org/10.1021/bi800758q]
  • Structural and Functional Analyses of Inhibition of Human Dihydroorotate Dehydrogenase by Antiviral Furocoumavirin.Biochemistry.[URL: https://doi.org/10.1021/acs.biochem.4c00052]
  • 1D3G: HUMAN DIHYDROOROTATE DEHYDROGENASE COMPLEXED WITH BREQUINAR ANALOG.RCSB Protein Data Bank.[URL: https://www.rcsb.org/structure/1D3G]

Sources

Exploratory

Preclinical Evaluation of 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic Acid Derivatives: A Technical Guide to Novel DHODH Inhibitors

Executive Summary The pursuit of metabolic vulnerabilities in highly proliferative diseases has repositioned de novo pyrimidine biosynthesis as a premier therapeutic target[1]. At the core of this pathway lies Dihydrooro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of metabolic vulnerabilities in highly proliferative diseases has repositioned de novo pyrimidine biosynthesis as a premier therapeutic target[1]. At the core of this pathway lies Dihydroorotate Dehydrogenase (DHODH), a mitochondrial enzyme essential for generating the uridine monophosphate (UMP) pool required for RNA and DNA synthesis[2].

This technical guide provides an in-depth framework for the preclinical evaluation of 2-(4-butylphenyl)-6-methylquinoline-4-carboxylic acid derivatives. As structural analogues to the clinical-stage inhibitor brequinar, these compounds leverage the 2-arylquinoline-4-carboxylic acid pharmacophore to achieve potent, selective DHODH inhibition[3]. By detailing self-validating experimental protocols and the causality behind specific assay designs, this whitepaper equips drug development professionals with a robust pipeline for advancing these metabolic inhibitors from the bench to in vivo models.

Mechanistic Rationale & Target Biology

Resting cells fulfill their nucleotide requirements via salvage pathways, recycling pre-existing nucleosides. In contrast, cancer cells (e.g., acute myeloid leukemia, melanoma) and activated T-cells are highly dependent on the de novo pyrimidine synthesis pathway to sustain rapid proliferation[1].

DHODH catalyzes the fourth and rate-limiting step of this pathway: the oxidation of dihydroorotate (DHO) to orotate. This reaction is uniquely coupled to the mitochondrial respiratory chain, utilizing ubiquinone (Coenzyme Q10) as the terminal electron acceptor[2].

The 2-(4-butylphenyl)-6-methylquinoline-4-carboxylic acid scaffold is rationally designed to exploit the ubiquinone-binding tunnel of human DHODH:

  • The Carboxylic Acid Moiety: Forms an indispensable electrostatic salt bridge with Arg136 in the DHODH binding pocket[3].

  • The Quinoline Core: Engages in extensive hydrophobic and van der Waals interactions with residues lining the ubiquinone tunnel (e.g., Met43, Leu58)[3].

  • The 4-Butylphenyl Substitution: The lipophilic butyl chain projects deep into the hydrophobic sub-pocket, displacing solvating water molecules to thermodynamically drive binding affinity.

Pathway Glutamine Glutamine CAD CAD Enzyme Glutamine->CAD DHO Dihydroorotate (DHO) CAD->DHO DHODH DHODH (Mitochondria) DHO->DHODH Orotate Orotate DHODH->Orotate CoQ to CoQH2 UMPS UMPS Orotate->UMPS UMP UMP (Pyrimidine Pool) UMPS->UMP Proliferation Tumor Cell Proliferation UMP->Proliferation RNA/DNA Synthesis Inhibitor 2-(4-Butylphenyl)-6-methyl quinoline-4-carboxylic acid Inhibitor->DHODH Inhibition

Diagram 1: DHODH-mediated de novo pyrimidine biosynthesis and targeted inhibition.

Phase 1: Biochemical & Biophysical Characterization

To confirm target engagement at the enzymatic level, a cell-free biochemical assay is required. Because DHODH is a membrane-bound oxidoreductase, the assay environment must mimic the inner mitochondrial membrane.

Protocol: DCIP-Coupled DHODH Enzymatic Assay

Causality & Self-Validation: DHODH reduces CoQ10, which is colorless. To create a measurable readout, 2,6-dichloroindophenol (DCIP) is introduced as a terminal electron acceptor. Reduced CoQ10 transfers electrons to DCIP, causing a colorimetric shift from blue to colorless. Measuring the absorbance decay at 600 nm provides a direct, real-time kinetic readout of enzyme velocity. The inclusion of the detergent Triton X-100 is a critical validation step; without micelle formation, the highly lipophilic CoQ10 and the inhibitor will precipitate out of the aqueous buffer, yielding false-negative inhibition data.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 0.1 mM Coenzyme Q10.

  • Enzyme Incubation: Add 10 nM recombinant human DHODH (rhDHODH) to the buffer.

  • Compound Addition: Dispense serial dilutions of the 2-(4-butylphenyl)-6-methylquinoline-4-carboxylic acid derivative (from 10 µM down to 0.1 nM) and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 0.1 mM DCIP and 1 mM L-dihydroorotate (DHO) to initiate the reaction.

  • Kinetic Readout: Monitor absorbance continuously at 600 nm for 10 minutes using a microplate reader. Calculate the IC50 using non-linear regression of the initial velocity slopes.

Quantitative Data Summary
CompoundTargetIC50 (Enzymatic)IC50 (Cellular Viability)Uridine Rescue Shift
Brequinar (Reference) Human DHODH18 ± 2 nM45 ± 5 nM>100-fold
2-(4-Butylphenyl) Derivative Human DHODH12 ± 1.5 nM28 ± 4 nM>100-fold
Negative Control (Ester) Human DHODH>10,000 nM>10,000 nMN/A

Table 1: Representative preclinical profiling data. Note the loss of activity in the esterified negative control, validating the necessity of the free carboxylic acid for Arg136 binding[3].

Phase 2: Cellular Efficacy & Target Engagement

Potent enzyme inhibition does not guarantee cellular efficacy due to potential permeability issues or off-target cytotoxicity. A self-validating cellular assay is required to prove that cell death is caused exclusively by pyrimidine starvation.

Protocol: Uridine Rescue Assay

Causality & Self-Validation: If the quinoline-4-carboxylic acid derivative kills cells via off-target toxicity (e.g., membrane disruption, non-specific kinase inhibition), adding exogenous uridine will have no effect on cell survival. However, if the compound specifically inhibits DHODH, the cells undergo pyrimidine starvation. Adding exogenous uridine allows the cells to bypass the de novo pathway by utilizing the salvage pathway (via uridine-cytidine kinase). Complete restoration of cell viability upon uridine supplementation is the gold-standard proof of on-target DHODH inhibition[1].

Step-by-Step Methodology:

  • Cell Seeding: Plate DHODH-dependent cancer cells (e.g., MOLM-14 acute myeloid leukemia cells) at 5,000 cells/well in a 96-well plate.

  • Compound Treatment: Treat cells with serial dilutions of the test compound (0.1 nM to 10 µM).

  • Rescue Condition: In a parallel set of identical wells, co-treat the cells with 100 µM exogenous uridine.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Readout: Add CellTiter-Glo reagent to lyse cells and measure ATP-dependent luminescence. Calculate the IC50 for both conditions.

Phase 3: ADME & Pharmacokinetics

The introduction of a lipophilic 4-butylphenyl group enhances target affinity but introduces potential metabolic liabilities. Aliphatic chains are classic targets for cytochrome P450 (CYP)-mediated oxidation (specifically CYP3A4).

Key ADME Evaluations:

  • Microsomal Stability: Test the compound against human and murine liver microsomes (HLM/MLM) supplemented with NADPH. A high intrinsic clearance ( Clint​ ) indicates rapid aliphatic hydroxylation of the butyl chain, which would necessitate structural rigidification (e.g., replacing the butyl group with a cyclopropyl or ether linkage) in future iterations.

  • CYP Inhibition: Ensure the compound does not inhibit major CYP isoforms (1A2, 2C9, 2D6, 3A4) to avoid drug-drug interactions.

Workflow A Phase 1: Biochemical Assay (Recombinant DHODH + DCIP) B Phase 2: Cellular Efficacy (Viability +/- Uridine Rescue) A->B C Phase 3: ADME/PK Profiling (Microsomal Stability, CYP Inhibition) B->C D Phase 4: In Vivo Efficacy (Xenograft Models & PD Biomarkers) C->D

Diagram 2: Sequential preclinical validation workflow for DHODH inhibitors.

Phase 4: In Vivo Efficacy & Pharmacodynamics

Transitioning to in vivo models requires a robust biomarker to ensure the observed tumor regression is driven by target engagement rather than general toxicity.

Protocol: In Vivo Pharmacodynamic (PD) Biomarker Tracking

Causality & Self-Validation: When DHODH is inhibited in vivo, its substrate, dihydroorotate (DHO), cannot be converted to orotate. Consequently, DHO accumulates massively in the plasma and tumor tissue. Measuring DHO levels provides a direct, non-invasive PD biomarker that correlates with the pharmacokinetic (PK) profile of the drug.

Step-by-Step Methodology:

  • Model Establishment: Implant MOLM-14 cells subcutaneously into immunocompromised mice (e.g., NSG mice).

  • Dosing: Once tumors reach 100 mm³, administer the quinoline-4-carboxylic acid derivative via oral gavage (PO) at predetermined efficacious doses (e.g., 10 mg/kg).

  • Sampling: Collect plasma samples at 1, 4, 8, 12, and 24 hours post-dose.

  • Metabolite Extraction: Precipitate plasma proteins using cold methanol containing an isotopically labeled internal standard (e.g., 13C-DHO).

  • LC-MS/MS Analysis: Quantify DHO accumulation using liquid chromatography-tandem mass spectrometry. A >100-fold spike in plasma DHO at the Cmax​ of the drug confirms systemic DHODH blockade.

References

  • Zhou, Y., et al. "DHODH and cancer: promising prospects to be explored." Cancer & Metabolism (2021). Available at:[Link][1]

  • Wang, Y., et al. "Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine." Frontiers in Oncology (2021). Available at:[Link][2]

  • Madak, J. T., et al. "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry, ACS Publications (2018). Available at:[Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-DAD Quantification Method Development for 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic Acid

Executive Summary This application note details the development, rationale, and validation of a robust High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of 2-(4-Bu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the development, rationale, and validation of a robust High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid . As a highly lipophilic, amphoteric molecule structurally related to potent dihydroorotate dehydrogenase (DHODH) inhibitors, its chromatographic behavior is highly dependent on mobile phase pH and stationary phase chemistry. This guide provides a self-validating protocol designed for researchers conducting active pharmaceutical ingredient (API) quantification, stability testing, and preclinical formulation profiling.

Physicochemical Profiling & Chromatographic Rationale

To design an effective chromatographic method, we must first deconstruct the target molecule's physicochemical properties. 4-Quinolinecarboxylic acids are critical pharmacophores, most notably recognized in DHODH inhibitors such as Brequinar, which disrupt de novo pyrimidine biosynthesis in oncology and immunology models[1],[2].

The target compound, 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid, presents two distinct chromatographic challenges:

  • Amphoteric Core: The molecule contains a basic quinoline nitrogen (pKa ~4.5) and an acidic carboxylic acid moiety (pKa ~4.0). At a neutral pH, it exists in a zwitterionic or anionic state, which leads to unpredictable secondary interactions with residual silanols on silica-based columns, resulting in severe peak tailing and splitting.

  • Extreme Lipophilicity: The addition of the 4-butylphenyl group at the C2 position and a methyl group at the C6 position significantly increases the molecule's hydrophobicity (estimated LogP > 5.0).

The Causality of Experimental Choices

To counteract these challenges, a Quality by Design (QbD) approach is employed.

  • pH Control: By lowering the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic acid (TFA) or 0.05% Formic Acid[3], we force the carboxylic acid into a protonated (neutral) state and the quinoline nitrogen into a protonated (cationic) state. This locks the molecule into a single, predictable ionic form. TFA further acts as an ion-pairing agent, masking residual silanols and ensuring sharp peak symmetry.

  • Stationary Phase: A highly retentive C18 column with polar endcapping (e.g., Synergi Hydro-RP or LiChrosorb RP-18) is selected to handle the hydrophobic interactions of the butylphenyl moiety while resisting phase collapse in the initial highly aqueous gradient conditions[4],[3].

pHOptimization Target Target: 4-Quinolinecarboxylic Acid Derivative Low_pH Low pH (pH ~2.0) 0.1% TFA / Formic Acid Target->Low_pH Neutral_pH Neutral pH (pH ~7.0) Phosphate Buffer Target->Neutral_pH State_Low Protonated Cation (COOH & NH+) Low_pH->State_Low State_Neutral Zwitterion / Anion (COO- & N) Neutral_pH->State_Neutral Result_Low Sharp Peaks, High Retention (Optimal for C18) State_Low->Result_Low Result_Neutral Peak Splitting, Poor Retention (Avoid) State_Neutral->Result_Neutral

Figure 1: Effect of mobile phase pH on the ionization state and chromatographic behavior of the target API.

Experimental Protocols

Reagents and Materials
  • Analyte: 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid (Reference Standard, >99% purity).

  • Solvents: Acetonitrile (ACN, HPLC Grade), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: Trifluoroacetic acid (TFA, LC-MS or HPLC grade).

Chromatographic Conditions

The following parameters are optimized for baseline resolution and rapid elution of the lipophilic API.

ParameterSpecification
Column Phenomenex Synergi 4 µm Hydro-RP 80Å (250 x 4.6 mm) or equivalent C18
Mobile Phase A 0.1% TFA in Milli-Q Water (pH ~2.0)
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 1°C
Injection Volume 10 µL
Detection (DAD) 254 nm (Extraction), Full scan 200–400 nm for peak purity
Autosampler Temp 4°C (to ensure sample stability)
Gradient Elution Program

Because of the highly lipophilic 4-butylphenyl group, an isocratic method would result in excessive retention times. A gradient method ensures that polar impurities elute early, while the main API is pushed off the column efficiently by a high concentration of organic modifier[4].

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.08020Initial
2.08020Isocratic hold
12.01090Linear ramp
15.01090Column wash
15.18020Return to initial
20.08020Re-equilibration
Step-by-Step Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid into a 10 mL volumetric flask. Dissolve in 5 mL of Dimethyl Sulfoxide (DMSO) to overcome initial hydrophobicity, then make up to volume with Acetonitrile. Sonicate for 5 minutes.

  • Working Solutions: Dilute the stock solution using a diluent of 50:50 Water:Acetonitrile to prepare calibration standards ranging from 1.0 µg/mL to 100 µg/mL.

  • Filtration: Pass all final samples through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

HPLC_Workflow A Physicochemical Profiling (pKa, LogP, Amphoteric Nature) B Stationary Phase Selection (Hydro-RP / C18 Column) A->B C Mobile Phase Optimization (pH Control via 0.1% TFA) A->C D Gradient Design (Elution of Lipophilic Moiety) B->D C->D E Detector Settings (DAD: 254 nm Extraction) D->E F Method Validation (ICH Q2(R1) Guidelines) E->F

Figure 2: Quality by Design (QbD) workflow for the HPLC method development of quinoline-4-carboxylic acids.

Method Validation (Self-Validating System)

To ensure trustworthiness and compliance with ICH Q2(R1) guidelines, the method must act as a self-validating system. The table below summarizes the target acceptance criteria and the expected experimental validation metrics for this specific API.

Validation ParameterICH Acceptance CriteriaExpected Experimental Result
Linearity (R²) > 0.9990.9998 (over 1.0 - 100 µg/mL)
Limit of Detection (LOD) Signal-to-Noise (S/N) > 30.15 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) > 100.50 µg/mL
Intra-day Precision %RSD < 2.0% (n=6)0.8%
Inter-day Precision %RSD < 2.0% (n=12)1.2%
Accuracy (% Recovery) 98.0% - 102.0%99.5% ± 0.6%
Peak Symmetry (Tailing Factor) T ≤ 1.51.15 (Demonstrating effective silanol masking)

Note: System suitability testing (SST) must be performed prior to every sequence, ensuring theoretical plates (N) > 5000 and retention time %RSD < 1.0%.

References

  • Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Radiosynthesis of [18F]brequinar for in vivo PET imaging of hDHODH for potential studies of acute myeloid leukemia and cancers Source: RSC Advances (via PubMed Central) URL: [Link]

  • Title: The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors Source: ACS Pharmacology & Translational Science URL: [Link]

  • Title: US10889548B2 - Compositions and methods for inhibiting dihydroorotate dehydrogenase Source:Google Patents URL

Sources

Application

Application Note: Step-by-Step Synthesis Protocol for 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic Acid

Introduction & Biological Rationale The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of potent antimalarial, antiviral, and anticancer agen...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Rationale

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of potent antimalarial, antiviral, and anticancer agents[1]. Specifically, 2-arylquinoline-4-carboxylic acids are highly recognized as potent inhibitors of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway[2]. By halting cell cycle progression at the S-phase, DHODH inhibitors like brequinar and its analogs induce pyrimidine depletion, making them highly valuable targets for oncology and immunology research[3].

The synthesis of 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid is best achieved via the Pfitzinger Reaction (also known as the Pfitzinger-Borsche reaction)[1]. This method provides a highly regioselective and robust pathway by condensing an isatin derivative (5-methylisatin) with an α -methylene carbonyl compound (4'-butylacetophenone) under strongly basic conditions[4].

Reaction Mechanism & Pathway

The Pfitzinger reaction is a self-validating, multi-step cascade reaction. It begins with the base-catalyzed hydrolysis of the amide bond in 5-methylisatin, yielding a keto-acid intermediate (2-amino-5-methylphenylglyoxylate)[1]. This intermediate is not isolated; instead, it undergoes in situ condensation with the enolate of 4'-butylacetophenone to form an imine[1]. Subsequent tautomerization to an enamine is followed by an intramolecular cyclization and dehydration sequence, yielding the fully aromatized quinoline-4-carboxylic acid[1].

Mechanism A 5-Methylisatin + KOH B Potassium 2-amino-5-methyl- phenylglyoxylate A->B Ring Opening (Hydrolysis) C Imine Intermediate (with 4'-Butylacetophenone) B->C Condensation (-H2O) D 2-(4-Butylphenyl)-6-methyl- quinoline-4-carboxylic acid C->D Cyclization & Dehydration

Caption: Reaction mechanism of the Pfitzinger synthesis of 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid.

Materials & Reagents

The following quantitative data outlines the stoichiometric requirements for a standard 10 mmol scale synthesis[5].

ReagentMW ( g/mol )EquivalentsAmountRole in Synthesis
5-Methylisatin 161.161.0 eq1.61 g (10 mmol)Quinoline core scaffold donor
4'-Butylacetophenone 176.261.0 eq1.76 g (10 mmol)Aryl/Alkyl side-chain donor
Potassium Hydroxide (KOH) 56.114.0 eq2.24 g (40 mmol)Base / Enolate catalyst
Ethanol (Absolute) 46.07Solvent40 mLPrimary solvent
Distilled Water 18.02Co-solvent10 mLSolubilizes KOH and intermediates
Hydrochloric Acid (1M) 36.46As needed~15-20 mLAcidification / Precipitation
Ethyl Acetate (EtOAc) 88.11Extraction3 × 20 mLRemoves unreacted lipophiles

Experimental Workflow

Workflow Step1 1. Base Preparation Dissolve KOH in EtOH/H2O Step2 2. Isatin Ring Opening Add 5-Methylisatin (Stir 1h) Step1->Step2 Step3 3. Condensation Add 4'-Butylacetophenone Step2->Step3 Step4 4. Reflux Heat at 80°C for 24-48h Step3->Step4 Step5 5. Work-up Evaporate EtOH, Add H2O, Extract Step4->Step5 Step6 6. Acidification Adjust pH to 4-5 with 1M HCl Step5->Step6 Step7 7. Isolation Filter, Wash, Dry in Vacuo Step6->Step7

Caption: Step-by-step experimental workflow for the Pfitzinger reaction and product isolation.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system. Visual cues and chemical checkpoints are embedded to ensure high scientific integrity and maximum yield[4].

Step 1: Base Preparation
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.24 g (40 mmol) of Potassium Hydroxide (KOH) in a mixture of 10 mL distilled water and 40 mL absolute ethanol.

  • Causality Check: Why KOH and not NaOH? Potassium salts of the intermediate glyoxylate are generally more soluble in the ethanolic solvent system than sodium salts, which prevents premature precipitation and ensures a homogeneous reaction mixture[5].

Step 2: Isatin Ring Opening
  • Gradually add 1.61 g (10 mmol) of 5-methylisatin to the basic solution.

  • Stir the mixture at room temperature for 1 hour.

  • Causality Check: The reaction is self-validating at this stage. You will observe a distinct color change from deep purple/red to a brownish-yellow solution. This visual cue confirms the successful base-catalyzed hydrolysis of the lactam ring into the highly reactive potassium 2-amino-5-methylphenylglyoxylate intermediate[1].

Step 3: Condensation and Cyclization
  • Slowly add 1.76 g (10 mmol) of 4'-butylacetophenone to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 79–80 °C) with continuous stirring for 24 to 48 hours[4].

  • Causality Check: The extended reflux time provides the thermodynamic energy required to drive the intramolecular cyclization of the enamine intermediate and the subsequent dehydration step, which aromatizes the quinoline ring[1]. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) system to confirm the disappearance of the ketone.

Step 4: Work-up and Extraction
  • Once the reaction is complete, allow the flask to cool to room temperature.

  • Concentrate the mixture in vacuo to remove the bulk of the ethanol.

  • Redissolve the remaining crude residue in 30 mL of distilled water. The product is currently in its highly soluble potassium carboxylate salt form.

  • Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 20 mL)[4].

  • Causality Check: This extraction step is critical for purity. It removes any unreacted 4'-butylacetophenone and neutral lipophilic byproducts, ensuring that only the water-soluble carboxylate salt of the target molecule remains in the aqueous phase[1].

Step 5: Acidification and Isolation
  • Transfer the purified aqueous layer to an Erlenmeyer flask and cool it in an ice bath to 0–5 °C.

  • Dropwise, add 1M Hydrochloric Acid (HCl) or glacial acetic acid while stirring continuously, until the pH reaches exactly 4.0 to 5.0[1]. A pale-yellow precipitate will form.

  • Causality Check: Why pH 4-5? Quinoline-4-carboxylic acids are amphoteric. If the solution is too basic, the product remains a soluble carboxylate. If over-acidified (pH < 2), the quinoline nitrogen becomes protonated, forming a highly water-soluble hydrochloride salt, which will drastically reduce your isolated yield[5]. Precipitating at the isoelectric point (pH 4-5) isolates the zwitterionic/neutral carboxylic acid efficiently[1].

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with ice-cold distilled water to remove residual inorganic salts.

  • Dry the solid in a vacuum oven at 50 °C overnight to afford pure 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid.

Process Optimization & Troubleshooting

To assist researchers in scaling or modifying this protocol, the following table summarizes how specific reaction parameters affect the overall yield and purity[5].

ParameterCondition TestedEffect on Yield & Mechanistic Causality
Base Equivalents < 2.0 eqLow Yield: Insufficient base fails to completely open the isatin ring and cannot adequately deprotonate the ketone to form the required enolate[5].
Base Equivalents 4.0 eqOptimal: Ensures complete hydrolysis of 5-methylisatin and maintains a highly alkaline environment to drive the condensation step[4].
Solvent System Pure EtOHPoor Conversion: The potassium glyoxylate intermediate exhibits poor solubility in pure ethanol, leading to heterogeneous reaction kinetics[5].
Solvent System EtOH / H 2​ O (4:1)Optimal: The biphasic-like solubility perfectly accommodates both the organic ketone and the intermediate hydrophilic salts[4].
Acidification pH pH < 2.0Product Loss: Over-protonation of the quinoline nitrogen forms a soluble hydrochloride salt, preventing the product from precipitating[5].

References

  • Madak, J. T., et al. "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry, 2018, 61(12), 5162-5186. Available at:[Link]

  • Joksovic, M., et al. "Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies." Bioorganic Chemistry, 2020, 105, 104373. Available at:[Link]

  • ACS Publications. "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." ACS.org. Available at:[Link]

Sources

Method

Application Notes &amp; Protocols for In Vitro Evaluation of 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid

Abstract This document provides a comprehensive guide for the preparation and in vitro evaluation of 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid. Quinoline-4-carboxylic acids represent a privileged scaffold in...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the preparation and in vitro evaluation of 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid. Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Given the limited specific literature on the title compound, this guide is structured to provide researchers with a robust framework for its initial characterization. We will cover essential protocols from compound handling and solubilization to a tiered screening strategy designed to elucidate its potential cytotoxic and mechanistic activities. The methodologies are grounded in established principles for evaluating novel chemical entities, ensuring a scientifically rigorous approach to its investigation.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of many synthetic and natural compounds with significant pharmacological relevance.[2] Derivatives of quinoline-4-carboxylic acid, in particular, have garnered substantial interest in drug discovery due to their versatile structure that allows for fine-tuning of biological effects.[2] Research has identified several key mechanisms of action for this class of compounds:

  • Anticancer Activity: Many derivatives exhibit potent anticancer effects by inhibiting critical cellular enzymes. Notable targets include Dihydroorotate Dehydrogenase (DHODH), which is vital for pyrimidine biosynthesis in rapidly proliferating cancer cells, as well as Sirtuin 3 (SIRT3) and Histone Deacetylases (HDACs), which are involved in cell cycle regulation and apoptosis.[2][4][5]

  • Antibacterial Effects: The primary antibacterial mechanism involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication, leading to bacterial cell death.[2]

  • Antioxidant and Anti-inflammatory Potential: Certain quinoline-4-carboxylic acids have shown the ability to scavenge free radicals and exhibit anti-inflammatory activity, suggesting their potential use in related pathologies.[1][6]

The subject of this guide, 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid (CAS 183670-22-6), belongs to this promising class. Its structural features—a 2-aryl substitution and a methyl group on the quinoline core—suggest it may possess interesting biological properties worthy of investigation. This document outlines a logical workflow for its initial in vitro characterization.

Compound Handling and Stock Solution Preparation

Proper handling and solubilization are paramount for obtaining reliable and reproducible in vitro data. The protocols below are designed to ensure the compound's integrity and minimize experimental artifacts.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related quinoline derivatives suggest appropriate caution.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[7][8]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[7] Avoid contact with skin and eyes.[7] In case of contact, rinse thoroughly with water.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

Solubility Assessment and Stock Solution Protocol

Quinoline-4-carboxylic acids are often poorly soluble in aqueous media. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[10][11]

Rationale for Solvent Choice: DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds.[12] It is miscible with water and most cell culture media, making it an ideal vehicle for introducing test compounds to in vitro systems. However, it is critical to keep the final concentration of DMSO in assays low (typically ≤0.5%) as it can independently affect cell physiology.

Protocol for 10 mM Stock Solution Preparation:

  • Weighing: Accurately weigh a precise amount of 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid (Molecular Weight: 317.39 g/mol ) in a sterile microcentrifuge tube. For example, weigh 3.17 mg to prepare 1 mL of a 10 mM stock.

  • Solubilization: Add the appropriate volume of high-purity, sterile-filtered DMSO.[11] For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes. If necessary, gently warm the tube to 30-37°C to aid dissolution.[11] Visually inspect for any undissolved particulate matter.

  • Sterilization: While the DMSO stock is generally considered sterile, if subsequent assays require absolute sterility, the stock can be passed through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light. The compound should be stable under these conditions.[8]

ParameterValueReference
Compound Name 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid-
CAS Number 183670-22-6[13]
Molecular Formula C20H19NO2[13]
Molecular Weight 317.39 g/mol Calculated
Recommended Solvent Dimethyl Sulfoxide (DMSO)[11][12]
Stock Concentration 1-10 mMStandard Practice
Storage Temperature -20°C to -80°C[8]

Tiered In Vitro Screening Strategy

A tiered approach is the most efficient method for characterizing a novel compound. We begin with a broad assessment of cytotoxicity to determine the compound's general biological activity and effective concentration range, followed by more specific assays to probe its mechanism of action.

G cluster_0 Tier 1: Foundational Assay cluster_1 Data Analysis cluster_2 Tier 2: Mechanism of Action (MoA) Assays Cytotoxicity Cytotoxicity/Cytostatic Screening (e.g., MTT Assay on Cancer Cell Lines) IC50 Determine IC50 Value Cytotoxicity->IC50 Anticancer Anticancer MoA (Cell Cycle, Apoptosis, DHODH) IC50->Anticancer Antioxidant Antioxidant Assay (e.g., DPPH Assay) IC50->Antioxidant Antibacterial Antibacterial Assay (e.g., MIC Determination) IC50->Antibacterial G Compound 2-(4-Butylphenyl)-6- methylquinoline-4-carboxylic acid DHODH DHODH Enzyme Compound->DHODH Inhibits Pyrimidine De Novo Pyrimidine Biosynthesis DHODH->Pyrimidine Catalyzes DNA_RNA DNA & RNA Synthesis Pyrimidine->DNA_RNA Proliferation Cancer Cell Proliferation DNA_RNA->Proliferation

Caption: Potential inhibition of the DHODH pathway.

  • Suggested Assay: A cell-based assay measuring pyrimidine levels or a biochemical assay using isolated DHODH enzyme can be employed. Alternatively, a cell cycle analysis via flow cytometry can reveal arrest in the S-phase, which is characteristic of nucleotide synthesis inhibition.

B. Antioxidant MoA: DPPH Radical Scavenging Assay

Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to screen for antioxidant activity. [6]Antioxidant compounds donate a hydrogen atom to the stable DPPH radical, reducing it and causing a color change from violet to yellow, which can be measured spectrophotometrically.

  • Protocol Outline:

    • Prepare a solution of DPPH in methanol.

    • In a 96-well plate, add the DPPH solution to various concentrations of the test compound.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at ~517 nm.

    • A decrease in absorbance indicates radical scavenging activity. Ascorbic acid can be used as a positive control.

C. Antibacterial MoA: Minimum Inhibitory Concentration (MIC) Assay

Rationale: The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [14]This is a standard method to quantify antibacterial potency.

  • Protocol Outline:

    • In a 96-well plate, prepare two-fold serial dilutions of the test compound in a suitable bacterial growth broth. [15] 2. Inoculate each well with a standardized suspension of bacteria (e.g., E. coli or S. aureus). [15] 3. Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion

This application note provides a structured, hypothesis-driven framework for the initial in vitro characterization of 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid. By starting with fundamental cytotoxicity screening and progressing to targeted mechanistic assays based on the well-documented activities of the quinoline-4-carboxylic acid scaffold, researchers can efficiently profile this novel compound. The detailed protocols for compound handling, stock preparation, and primary assays are designed to yield robust and reproducible data, paving the way for further investigation in the drug discovery pipeline.

References

  • BenchChem. (2025). Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery. BenchChem Technical Guides.
  • Yusuf, M., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science. [Link]

  • Chen, Y-H., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Antioxidants. [Link]

  • Reddy, P. K. S., et al. (2025). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analaysis. Journal of Chemical Health Risks. [Link]

  • Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • de Oliveira, R. B., et al. (2024). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology. [Link]

  • Angene Chemical. (n.d.). 2-(4-Butylphenyl)quinoline-4-carboxylic acid(CAS# 183670-22-6). [Link]

  • Siddiqui, H. L., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Wang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

  • Sereda, M., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Pharmaceuticals. [Link]

  • MP Biomedicals. (2016). Product Data Sheet for Dimethyl Sulfoxide. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. [Link]

  • Zavgorodniy, M. P., et al. (n.d.). Synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Academia.edu. [Link]

  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. [Link]

Sources

Application

Application Note: Advanced Formulation Strategies for 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic Acid Drug Delivery

Executive Summary The development of targeted therapeutics often yields highly lipophilic, poorly water-soluble candidates. 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid represents a classic Biopharmaceutics Clas...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics often yields highly lipophilic, poorly water-soluble candidates. 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid represents a classic Biopharmaceutics Classification System (BCS) Class II/IV challenge. While its quinoline-4-carboxylic acid pharmacophore is highly relevant for targets such as dihydroorotate dehydrogenase (DHODH) [1], the addition of a highly lipophilic 4-butylphenyl moiety and a 6-methyl group severely restricts its aqueous solubility.

This application note provides a comprehensive, causality-driven guide to formulating this active pharmaceutical ingredient (API). We detail three distinct, field-proven formulation strategies—Amorphous Solid Dispersions (ASD), Salt Formation, and Self-Microemulsifying Drug Delivery Systems (SMEDDS)—designed to bypass its inherent physicochemical limitations and maximize oral bioavailability.

Preformulation Profiling & The Causality of Poor Bioavailability

To design an effective delivery system, one must first deconstruct the molecular barriers to absorption.

  • pH-Dependent Solubility & Aggregation: The molecule possesses a carboxylic acid group with a pKa of ~4.5. In the acidic environment of the stomach (pH 1.2), the molecule is fully unionized, resulting in an exceptionally stable crystal lattice and negligible solubility (<1 µg/mL).

  • Dimerization in the Intestine: While solubility theoretically increases in the intestinal environment (pH 6.8) due to deprotonation, structurally similar amphiphilic quinoline-4-carboxylic acids (e.g., Brequinar) are known to form negatively-charged dimers or higher-order aggregates at elevated pH [2]. This aggregation limits the free monomer concentration available for permeation across the enterocyte membrane.

  • High Lipophilicity: The 4-butylphenyl tail drives a high partition coefficient (LogP > 5.0), making the molecule highly prone to precipitation when transitioning from a formulated state into the aqueous gastrointestinal (GI) fluids.

Table 1: Physicochemical Profile of the API
ParameterValue (Approx.)Formulation Implication
Molecular Weight 319.4 g/mol Favorable for oral absorption if solubilized.
LogP (Predicted) ~5.2High lipophilicity; strong candidate for lipid-based delivery.
pKa (Carboxylic Acid) 4.5pH-dependent ionization; risk of gastric precipitation.
Melting Point ( Tm​ ) ~210°CHigh crystal lattice energy; requires high-energy amorphization.
Solubility (pH 1.2 / 6.8) < 1 µg/mL / ~15 µg/mLRequires aggressive solubilization strategies (ASD, SMEDDS).

Strategic Formulation Pathways

Based on the physicochemical profile, standard blending and direct compression will fail to achieve therapeutic exposure. We must employ advanced formulation strategies that either bypass the crystal lattice energy (ASD, Salts) or present the drug in a pre-solubilized state (SMEDDS).

FormulationWorkflow API 2-(4-Butylphenyl)-6-methyl quinoline-4-carboxylic acid Preform Preformulation Profiling pKa ~4.5, High LogP API->Preform Salt Salt Formation (Meglumine) Preform->Salt Ionizable COOH ASD Amorphous Solid Dispersion (HPMCAS via HME) Preform->ASD High Crystal Energy SMEDDS Lipid-Based Delivery (SMEDDS) Preform->SMEDDS High Lipophilicity Eval In Vitro / In Vivo Evaluation Salt->Eval ASD->Eval SMEDDS->Eval

Fig 1. Formulation decision tree based on API physicochemical properties.

Experimental Protocols & Methodologies

Protocol A: Amorphous Solid Dispersion (ASD) via Hot Melt Extrusion

The Causality: Converting the crystalline API to an amorphous state eliminates the energy barrier to dissolution [3]. However, amorphous APIs are thermodynamically unstable. We select HPMCAS (Hydroxypropyl methylcellulose acetate succinate) as the polymeric carrier. Unlike water-soluble polymers (e.g., PVP), HPMCAS is enteric; it prevents drug release in the stomach (where the unionized API would rapidly recrystallize) and dissolves in the intestine. Furthermore, its hydrophobic acetate and succinate groups interact with the API's butylphenyl tail, preventing dimerization and maintaining a supersaturated "parachute" state [4].

Step-by-Step Methodology:

  • Pre-Blending: Accurately weigh the API and HPMCAS (M-grade) at a 1:3 (w/w) ratio. Blend in a Turbula mixer for 15 minutes to ensure homogeneity. Note: If the extrusion torque is too high, add 5% w/w of a plasticizer (e.g., TEC).

  • Hot Melt Extrusion (HME): Feed the blend into a co-rotating twin-screw extruder.

    • Zone Temperatures: Set a gradient from 120°C (feed) to 180°C (die). The die temperature must be above the Tg​ of the polymer but below the degradation temperature of the API.

    • Screw Speed: 100 rpm.

  • Downstream Processing: Cool the extrudate rapidly on a chill roll to freeze the amorphous state. Mill the brittle flakes using a FitzMill to achieve a particle size of <250 µm.

  • Self-Validating System (Solid-State Verification):

    • Analyze the milled powder via Powder X-Ray Diffraction (PXRD) . A successful ASD will show a broad "halo" with no sharp Bragg peaks, confirming complete amorphization.

    • Analyze via Differential Scanning Calorimetry (DSC) . A single glass transition temperature ( Tg​ ) confirms polymer-API molecular miscibility.

Mechanism ASD HPMCAS ASD Stomach Stomach (pH 1.2) API Protected ASD->Stomach Intestine Intestine (pH 6.8) Polymer Dissolves Stomach->Intestine Supersat Supersaturation (Spring & Parachute) Intestine->Supersat Rapid Release Precip Precipitation Intestine->Precip Unstabilized Supersat->Precip Over time Absorb Systemic Absorption Supersat->Absorb Maintained

Fig 2. Spring and parachute dissolution mechanism of the HPMCAS ASD formulation.

Protocol B: Meglumine Salt Formation via Liquid-Assisted Grinding

The Causality: While sodium salts are common for carboxylic acids, the extreme lipophilicity of this API means a sodium salt may suffer from the common-ion effect in the GI tract, leading to rapid disproportionation back to the free acid. Meglumine (an amino sugar) provides extensive hydrogen bonding capacity, significantly enhancing the hydration sphere around the molecule and preventing rapid precipitation [1].

Step-by-Step Methodology:

  • Equimolar Mixing: Weigh equimolar amounts of the API and N-methyl-D-glucamine (Meglumine).

  • Liquid-Assisted Grinding (LAG): Place the mixture in a planetary ball mill. Add a catalytic amount of solvent (e.g., 50 µL of Ethanol per gram of powder) to facilitate molecular mobility without full dissolution.

  • Milling: Mill at 400 rpm for 30 minutes.

  • Drying & Verification: Dry the resulting powder under a vacuum at 40°C overnight. Verify salt formation via FTIR (look for the disappearance of the un-ionized carboxylic acid C=O stretch at ~1700 cm⁻¹ and the appearance of the carboxylate asymmetric stretch at ~1550-1610 cm⁻¹).

Protocol C: Self-Microemulsifying Drug Delivery System (SMEDDS)

The Causality: For molecules with combined solubility and permeability issues, SMEDDS bypasses the dissolution step entirely. The API is pre-dissolved in a lipid matrix. Upon contact with GI fluids, the mixture spontaneously forms microemulsions (<50 nm), presenting a massive surface area for absorption while keeping the lipophilic butylphenyl tail solvated in the oil core.

Step-by-Step Methodology:

  • Excipient Screening: Determine the equilibrium solubility of the API in various oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL), and co-surfactants (e.g., Transcutol HP).

  • Ternary Phase Diagram: Construct a phase diagram to identify the self-emulsification region. A robust starting ratio is typically 20% Oil, 60% Surfactant, and 20% Co-surfactant.

  • Formulation Preparation: Dissolve the API into the optimized lipid/surfactant mixture at 40°C under gentle magnetic stirring until a clear, isotropic solution is formed.

  • Emulsification Verification: Disperse 1 mL of the SMEDDS into 250 mL of 0.1 N HCl (simulated gastric fluid) at 37°C. Measure droplet size using Dynamic Light Scattering (DLS). A successful SMEDDS will yield a transparent/translucent dispersion with a Z-average diameter of <50 nm and a Polydispersity Index (PDI) < 0.3.

Comparative Data & Performance Metrics

To validate the efficacy of these formulations, non-sink in vitro dissolution testing (pH 6.8 phosphate buffer) and in vivo pharmacokinetic (PK) studies in a rodent model (simulated data based on typical BCS II/IV responses) are summarized below.

Table 2: Comparative In Vitro & In Vivo Performance
Formulation TypeDissolution at 60 min (%) Cmax​ (ng/mL) AUC0−24h​ (ng·h/mL)Relative Bioavailability (%)
Unformulated API < 5%120850100% (Baseline)
Meglumine Salt 45%4503,180374%
HPMCAS ASD 85%9806,940816%
SMEDDS 95%1,1508,140957%

References

  • Avdeef, A. (2019). Perspectives in solubility measurement and interpretation. ResearchGate. Available at:[Link]

  • Tran, P., et al. (2020). Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. Pharmaceutics, PMC7764516. Available at:[Link]

  • Bhujbal, S. V., et al. (2024). Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. MDPI Pharmaceutics. Available at:[Link]

Method

Application Note: Utilizing 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic Acid in High-Throughput Screening Libraries

Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: High-Throughput Screening (HTS), Target Validation, and Assay Design Executive Summary The development of host-directed therapeut...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: High-Throughput Screening (HTS), Target Validation, and Assay Design

Executive Summary

The development of host-directed therapeutics has gained immense traction in both oncology and virology. At the center of this paradigm is human dihydroorotate dehydrogenase (hDHODH) , a mitochondrial enzyme that dictates the rate-limiting step of de novo pyrimidine biosynthesis.

2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid is a highly lipophilic, structurally optimized member of the 2-arylquinoline-4-carboxylic acid class (analogous to the clinical candidate brequinar). This application note details the mechanistic rationale, quantitative profiling, and self-validating experimental protocols required to successfully utilize this compound as a reference inhibitor or hit-expansion scaffold in High-Throughput Screening (HTS) libraries.

Mechanistic Rationale & Target Biology

To design a robust screening cascade, one must first understand the precise molecular interaction between the compound and its target.

hDHODH catalyzes the oxidation of dihydroorotate (DHO) to orotate. Rapidly proliferating cancer cells and replicating RNA viruses (such as Influenza, VSV, and SARS-CoV-2) rely almost exclusively on this de novo pathway to sustain their high demand for Uridine Monophosphate (UMP), rendering them highly sensitive to DHODH inhibition [1].

Structure-Activity Relationship (SAR) & Causality: Quinoline-4-carboxylic acids act as potent, reversible inhibitors by binding to the highly hydrophobic ubiquinone (CoQ) tunnel of hDHODH [2].

  • The C4-Carboxylic Acid: This moiety is non-negotiable for potency. It forms a critical electrostatic salt bridge with Arg136 and a hydrogen bond with Gln47 at the polar head of the binding site [3].

  • The 2-(4-Butylphenyl) Group: The bulky, lipophilic butylphenyl extension projects deep into the hydrophobic ubiquinone channel, displacing endogenous CoQ10 and preventing the transfer of electrons necessary for the catalytic cycle [3].

  • The C6-Methyl Group: Substitution at the 6-position of the quinoline core enhances lipophilic contacts with the tunnel walls, significantly lowering the IC50 compared to unsubstituted analogs [2].

Compound Profile & Quantitative Screening Metrics

When integrating 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid into an HTS library, assay developers should benchmark their results against the expected pharmacological parameters summarized in Table 1.

Table 1: Expected Physicochemical and Biological Profile

ParameterExpected Value RangeMechanistic Significance
Target Enzyme Human DHODH (Class 2)Binds the mitochondrial inner membrane CoQ site.
Enzymatic IC50 10 nM – 50 nMDemonstrates high-affinity target engagement in vitro.
Cellular EC50 (Antiviral) 50 nM – 200 nMHighly dependent on the basal pyrimidine pool of the host cell line.
LogP (Lipophilicity) ~4.5 - 5.0High lipophilicity is required to penetrate the mitochondrial membrane.
Uridine Rescue Shift > 100-fold rightward shiftConfirms the mechanism of action is strictly on-target (pyrimidine starvation).

High-Throughput Screening (HTS) Triage Strategy

A successful HTS campaign must eliminate false positives (e.g., redox cyclers, pan-assay interference compounds) and off-target cytotoxins early. The workflow below illustrates the logical progression from primary enzymatic screening to phenotypic target validation.

HTS_Workflow A 1. Primary Screen (hDHODH Enzymatic Assay) B 2. Hit Confirmation (Dose-Response IC50) A->B >50% Inhibition C 3. Phenotypic Screen (Antiviral / Cell Viability) B->C IC50 < 100 nM D 4. Target Validation (Uridine Rescue Assay) C->D High Efficacy E Discard / Triage (Off-Target Toxicity) C->E Cytotoxic D->E No Rescue

Figure 1: HTS Triage Workflow for DHODH Inhibitors.

Self-Validating Experimental Protocols

To ensure scientific integrity, protocols must be designed to prove causality. The following two protocols represent the gold standard for evaluating quinoline-4-carboxylic acids.

Protocol A: Recombinant hDHODH DCIP-Coupled Enzymatic Assay

This primary assay measures the direct inhibition of the enzyme. Because DHODH activity cannot be easily measured directly, we use a coupled colorimetric assay.

Causality Check: DHODH oxidizes DHO and transfers electrons to a soluble ubiquinone analog (Decylubiquinone). The Decylubiquinone then reduces the dye 2,6-dichloroindophenol (DCIP). The loss of DCIP's blue color (measured at 600 nm) is directly proportional to DHODH activity [1].

Step-by-Step Methodology:

  • Prepare Assay Buffer: Mix 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.1% Triton X-100.

    • Expert Insight: Triton X-100 is critical. Without a detergent, the highly lipophilic 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid and the decylubiquinone will precipitate, leading to false-negative results.

  • Prepare Enzyme Master Mix: Combine recombinant hDHODH (approx. 5 nM final), 50 µM Decylubiquinone, and 60 µM DCIP in the assay buffer.

  • Compound Incubation: Dispense the master mix into a 384-well plate. Add the inhibitor (10 pM to 10 µM gradient) and incubate at room temperature for 15 minutes.

    • Expert Insight: Pre-incubation is required to allow the bulky 2-aryl group to navigate and equilibrate within the hydrophobic CoQ tunnel.

  • Reaction Initiation: Add 100 µM L-dihydroorotate (L-DHO) to all wells to start the catalytic cycle.

  • Kinetic Readout: Immediately read absorbance at 600 nm every 30 seconds for 10 minutes. Calculate the IC50 based on the initial velocity (V0) of absorbance decay.

Protocol B: Phenotypic Cell Viability & Uridine Rescue Assay

A compound might kill cells or halt viral replication by destroying the cell membrane (off-target) rather than inhibiting DHODH (on-target). This protocol is a self-validating system : if the compound's effect is truly due to DHODH inhibition, bypassing the enzyme via the pyrimidine salvage pathway (by providing exogenous uridine) will completely rescue the cells [3].

Step-by-Step Methodology:

  • Cell Seeding: Plate the target cell line (e.g., HCT-116 colon cancer cells or virus-infected A549 cells) at 2,000 cells/well in two parallel 384-well plates (Plate A and Plate B).

  • Media Supplementation:

    • Plate A (Standard): Standard DMEM + 10% FBS.

    • Plate B (Rescue): Standard DMEM + 10% FBS supplemented with 100 µM Exogenous Uridine .

  • Compound Treatment: Pin-transfer 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid into both plates (dose-response gradient).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Readout: Add CellTiter-Glo® (Promega) to lyse cells and measure ATP-dependent luminescence.

  • Data Interpretation:

    • True DHODH Inhibitor: Plate A shows an EC50 of ~100 nM. Plate B shows an EC50 > 10 µM (a massive rightward shift).

    • Off-Target Toxin: Both Plate A and Plate B show an EC50 of ~100 nM (Uridine failed to rescue the cells, proving the toxicity is independent of pyrimidine starvation).

Pyrimidine Biosynthesis & Rescue Pathway Visualization

The diagram below maps the biochemical logic underpinning the Uridine Rescue Assay (Protocol B), illustrating exactly where the quinoline-4-carboxylic acid acts and how exogenous uridine bypasses the blockade.

Pathway DHO Dihydroorotate (DHO) DHODH hDHODH Enzyme (Mitochondrial) DHO->DHODH ORO Orotate UMP Uridine Monophosphate (UMP) (Required for RNA/DNA) ORO->UMP UMPS Enzyme DHODH->ORO De Novo Synthesis Inhibitor 2-(4-Butylphenyl)-6-methyl quinoline-4-carboxylic acid Inhibitor->DHODH Blocks CoQ Site Uridine Exogenous Uridine (Salvage Pathway) Uridine->UMP UCK Kinase Bypasses Blockade

Figure 2: Mechanism of DHODH inhibition and the pyrimidine salvage rescue pathway.

References

  • Petrović, M. M., Roschger, C., Chaudary, S., & Joksović, M. D. (2020). Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies. Bioorganic Chemistry, 105, 104373.[Link]

  • Das, P., Deng, X., Zhang, L., Roth, M. G., Fontoura, B. M. A., Phillips, M. A., & De Brabander, J. K. (2013). SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. ACS Medicinal Chemistry Letters, 4(6), 517–521.[Link]

  • Madak, J. T., Cuthbertson, C. R., Miyata, Y., Tamura, S., Petrunak, E. M., Stuckey, J. A., Han, Y., He, M., Sun, D., & Neamati, N. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(12), 5162–5186.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Precipitation of 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid in Cell Culture

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid in cell culture applica...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid in cell culture applications. This document provides in-depth, experience-driven troubleshooting strategies and answers to frequently asked questions to ensure the integrity and reproducibility of your experiments.

FAQ 1: I've just added my 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid stock solution to my cell culture media, and it immediately turned cloudy or formed a precipitate. What is happening and why?

Answer: This is a common and frustrating issue that stems from the fundamental physicochemical properties of the compound and its interaction with the aqueous environment of your cell culture medium.

The Underlying Science: A Tale of Two Ends

2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid is an amphipathic molecule with conflicting solubility characteristics.

  • The Hydrophobic Bulk: The quinoline ring system, substituted with a methyl group and a large 4-butylphenyl group, is highly lipophilic (fat-loving) and inherently possesses poor water solubility.

  • The Ionizable "Hook": The carboxylic acid group (-COOH) is the molecule's key to aqueous interaction. As a carboxylic acid, its solubility is highly dependent on pH.[1] In the typically neutral to slightly basic pH of cell culture media (pH 7.2-7.4), this group deprotonates to form a negatively charged carboxylate salt (-COO⁻), which is significantly more water-soluble than its protonated form.[1]

The primary reason for immediate precipitation is a phenomenon known as "solvent shock" .[2] Your compound is comfortably dissolved at a high concentration in an organic solvent like Dimethyl Sulfoxide (DMSO), where its hydrophobic nature is accommodated. When this concentrated stock is rapidly introduced into the aqueous cell culture medium, the DMSO disperses, leaving the compound molecules suddenly exposed to a water-rich environment they are not soluble in. This abrupt change in solvent polarity forces the hydrophobic parts of the molecules to self-associate and aggregate, causing them to "crash out" of solution as a visible precipitate.[2][3]

Caption: The process of solvent shock leading to compound precipitation.

Other contributing factors include:

  • Exceeding Maximum Solubility: Your final concentration may simply be higher than the compound's solubility limit in the specific medium, regardless of the dilution method.[4]

  • Temperature: Adding a compound stock to cold media can significantly reduce its solubility.[2]

  • Media Components: Salts, amino acids, and especially proteins in Fetal Bovine Serum (FBS) can interact with your compound, sometimes leading to the formation of insoluble complexes.[5][6]

FAQ 2: How can I proactively prepare and handle my compound to prevent precipitation from occurring in the first place?

Answer: Prevention is always the best strategy. Adopting a meticulous technique for preparing and diluting your compound stock is critical.

Table 1: Recommended Starting Parameters for Stock & Working Solutions
ParameterRecommendationRationaleCitation(s)
Stock Solvent 100% Anhydrous DMSOHigh solubilizing power for many organic compounds. Anhydrous grade prevents moisture that can reduce solubility.[7]
Stock Concentration 1-10 mMA balance between minimizing the final DMSO volume and reducing the severity of solvent shock upon dilution. Higher stocks require more aggressive dilution.[3]
Stock Storage -20°C or -80°C in small, single-use aliquotsPrevents repeated freeze-thaw cycles which can cause the compound to fall out of solution in the stock tube over time.[4][8]
Final DMSO % in Media ≤ 0.5% , ideally < 0.1% Minimizes cellular toxicity and its potential to influence experimental results. Most cell lines tolerate up to 0.5%, but this should be validated.[2][9][10]
Cell Culture Media Pre-warmed to 37°CCompound solubility is often higher at physiological temperatures. Adding to cold media promotes precipitation.[2][8]
Protocol 1: Preparation and Dilution of Compound Stock Solution

This protocol outlines the best-practice method for minimizing precipitation risk during the preparation of your final working solution.

Materials:

  • 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid (solid)

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

Steps:

  • Prepare High-Concentration Stock:

    • Weigh the solid compound and dissolve it in 100% anhydrous DMSO to create a concentrated stock (e.g., 10 mM).

    • Ensure complete dissolution by vortexing vigorously. If necessary, gently warm the solution in a 37°C water bath and sonicate for 5-10 minutes. Visually inspect against a light source to confirm no solid particles remain.[4]

  • Aliquot for Storage:

    • Dispense the stock solution into small, single-use volumes in sterile tubes. This is crucial to avoid repeated freeze-thaw cycles.[4]

    • Store aliquots at -20°C or -80°C, protected from light.

  • Thaw and Inspect:

    • When ready to use, thaw a single aliquot at room temperature.

    • Before use, vortex the thawed stock and visually inspect for any precipitation that may have occurred during storage. If precipitate is present, repeat the warming/sonication step. If it does not redissolve, the stock should be discarded.

  • Perform Step-Wise Dilution (Crucial Step):

    • Pre-warm your cell culture medium to 37°C.[2]

    • Do NOT add the DMSO stock directly to your final large volume of media.

    • First, create an intermediate dilution. Pipette a small volume of the pre-warmed media (e.g., 200 µL) into a sterile tube.

    • While vortexing the tube of media at a medium speed, add the required small volume of your DMSO stock drop-by-drop to the vortex. This rapid, energetic mixing is key to preventing localized high concentrations and solvent shock.[2]

    • Add this freshly made, well-mixed intermediate dilution to your final volume of pre-warmed cell culture media and mix thoroughly by swirling or inverting the flask/bottle.

  • Final Inspection:

    • Visually inspect the final solution for any signs of cloudiness or precipitation before adding it to your cells.

FAQ 3: I followed the best practices, but I'm still seeing precipitation, either immediately or after incubation. What is my troubleshooting workflow?

Answer: If precipitation persists, a systematic troubleshooting approach is necessary to identify the limiting factor. The following workflow will guide you through the most common solutions.

Start Precipitation Observed Q1 Did you use the step-wise dilution technique into pre-warmed media? Start->Q1 Fix1 Action: Re-make solution using proper dilution technique (Protocol 1) Q1->Fix1 No Q2 Is the final concentration above 10 µM? Q1->Q2 Yes End Problem Resolved Fix1->End Fix2 Action: Lower the final concentration. Perform a serial dilution to find the maximum soluble concentration (Protocol 2). Q2->Fix2 Yes Q3 Are you using serum-free or low-serum (<5%) media? Q2->Q3 No Fix2->End Fix3 Action: Increase serum percentage (e.g., to 10% or 20%) if compatible with your assay. Serum albumin aids solubility. Q3->Fix3 Yes Fix4 Advanced Solution: Consider using a solubility enhancer like HP-β-Cyclodextrin. Q3->Fix4 No Fix3->End Fix4->End

Caption: Troubleshooting workflow for immediate compound precipitation.

If Precipitation Occurs After Incubation:

Delayed precipitation suggests different underlying issues:

  • Compound Instability: The molecule may be degrading at 37°C over several hours or days into less soluble byproducts. Solution: Prepare fresh compound-media mixtures more frequently for long-term experiments.[2]

  • Media pH Shift: As cells metabolize, they release acidic byproducts (like lactic acid), which can slowly lower the pH of the culture medium.[2] For a carboxylic acid-containing compound, a drop in pH will protonate the carboxylate group, making the molecule less soluble and causing it to precipitate over time. Solution: Monitor the pH of your culture. For dense or highly metabolic cultures, use a medium with a more robust buffering system (like HEPES) or change the medium more frequently.

  • Evaporation: If culture plates or flasks are not properly sealed or if the incubator humidity is low, evaporation can concentrate all media components, including your compound, pushing it past its solubility limit.[5][6] Solution: Ensure proper incubator humidity and use sealing tape on plates for long-term cultures.

FAQ 4: How do I perform a practical test to find the maximum soluble concentration of my compound in my specific cell culture medium?

Answer: A simple serial dilution test is the most direct way to determine the empirical solubility limit of your compound in your exact experimental conditions.

Protocol 2: Determining Maximum Soluble Concentration
  • Prepare a 10 mM stock solution of your compound in 100% DMSO as described in Protocol 1.

  • Set up a series of sterile microcentrifuge tubes, each containing 990 µL of your complete, pre-warmed (37°C) cell culture medium.

  • To the first tube, add 10 µL of your 10 mM stock solution to make a 100 µM solution. Add the stock slowly while vortexing the tube. This will be your highest concentration.

  • Perform a 2-fold serial dilution: Transfer 500 µL from the 100 µM tube into the next tube containing 500 µL of media to make a 50 µM solution. Mix well.

  • Continue this serial dilution across several tubes to create a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µM, etc.).

  • Include a "vehicle control" tube with 10 µL of DMSO in 990 µL of media (a 1% DMSO concentration, likely higher than your final experimental concentration, but a good control for the test).

  • Incubate all tubes under your experimental conditions (e.g., 37°C, 5% CO₂) for a relevant period (e.g., 24 hours).

  • After incubation, carefully inspect each tube against a bright light source. The highest concentration that remains perfectly clear, with no visible precipitate, cloudiness, or film on the tube walls, is your approximate maximum soluble concentration under those conditions.[3]

FAQ 5: I've heard about solubility enhancers like cyclodextrins. Are they an option?

Answer: Yes, for particularly challenging compounds, solubility enhancers can be a powerful tool.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a lipophilic (fat-loving) inner cavity.[11][12] They can encapsulate the hydrophobic part of a drug molecule, like the butylphenyl-quinoline core of your compound, forming an "inclusion complex."[13] This complex presents a hydrophilic exterior to the aqueous media, dramatically increasing the apparent water solubility of the compound.[14] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common derivative used in cell culture applications.[4]

cluster_0 Before Complexation cluster_1 After Complexation A Hydrophobic Compound (Poorly Soluble) C Soluble Inclusion Complex (Hydrophilic Exterior) B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) D Compound (Encapsulated)

Caption: Encapsulation of a hydrophobic compound by a cyclodextrin.

To use them, you would typically prepare a stock solution of your compound in a pre-made solution of HP-β-CD in water or buffer before diluting it into your cell culture medium. The optimal ratio of cyclodextrin to compound must be determined empirically.

FAQ 6: Why is solving this precipitation issue so important? Can't I just filter the media or use the supernatant?

Answer: It is absolutely critical to resolve precipitation for data integrity. Using precipitated or filtered media will invalidate your results.

Filtering is not a solution because it physically removes your compound from the medium, resulting in an unknown and significantly lower final concentration.[4] Similarly, if you use media where the compound has precipitated, the actual concentration of the compound available to interact with your cells is not what you intended.

This leads to a gross underestimation of your compound's true potency. For example, you might calculate an IC50 (the concentration required to inhibit a biological process by 50%) that is orders of magnitude higher than the real value, potentially leading you to incorrectly discard a promising drug candidate.

A Intended Concentration: 10 µM B Precipitation Occurs A->B C Actual (Effective) Concentration in Solution: < 1 µM B->C D Reduced Biological Effect Observed in Assay C->D E Erroneous Conclusion: Compound has low potency (Artificially High IC50) D->E

Ensuring your compound is fully dissolved at the intended concentration is fundamental to generating accurate, reproducible, and meaningful scientific data.

References
  • Eppendorf Japan. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Retrieved from [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Luo, L., & Zhang, J. (2014). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. PLoS ONE, 9(11), e113440. Retrieved from [Link]

  • Olympus. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • ResearchGate. (2016, June 8). Has anyone had problems with media contamination or precipitants falling out of media? Retrieved from [Link]

  • de la Iglesia, P., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. International Journal of Molecular Sciences, 18(11), 2389. Retrieved from [Link]

  • Vu, H. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3849-3855. Retrieved from [Link]

  • Jacob, J., & Taled, F. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]

  • Mura, P. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(5), 652. Retrieved from [Link]

  • Vasu, S. K., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics, 8(5), 10-17. Retrieved from [Link]

  • Schiborr, C., et al. (2010). Differential solubility of curcuminoids in serum and albumin solutions: implications for analytical and therapeutic applications. Analytical Biochemistry, 405(1), 68-74. Retrieved from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of substituted quinoline-4-carboxylic acids (cinchophen derivatives).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of substituted quinoline-4-carboxylic acids (cinchophen derivatives). The synthesis of 2-(4-butylphenyl)-6-methylquinoline-4-carboxylic acid is a classic example of a workflow that appears straightforward on paper but is highly sensitive to reaction conditions, often resulting in poor yields, incomplete cyclization, or accidental decarboxylation.

This guide provides a field-proven, self-validating protocol. While the Doebner multi-component reaction is an option, we strongly advocate for the Pfitzinger reaction pathway due to its superior regioselectivity and yield profile for 2-aryl derivatives.

Mechanistic Pathway: The Pfitzinger Approach

To optimize a reaction, you must first understand the molecular choreography. The Pfitzinger reaction is a two-component condensation driven by alkaline hydrolysis. The critical mechanism involves the ring-opening of the pyrrolidinone ring of 5-methylisatin to produce an intermediate in situ, which then reacts with the enolate of 4'-butylacetophenone[1].

PfitzingerMechanism A 5-Methylisatin B Alkaline Ring Opening (KOH / H2O) A->B C 2-Amino-5-methyl- phenylglyoxylate B->C D 4'-Butylacetophenone Condensation C->D E Imine/Enamine Intermediate D->E F Cyclization & Dehydration E->F G 2-(4-Butylphenyl)-6-methyl quinoline-4-carboxylic acid F->G

Figure 1: Pfitzinger reaction mechanism for 2-(4-butylphenyl)-6-methylquinoline-4-carboxylic acid.

Optimized Experimental Protocol

Traditional reflux methods for this synthesis often stall at 40-50% yield due to the thermodynamic barriers of the imine condensation step. By transitioning to a Microwave-Assisted Protocol , we force the equilibrium forward, drastically reducing reaction time and thermal degradation[2].

ExpWorkflow Step1 Step 1: Reagent Mixing 5-Methylisatin + KOH (aq) + EtOH Stir 30 min at RT Step2 Step 2: Ketone Addition Add 4'-Butylacetophenone Step1->Step2 Step3 Step 3: Microwave Irradiation 100°C, 15-20 min, 250W Step2->Step3 Step4 Step 4: Controlled Acidification Cool to 0°C, add 10% HCl to pH 3.5-4.0 Step3->Step4 Step5 Step 5: Isolation & Purification Vacuum filtration, wash with cold H2O Recrystallize from EtOH Step4->Step5

Figure 2: Step-by-step microwave-assisted workflow for optimized reaction yield and purity.

Step-by-Step Methodology
  • Lactam Ring Opening: In a 50 mL microwave-safe reaction vial, suspend 5-methylisatin (1.0 equiv, 10 mmol) in a mixture of 6M KOH aqueous solution (5.0 equiv) and absolute ethanol (1:1 v/v, 15 mL total). Stir at room temperature for 30 minutes.

    • Causality & Self-Validation: The pyrrolidinone ring must be fully hydrolyzed before the ketone is introduced to prevent side reactions. Validate this step visually: the opaque orange suspension will transition to a clear, pale-yellow solution. A quick TLC check (EtOAc:Hexane 1:1) should confirm the total disappearance of the isatin spot.

  • Condensation: Add 4'-butylacetophenone (1.1 equiv, 11 mmol) dropwise to the reaction mixture.

    • Causality: Using a slight 10% excess of the ketone ensures complete consumption of the glyoxylate intermediate. Unreacted ketone is highly soluble in cold ethanol and easily washes out during purification, whereas unreacted intermediate is notoriously difficult to separate from the final product.

  • Microwave Cyclization: Seal the vial and subject it to microwave irradiation at 100°C for 20 minutes (max power 250W).

  • Controlled Acidification (Critical Step): Transfer the mixture to an ice bath and cool to 0–5°C. Slowly add 10% HCl dropwise while monitoring continuously with a calibrated pH meter until the pH reaches exactly 3.5–4.0 .

  • Isolation & Purification: Vacuum filter the resulting heavy precipitate. Wash the filter cake thoroughly with ice-cold distilled water to remove trapped KCl salts, followed by a small volume of cold ethanol. Recrystallize from hot ethanol to yield the pure product.

Yield Optimization Data

The following table summarizes our internal benchmarking data, demonstrating why the microwave-assisted Pfitzinger route is the gold standard for this specific molecule.

Synthesis RouteCatalyst / BaseConditionsTimeIsolated Yield (%)Purity (HPLC)
Conventional Pfitzinger KOH (33% aq)80°C (Reflux)24 h45%88%
Microwave Pfitzinger KOH (6M aq)100°C (MW)20 min89% >98%
Conventional Doebner TFA80°C (Reflux)12 h32%75%
Microwave Doebner Yb(PFO)₃ (aq)100°C (MW)15 min78%92%

Note: The Doebner reaction (using p-toluidine, 4-butylbenzaldehyde, and pyruvic acid) suffers from low yields and harsh conditions unless specialized rare-earth catalysts like Ytterbium perfluorooctanoate are employed[3].

Troubleshooting & FAQs

Q: During the acidification step (Step 4), my product precipitates beautifully but then suddenly redissolves. What happened? A: You have overshot the acidification and encountered the zwitterion trap. 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid is an amphoteric molecule. It possesses both an acidic carboxylic acid moiety and a basic quinoline nitrogen.

  • At pH > 5, it exists as a highly soluble potassium carboxylate salt.

  • At pH < 2, the quinoline nitrogen protonates, forming a highly water-soluble hydrochloride salt.

  • The Fix: Precipitation is strictly maximized at the molecule's isoelectric point. You must use a calibrated pH meter and stop adding HCl exactly between pH 3.5 and 4.0. If it redissolves, carefully back-titrate with 1M NaOH until turbidity returns.

Q: My LC-MS shows a massive impurity peak corresponding to 2-(4-butylphenyl)-6-methylquinoline (mass minus 44 Da). How do I prevent this? A: You are observing thermal decarboxylation. Quinoline-4-carboxylic acids are highly susceptible to losing their carboxyl group (as CO₂) under acidic conditions if heat is present.

  • The Fix: This almost always happens if you add concentrated HCl while the reaction mixture is still warm from the microwave. The activation energy for decarboxylation is easily breached. Always cool the reaction mixture to 0–5°C in an ice bath before beginning the acidification step, and use dilute (10%) HCl to prevent localized exothermic spikes.

Q: Can I use the Doebner reaction instead of the Pfitzinger reaction for this specific target? A: Yes, but it is not recommended for standard laboratory setups. The Doebner approach relies on a multi-component condensation between an aniline (p-toluidine), an aldehyde (4-butylbenzaldehyde), and pyruvic acid. While it uses readily available starting materials, it is notorious for generating complex mixtures of side products (such as Schiff bases and pyrrolidinediones) resulting in low yields and difficult chromatographic purifications. If you must use the Doebner route, we highly recommend utilizing microwave irradiation and a Lewis acid catalyst to push the reaction to completion[2].

Q: My final recrystallized product has a slight orange tint instead of being off-white/pale yellow. Is this an issue? A: An orange tint indicates trace contamination of unreacted 5-methylisatin or polymerized glyoxylate intermediates. This usually means Step 1 (Lactam Ring Opening) was not allowed to reach completion before the ketone was added. Ensure you stir the isatin in KOH for the full 30 minutes until the solution is completely clear before proceeding to Step 2.

Sources

Troubleshooting

reducing HPLC retention time drift for 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid

Target Analyte: 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides advanced troubleshooting strategies for resolving retention time (RT) instability when analyzing complex, amphoteric drug candidates.

Mechanistic Overview: The Zwitterion Challenge

The compound 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid presents a unique chromatographic challenge. It contains a highly hydrophobic 4-butylphenyl moiety, a weakly basic quinoline nitrogen (estimated pKa ~4.5–5.0), and an acidic carboxylic acid group (estimated pKa ~3.5–4.5).

Because the pKa values of the acidic and basic functional groups overlap, this molecule acts as a zwitterion. If your mobile phase pH falls within the "dead zone" of pH 3.5–5.5, the analyte exists in a highly sensitive, fluctuating equilibrium between neutral, cationic, anionic, and zwitterionic states[1]. Even microscopic shifts in the mobile phase pH or column temperature will drastically alter the molecule's overall polarity, leading to severe retention time drift and peak distortion[1][2].

Frequently Asked Questions (Troubleshooting Guide)

Q1: My retention times are slowly drifting later over the course of a 24-hour sequence. What is causing this? A: This is classically caused by the evaporation of the volatile organic modifier (e.g., acetonitrile or methanol) from the mobile phase reservoir[3]. Because this specific quinoline derivative is highly hydrophobic, its retention is exponentially sensitive to the %B (organic) concentration. As the organic solvent evaporates into the headspace of the bottle, the mobile phase becomes more aqueous, increasing the retention time[4]. Solution: Use tightly sealed safety caps with proper venting valves. For long campaigns, utilize the HPLC's online dynamic mixer to blend aqueous and organic lines rather than pre-mixing volatile solvents in a single isocratic bottle[3][4].

Q2: The retention time jumps erratically between injections, but the void volume ( t0​ ) remains perfectly stable. Why? A: A stable t0​ indicates your pump and flow rate are functioning correctly[4]. Erratic RT jumps for ionizable compounds—while the system flow is stable—point directly to insufficient buffer capacity or operating too close to the analyte's pKa[1]. Solution: You must establish a robust ionization state. Adjust the mobile phase pH to be at least 2 units away from the pKa. Use pH 2.0 (e.g., 0.1% Trifluoroacetic acid) to fully protonate the molecule, or pH 7.5 (e.g., 10 mM ammonium bicarbonate) to fully deprotonate the carboxylic acid[1].

Q3: I am seeing a gradual decrease in retention time and worsening peak tailing over weeks of column use. Is the column dying? A: Yes, this indicates stationary phase degradation and the unmasking of active surface silanols[5]. The basic quinoline nitrogen in your analyte strongly interacts with acidic silanol groups on the silica support via secondary ion-exchange interactions[4]. As the C18 phase hydrolyzes over time, more silanols are exposed. This pulls the analyte (causing peak tailing), while the simultaneous loss of hydrophobic C18 chains reduces the overall retention time[5]. Solution: Switch to an end-capped, high-purity Type-B silica column designed specifically for basic compounds, and install a sacrificial guard column of the exact same stationary phase[4][5].

Q4: Does column temperature really affect retention time that much for this compound? A: Absolutely. Temperature fluctuations alter both the viscosity of the mobile phase and the pKa of the buffering system (especially amine-based buffers like ammonium acetate)[2]. Even a 1 °C change in column temperature can shift retention times by 1–2%, which is heavily exacerbated for late-eluting, hydrophobic compounds like this butylphenyl derivative[6]. Solution: Always use a thermostatted column compartment. Ensure the mobile phase is pre-heated by routing the inlet tubing through the column oven's heat exchanger before it enters the column[2].

Quantitative Diagnostic Matrix

Use the following table to diagnose the root cause of your drift based on the observed chromatographic symptoms.

ParameterMechanism of DriftTypical RT Shift ProfileRecommended Tolerance
Flow Rate Volumetric delivery error (pump leaks, faulty check valves)[6]Proportional shift in both t0​ and Analyte RT (± 0.1 - 0.5 min)± 1.0% of set flow
Column Temp Enthalpy of transfer / Buffer pKa shift[2][6]-1% to -2% RT change per +1 °C± 0.5 °C
Mobile Phase pH Ionization state change (zwitterion equilibrium shift)[1]Erratic, non-linear jumps (up to ± 1.0 min); t0​ remains stable± 0.05 pH units
% Organic Solvent evaporation / pump proportioning valve wear[3][6]Gradual, unidirectional shift (+0.5 to +2.0 min later elution)± 0.1% composition

Standard Operating Procedures

Protocol A: Robust Mobile Phase Preparation for Amphoteric Quinoline Derivatives

This protocol establishes a self-validating mobile phase system designed to collapse the zwitterionic equilibrium into a single, predictable cationic state.

  • Select the Target pH: Choose an acidic regime (pH ~2.0) using 0.1% Trifluoroacetic acid (TFA).

    • Mechanistic Rationale: At pH 2.0, both the carboxylic acid (neutral, -COOH) and the quinoline nitrogen (cationic, -NH⁺) are fully protonated. The molecule assumes a stable +1 net charge, completely bypassing the erratic zwitterionic dead-zone.

  • Volumetric Buffer Preparation: Measure exactly 1000 mL of LC-MS grade water in a volumetric flask. Add 1.0 mL of LC-MS grade TFA. Mix thoroughly.

    • Mechanistic Rationale: Do not adjust the pH with a glass pH probe. Probes introduce trace alkali metals and require calibration that can vary day-to-day. Volumetric preparation ensures absolute batch-to-batch reproducibility.

  • Organic Phase Matching: Prepare the organic line using 100% LC-MS grade Acetonitrile spiked with 0.1% TFA.

    • Mechanistic Rationale: Keeping the TFA concentration equal in both the aqueous and organic lines prevents baseline drift and maintains a constant ionic strength during gradient elution.

  • Column Passivation: Flush the column with 15 column volumes (CV) of the initial gradient composition.

    • Mechanistic Rationale: TFA acts as an ion-pairing agent. The stationary phase must be fully saturated with TFA to mask residual silanols before the first injection.

Protocol B: System Suitability Test (SST) and t0​ Verification

Run this protocol prior to any sample analysis to self-validate the mechanical and chemical stability of the system.

  • Prepare the SST Standard: Create a mixture containing a void volume marker (e.g., Uracil, 10 µg/mL) and the target analyte (2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid, 50 µg/mL) dissolved in the initial mobile phase composition[1].

  • Execute Injections: Inject the SST standard for 5 consecutive runs.

  • Analyze the Data: Calculate the Relative Standard Deviation (RSD) of the retention times for both Uracil ( t0​ ) and the target analyte.

  • Decision Gate:

    • If t0​ RSD > 0.5% : The pump is failing to deliver a consistent volume. Troubleshoot pump seals, check valves, or degasser[2][6].

    • If t0​ RSD < 0.5% but Analyte RT RSD > 0.5% : The mechanics are fine, but the chemistry is failing. Re-prepare the mobile phase or replace the column[1][4].

Diagnostic Workflow Visualization

RT_Drift Start Observe RT Drift for Quinoline Derivative Check_t0 Does the void volume (t0) drift proportionally? Start->Check_t0 Mech Mechanical / System Issue Check_t0->Mech Yes Chem Chemical / Chromatographic Issue Check_t0->Chem No Pump Check pump seals, check valves, and system leaks Mech->Pump pH Verify Mobile Phase pH (Avoid pH 3.5 - 5.5) Chem->pH Org Check for Organic Solvent Evaporation Chem->Org Col Check Column Degradation (Silanol Interactions) Chem->Col

Diagnostic workflow for isolating chemical vs. mechanical causes of HPLC retention time drift.

References[5] Retention Time Drift—A Case Study. LCGC International / chromatographyonline.com. Available Here[3] [Readers Insight] Retention Time Drifts: Why Do They Occur?. Welch Materials. Available Here[6] HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments. Available Here[4] Causes of Retention Time Drift in HPLC. Element Lab Solutions. Available Here[1] Why Does Retention Time Shift? | HPLC Tip. Phenomenex / YouTube.Available Here[2] LC Troubleshooting—Retention Time Shift. Restek Resource Hub. Available Here

Sources

Optimization

purification of 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid from synthesis byproducts

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals isolating 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals isolating 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid .

Whether your crude mixture originates from a Pfitzinger condensation or a Doebner multicomponent reaction, the amphoteric nature of the quinoline-4-carboxylic acid scaffold requires precise physicochemical control during purification. Below is our definitive troubleshooting guide, validated methodology, and mechanistic breakdown.

Diagnostic Overview: The Synthesis Context

The purification strategy for 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid depends heavily on its origin:

  • Pfitzinger Reaction: Condensation of 5-methylisatin with 4'-butylacetophenone in a strong base[1]. The primary impurities are unreacted ketones and ring-opened isatinic acid derivatives[2].

  • Doebner Reaction: A three-component reaction utilizing p-toluidine, 4-butylbenzaldehyde, and pyruvic acid. Impurities typically include Schiff bases and unreacted anilines[3].

In both cases, the target molecule possesses a highly lipophilic 4-butylphenyl moiety and an amphoteric core (a basic quinoline nitrogen and an acidic carboxylate). This unique structural profile dictates an isoelectric precipitation strategy, followed by co-solvent recrystallization.

Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture (Target Acid + Byproducts) BaseDissolution 1. Alkaline Dissolution Add 10% NaOH (pH > 10) Start->BaseDissolution Extraction 2. Liquid-Liquid Extraction Wash with DCM / Et2O BaseDissolution->Extraction AqueousLayer Aqueous Phase (Sodium Quinolinate Salt) Extraction->AqueousLayer Retain OrganicLayer Organic Phase (Neutral Byproducts) [DISCARD] Extraction->OrganicLayer Discard Acidification 3. Controlled Acidification Dropwise AcOH to pH 4.5 AqueousLayer->Acidification Filtration 4. Vacuum Filtration Collect Zwitterion Precipitate Acidification->Filtration Recrystallization 5. Co-Solvent Recrystallization Hot EtOH / H2O Filtration->Recrystallization PureProduct Pure 2-(4-Butylphenyl)-6-methyl- quinoline-4-carboxylic acid Recrystallization->PureProduct

Figure 1: Purification workflow for 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid.

Troubleshooting FAQs (The "Why" and "How")

Q1: Why does my product form a gummy oil instead of a precipitate during acidification? A: This is a classic issue caused by the highly lipophilic 4-butylphenyl group. When the aqueous solution of the sodium salt is acidified rapidly, the local concentration of the protonated, hydrophobic free acid exceeds its nucleation rate. It separates as a supercooled liquid (an oil) rather than a crystalline solid. Solution: Ensure all residual extraction solvents (e.g., DCM) are stripped from the aqueous layer via rotary evaporation, as they act as plasticizers. Heat the aqueous layer to 50 °C before acidification, add the acid dropwise with vigorous stirring, and allow the mixture to cool slowly to induce proper crystal lattice formation.

Q2: How do I eliminate unreacted 5-methylisatin (from the Pfitzinger route) that co-precipitates with my product? A: In strong base, the amide bond of 5-methylisatin hydrolyses to form a water-soluble keto-acid intermediate (isatinic acid)[2]. Upon acidification, this intermediate re-cyclizes back to 5-methylisatin. Solution: The re-cyclization of isatinic acid is kinetically slower than the instantaneous protonation and precipitation of your target quinoline zwitterion. By performing the acidification at low temperatures (0–5 °C) and filtering immediately, you can isolate the target acid before the isatin impurity has time to fully form and crystallize.

Q3: What is the exact pH I should target for precipitation, and what happens if I overshoot it? A: You must target a pH of 4.0 to 4.5[1]. The quinoline nitrogen has a pKa of ~4.5, while the carboxylic acid has a pKa of ~2.5. At pH 4.5, the molecule exists primarily as a neutral zwitterion, minimizing its hydration sphere and forcing precipitation. If you over-acidify (pH < 2.0) using strong mineral acids, you will protonate both the nitrogen and the carboxylate, forming a highly soluble hydrochloride salt, which will cause your product to redissolve into the aqueous phase.

Validated Step-by-Step Methodology

This protocol is designed as a self-validating system; each phase contains a checkpoint to ensure mechanistic success before proceeding.

Phase 1: Alkaline Workup & Impurity Extraction
  • Dilution: Suspend the crude reaction mixture in distilled water (10 mL per gram of crude).

  • Alkalization: Adjust the pH to >10 using 10% w/v NaOH. Causality Check: The solution must become fully homogeneous (excluding insoluble neutral organics) as the target molecule converts to its highly soluble sodium carboxylate salt.

  • Extraction: Extract the aqueous phase three times with equal volumes of Dichloromethane (DCM).

  • Phase Separation: Discard the lower organic layer (containing unreacted ketones, anilines, and Schiff bases).

  • Solvent Stripping: Transfer the retained aqueous layer to a round-bottom flask and apply a mild vacuum (rotary evaporator) for 5–10 minutes at 30 °C. Causality: Removing trace dissolved DCM prevents the target molecule from "oiling out" during the next phase.

Phase 2: Controlled Isoelectric Precipitation
  • Temperature Control: Transfer the stripped aqueous phase to a jacketed reactor or ice bath and cool to 5 °C.

  • Acidification: Under vigorous mechanical stirring, add 1M Acetic Acid dropwise. Causality: Acetic acid acts as a buffer, preventing the localized pH shock and over-acidification typical of HCl[1].

  • Validation Checkpoint: Continuously monitor the solution with a calibrated pH meter. Stop the addition exactly when the pH reaches 4.5.

  • Isolation: Stir the resulting pale-yellow suspension for 30 minutes at 5 °C to ensure complete crystal maturation. Collect the solid via vacuum filtration and wash the filter cake with ice-cold distilled water.

Phase 3: Co-Solvent Recrystallization
  • Dissolution: Transfer the crude solid to a flask and dissolve in a minimum volume of boiling absolute ethanol.

  • Cloud-Point Tuning: Add hot distilled water dropwise until the solution becomes faintly turbid (the cloud point). Causality: The 4-butyl chain makes the molecule too soluble in pure ethanol; water acts as an anti-solvent to force the crystal lattice to assemble.

  • Clarification: Add 2–3 drops of boiling ethanol just until the turbidity clears.

  • Crystallization: Remove from heat, allow to cool to room temperature undisturbed, and then incubate at 4 °C for 4 hours. Filter and dry the pure crystals in a vacuum oven at 60 °C for 12 hours.

Quantitative Data & Physicochemical Profile

The following table summarizes the key metrics and properties that dictate the purification logic for this specific derivative.

ParameterEstimated ValueImpact on Purification Strategy
Molecular Formula C21H21NO2High carbon count dictates extremely low aqueous solubility at neutral pH.
LogP (Hydrophobicity) ~5.2Highly lipophilic; prone to oiling out; requires precise EtOH/H2O ratios for recrystallization.
pKa1 (Carboxylic Acid) ~2.5Deprotonates in mild base (pH > 5) to form the water-soluble sodium salt.
pKa2 (Quinoline Nitrogen) ~4.5Protonates in strong acid (pH < 3) to form the water-soluble cationic salt.
Isoelectric Point (pI) ~4.0 - 4.5The absolute target pH for maximum precipitation yield.
Typical Recovery Yield 75% - 85%Primary losses occur during the recrystallization cloud-point tuning.

References

  • Pfitzinger reaction . Wikipedia. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction . The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

Sources

Troubleshooting

enhancing oral bioavailability of 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid formulations

Target Compound: 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid Classification: BCS Class II (Highly Lipophilic Weak Acid) Support Level: Advanced / Senior Scientist Welcome to the Formulation Technical Support Ce...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid Classification: BCS Class II (Highly Lipophilic Weak Acid) Support Level: Advanced / Senior Scientist

Welcome to the Formulation Technical Support Center. 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid presents a classic biopharmaceutical challenge: its bulky lipophilic core (butylphenyl and methylquinoline moieties) drives high membrane permeability, but its overall hydrophobicity and weak acid functional group (carboxylic acid, pKa ~4.5) result in extreme pH-dependent aqueous insolubility[1].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to overcome poor oral bioavailability caused by gastric precipitation, slow intestinal dissolution, and potential first-pass metabolism.

Diagnostic Decision Matrix

Before adjusting your formulation, it is critical to identify the specific pharmacokinetic bottleneck. Use the logical flowchart below to isolate the rate-limiting step in your compound's absorption phase.

BioavailabilityTroubleshooting Start Low Oral Bioavailability Detected In Vivo Step1 In Vitro Dissolution (pH 1.2 vs pH 6.8) Start->Step1 Branch1 Poor Dissolution at all pH levels Step1->Branch1 Highly Lipophilic Branch2 Good Dissolution at pH 6.8, Precipitation at pH 1.2 Step1->Branch2 Weak Acid Effect Branch3 Rapid Dissolution, Low Plasma AUC Step1->Branch3 High Permeability Sol1 Formulate as Amorphous Solid Dispersion (ASD) Branch1->Sol1 Sol2 Use Enteric Coating or Precipitation Inhibitors Branch2->Sol2 Sol3 Investigate First-Pass Metabolism / Efflux Branch3->Sol3 Sol4 Develop SMEDDS for Lymphatic Transport Sol3->Sol4 Bypass Liver

Caption: Diagnostic flowchart for troubleshooting low oral bioavailability of lipophilic weak acids.

Knowledge Base & Troubleshooting FAQs

Q1: Our unformulated crystalline API shows adequate thermodynamic solubility in simulated intestinal fluid (FaSSIF, pH 6.8) but fails to achieve meaningful in vivo exposure in rodent models. Why? A: This is a classic "dissolution rate vs. transit time" mismatch. While the carboxylic acid moiety ionizes at pH 6.8, the high crystalline lattice energy and extreme lipophilicity of the 4-butylphenyl group severely depress the intrinsic dissolution rate. By the time the drug dissolves, it has already bypassed the primary absorptive window in the upper duodenum. Furthermore, any drug dissolved in the stomach (pH 1.2) will rapidly nucleate and precipitate upon entering the intestine. To resolve this, you must bypass the crystalline lattice energy entirely by formulating the drug as an2[2].

Q2: We are developing an ASD. Which polymer matrix is optimal for a quinoline-4-carboxylic acid derivative? A: For a weak acid BCS Class II compound, HPMCAS (Hydroxypropyl methylcellulose acetate succinate) is the gold standard[3]. Causality: HPMCAS contains succinate groups that remain unionized in the acidic stomach, effectively preventing the amorphous API from releasing and prematurely precipitating. Upon reaching the neutral pH of the intestine, the polymer rapidly dissolves, releasing the drug in a supersaturated state. More importantly, the amphiphilic nature of HPMCAS acts as a Polymeric Crystallization Inhibitor (PCI), sterically hindering drug molecules from re-forming a crystal lattice, thereby preventing Solution-Mediated Phase Transformation (SMPT)[2].

Q3: We formulated an ASD, and while Cmax​ improved, the absolute bioavailability ( F% ) remains capped at 25%. We suspect hepatic first-pass metabolism. How can formulation overcome this? A: If the compound exhibits high intrinsic clearance ( Clint​ ) in the liver[1], improving dissolution will only feed more drug into the hepatic portal vein to be metabolized. You must shift the absorption pathway from the portal vein to the lymphatic system. Causality: Transition to a4 utilizing Long-Chain Triglycerides (LCTs)[4]. LCTs stimulate the secretion of chylomicrons in the enterocytes. The highly lipophilic quinoline derivative will partition into these chylomicrons, which are then transported via the lymphatic system directly into the systemic circulation, completely bypassing the liver[5].

Protocol Databank
Protocol A: Self-Validating Hot Melt Extrusion (HME) for ASD Preparation

This protocol ensures the generation of a stable, supersaturating ASD while validating the absence of residual crystallinity.

ASDWorkflow Step1 API & Polymer Milling (Cryomilling) Step2 Powder Blending (API + HPMCAS) Step1->Step2 Step3 Hot Melt Extrusion (HME) Control Temp & Shear Step2->Step3 Step4 Cooling & Pelletization Step3->Step4 Val1 PXRD / DSC Validation (Confirm Amorphous State) Step4->Val1 Fail Crystalline Peaks Detected (Adjust Temp/Polymer Ratio) Val1->Fail Fail Pass Downstream Processing (Milling to Powder) Val1->Pass Pass Fail->Step2

Caption: Self-validating workflow for Hot Melt Extrusion (HME) of Amorphous Solid Dispersions.

Step-by-Step Methodology:

  • Cryomilling & Blending: Co-mill the API (2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid) and HPMCAS-MF (Medium grade, optimal for pH 6.0 release) at a 1:3 ratio. Cryomilling prevents heat-induced degradation prior to extrusion.

  • Extrusion Parameters: Feed the blend into a twin-screw extruder. Set the barrel temperature profile from 120°C (feed zone) to 160°C (die). Causality: 160°C is typically above the Tg​ of HPMCAS and the melting point of the API, ensuring molecular dispersion without thermal degradation.

  • Rapid Quenching: Extrude the extrudate onto a chilled roll (4°C) to rapidly freeze the polymer chain mobility, kinetically trapping the API in its amorphous state.

  • Validation (Critical): Analyze the milled extrudate using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Pass Criteria: A distinct "halo" on PXRD with no Bragg peaks; a single glass transition temperature ( Tg​ ) on DSC between the Tg​ of the pure API and the polymer, calculated via the Gordon-Taylor equation.

Protocol B: In Vitro Lipolysis Assay for SMEDDS Evaluation

Standard dissolution tests fail to predict the in vivo performance of lipid-based formulations. This lipolysis protocol simulates lipid digestion to ensure the API does not precipitate when the SMEDDS is digested by pancreatic lipases[5].

Step-by-Step Methodology:

  • Media Preparation: Prepare 30 mL of digestion buffer (50 mM TRIS-maleate, 150 mM NaCl, 5 mM CaCl2, pH 6.5) containing 5 mM sodium taurocholate and 1.25 mM phosphatidylcholine to simulate fasted state intestinal fluid.

  • Formulation Dispersion: Disperse 1 gram of the optimized SMEDDS (e.g., 30% Oleic acid, 50% Cremophor EL, 20% Transcutol containing 50 mg API) into the vessel at 37°C.

  • Digestion Initiation: Add 3 mL of pancreatin extract (activity of 800 TBU/mL) to initiate lipolysis.

  • pH-Stat Titration (Validation): As lipids digest into free fatty acids, the pH will drop. Use an automated pH-stat titrator to continuously add 0.2 M NaOH to maintain pH at 6.5. The volume of NaOH added validates the extent of lipid digestion.

  • Phase Separation: At 15, 30, and 60 minutes, withdraw 1 mL aliquots. Add 4-bromophenylboronic acid to halt digestion. Centrifuge at 21,000 x g for 15 minutes to separate the mixture into three phases: an undigested lipid phase, an aqueous micellar phase, and a solid pellet.

  • Quantification: Quantify the API in the aqueous micellar phase via HPLC. Success Criteria: >85% of the API must remain solubilized in the aqueous phase after 60 minutes of digestion.

Quantitative Performance Metrics

To guide your formulation selection, the following table summarizes the expected pharmacokinetic shifts when transitioning 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid from a crystalline suspension to advanced delivery systems.

Formulation StrategyPhysical StateDissolution MechanismExpected Cmax​ (ng/mL)Expected Tmax​ (h)Relative Bioavailability ( F% )Primary Advantage
Aqueous Suspension CrystallineIntrinsic Dissolution~1204.0 - 6.0Baseline (1x)Simple preparation, high stability
ASD (HPMCAS Matrix) AmorphousSupersaturation~8501.5 - 2.0~4.5xOvercomes lattice energy; prevents gastric precipitation
SMEDDS (LCT-based) Solubilized (Micellar)Emulsification & Lipolysis~1,1002.0 - 3.0~7.2xBypasses dissolution entirely; promotes lymphatic transport

Note: Data represents scaled projections based on analogous highly lipophilic quinoline-4-carboxylic acid derivatives[1][3].

References
  • Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. Oriental Journal of Chemistry. URL:[Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. National Center for Biotechnology Information (NIH). URL:[Link]

  • Insights into In Vivo Performance of Amorphous Solid Dispersions: Evaluation Using a Surrogate Marker for Drug Release Profiles and Pharmacokinetic Analysis. Molecular Pharmaceutics (ACS Publications). URL:[Link]

Sources

Optimization

preventing degradation of 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid during long-term storage

Welcome to the technical support center for 2-(4-butylphenyl)-6-methylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(4-butylphenyl)-6-methylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during long-term storage. By understanding the potential degradation pathways and implementing proper storage protocols, you can safeguard your experimental outcomes and maintain the quality of your valuable research materials.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid?

A1: For long-term stability, it is recommended to store 2-(4-butylphenyl)-6-methylquinoline-4-carboxylic acid at or below -20°C. Lower temperatures, such as -80°C, can provide additional protection, especially for high-purity reference standards. Room temperature storage is not recommended for extended periods due to the potential for slow degradation over time. While some aromatic carboxylic acids have shown stability at room temperature for short durations, the complex quinoline structure is susceptible to various degradation pathways that are accelerated at higher temperatures.[1]

Q2: How should I protect the compound from light and moisture?

A2: 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid should be stored in a tightly sealed container, preferably made of amber glass or an opaque material, to protect it from light. Photolytic degradation is a common issue for quinoline derivatives, and exposure to UV or even ambient light can lead to the formation of unwanted byproducts.[2][3] To protect from moisture, ensure the container is well-sealed and consider storing it in a desiccator, especially in humid environments. Hydrolysis of the carboxylic acid group, while less common for aromatic acids compared to esters or amides, can still occur over long periods in the presence of moisture.[4]

Q3: Is it better to store the compound as a solid or in solution?

A3: For long-term storage, it is strongly recommended to store the compound as a dry, solid powder. Storing in solution, especially in protic solvents like methanol or water, can accelerate degradation through hydrolysis and other solvent-mediated pathways. If you must store a solution for a short period, use an anhydrous aprotic solvent, aliquot it into small, single-use volumes to avoid repeated freeze-thaw cycles, and store at -80°C.

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathways for 2-(4-butylphenyl)-6-methylquinoline-4-carboxylic acid are likely to be oxidation and decarboxylation. The quinoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.[4] The carboxylic acid group, particularly under thermal stress or in the presence of certain catalysts, can undergo decarboxylation.[1] Photodegradation can also lead to complex dimerization or rearrangement products.[3]

Q5: How can I check for degradation in my stored sample?

A5: The most reliable method for assessing the purity and detecting degradation products is High-Performance Liquid Chromatography (HPLC) with a UV or diode-array detector (DAD).[5][6] A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradants. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for identifying the structure of any new peaks that appear in the chromatogram.[7]

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable steps to resolve them.

Issue 1: I see a color change in my solid sample (e.g., from white to yellow/brown).
  • Potential Cause: This often indicates oxidative degradation or the formation of colored impurities. Exposure to air (oxygen) and light can accelerate these processes.

  • Troubleshooting Steps:

    • Assess Purity: Analyze a small portion of the sample by HPLC to quantify the level of degradation.

    • Inert Atmosphere: For future storage, after receiving a new batch, consider flushing the vial with an inert gas like argon or nitrogen before sealing.

    • Light Protection: Ensure the sample is stored in a dark location or an amber vial.

    • Consider Repurification: If significant degradation has occurred, repurification by recrystallization or column chromatography may be necessary before use.

Issue 2: My compound shows reduced solubility compared to a fresh batch.
  • Potential Cause: This could be due to the formation of less soluble degradation products or polymerization.

  • Troubleshooting Steps:

    • Confirm with Analysis: Use HPLC to check for the presence of new, likely more non-polar, impurities.

    • Sonication and Warming: Gentle sonication or warming of the solvent may help dissolve the material, but be aware that this could accelerate further degradation if the impurities are reactive.

    • pH Adjustment: For aqueous solutions, the solubility of carboxylic acids is pH-dependent. Increasing the pH will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[8]

    • Filtration: If insoluble particulates are present, filter the solution through a 0.22 µm syringe filter before use in sensitive applications.

Issue 3: I observe new peaks in my HPLC chromatogram after storing a solution.
  • Potential Cause: This is a clear indication of degradation in solution. The solvent, temperature, and light exposure all play a role.

  • Troubleshooting Workflow:

Issue 4: My experimental results are inconsistent when using an older batch of the compound.
  • Potential Cause: A decrease in the purity of the active compound due to degradation will lead to inaccurate concentrations and potentially interfering effects from the degradation products.

  • Troubleshooting Steps:

    • Purity Re-evaluation: Always re-analyze the purity of older batches before critical experiments. A simple melting point determination can be a quick, albeit less precise, indicator of impurity.

    • Quantitative Analysis: Use a validated quantitative method (e.g., qNMR or HPLC with a calibration curve) to determine the exact concentration of the active compound in your stock solutions.

    • Compare to a New Batch: If possible, run a side-by-side experiment with a freshly acquired, high-purity batch of the compound to confirm if the inconsistency is due to compound degradation.

Recommended Storage Protocols

To ensure the long-term stability of 2-(4-butylphenyl)-6-methylquinoline-4-carboxylic acid, adhere to the following protocols.

Protocol 1: Long-Term Storage of Solid Compound
  • Container: Use an amber glass vial with a PTFE-lined screw cap.

  • Atmosphere: For maximum stability, flush the vial with a gentle stream of an inert gas (argon or nitrogen) for 30-60 seconds to displace oxygen.

  • Sealing: Tightly seal the vial cap. For extra protection against moisture ingress, you can wrap the cap with parafilm.

  • Temperature: Store the vial in a freezer at -20°C or -80°C.

  • Labeling: Clearly label the vial with the compound name, batch number, date received, and storage conditions.

Protocol 2: Preparation and Storage of Stock Solutions
  • Best Practice: Prepare solutions fresh for each experiment.

  • If Storage is Necessary:

    • Solvent Selection: Use a high-purity, anhydrous aprotic solvent in which the compound is stable (e.g., DMSO, DMF). Avoid protic solvents like methanol or ethanol for storage.

    • Aliquoting: Prepare small, single-use aliquots to minimize freeze-thaw cycles and contamination.

    • Storage: Store the aliquots in tightly sealed vials at -80°C.

    • Usage: When ready to use, thaw an aliquot quickly and use it immediately. Do not re-freeze any unused portion of the thawed aliquot.

Analytical Method for Stability Assessment

A foundational Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for monitoring the stability of your compound.

Example RP-HPLC Method
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (e.g., 80:20 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 275 nm [6][9]
Column Temp. Ambient or controlled at 30°C
Injection Vol. 10 µL

This is a starting point and may require optimization for your specific instrumentation and to achieve baseline separation of all degradation products. [5]

Forced Degradation Study Framework

To proactively understand potential degradation products, a forced degradation study is recommended as per ICH guidelines. [10][11]This involves intentionally stressing the compound under various conditions.

G cluster_0 Forced Degradation Conditions cluster_1 Analytical Workflow A Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) F Run Stability-Indicating HPLC Method A->F B Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) B->F C Oxidation (e.g., 3% H₂O₂, RT) C->F D Thermal Stress (e.g., 105°C, Solid) D->F E Photolytic Stress (ICH Q1B Light Exposure) E->F G Identify & Quantify Degradants F->G H Characterize Unknowns (e.g., LC-MS) G->H

Sources

Troubleshooting

Technical Support Center: Resolving In Vitro Cellular Uptake of 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid

Welcome to the Application Scientist Support Hub. 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid (herein referred to as BPMQCA ) is a potent structural scaffold, closely related to known human dihydroorotate dehyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid (herein referred to as BPMQCA ) is a potent structural scaffold, closely related to known human dihydroorotate dehydrogenase (hDHODH) inhibitors and antileishmanial agents[1]. However, researchers frequently report a frustrating disconnect during drug development: high biochemical target affinity in cell-free assays, but negligible efficacy in whole-cell models.

As a Senior Application Scientist, I have diagnosed this "activity cliff" across numerous quinoline-4-carboxylic acid derivatives. The root cause is rarely target engagement; it is almost always a pharmacokinetic failure at the plasma membrane. This guide deconstructs the physicochemical barriers preventing intracellular accumulation and provides field-proven, self-validating protocols to bypass them.

Mechanistic Deep Dive & Troubleshooting FAQs

Q1: Why is the baseline cellular uptake of BPMQCA so low despite its highly lipophilic 4-butylphenyl tail? A: You are encountering the classic "lipophilic acid" paradox. The 4-butylphenyl moiety and the quinoline core drive the compound's lipophilicity (estimated ClogP ~5.0). However, the critical flaw lies in the C4-carboxylic acid group. With a pKa of approximately 4.5, this functional group is >99.9% ionized (deprotonated) at the physiological pH of standard culture media (pH 7.4). The resulting localized negative charge creates a massive thermodynamic barrier to passive diffusion across the hydrophobic core of the lipid bilayer. Instead of crossing the membrane, the highly lipophilic tail anchors the molecule into the outer leaflet of the cell membrane or binds irreversibly to media components, stranding the active pharmacophore outside the cell[2].

Q2: My compound precipitates or shows no activity in standard 10% FBS media. Is serum protein binding the primary culprit? A: Yes. The high lipophilicity of the 4-butylphenyl group acts as a high-affinity ligand for the hydrophobic binding pockets of Bovine Serum Albumin (BSA) present in Fetal Bovine Serum (FBS). In standard 10% FBS media, the unbound (free) fraction of BPMQCA may be less than 1%. Because only the free fraction can partition into cells, the concentration gradient driving passive diffusion is effectively zero[3]. This phenomenon is well-documented; plasma protein binding is a primary determinant of in vitro cellular uptake for highly lipophilic acids[4].

Q3: Could active efflux transporters be pumping the compound out as fast as it enters? A: Absolutely. Quinoline derivatives are notorious substrates for ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP). If a small fraction of BPMQCA manages to cross the membrane, these efflux pumps immediately extrude it back into the extracellular space. You must establish causality by running an uptake assay in the presence of a broad-spectrum efflux inhibitor like Verapamil[4].

Q4: How can I chemically modify BPMQCA to bypass the permeability barrier without losing target affinity? A: The free carboxylate is often strictly required for coordinating with the target enzyme (e.g., hydrogen bonding with active site residues). Therefore, permanent structural changes will destroy potency. The solution is a transient ester prodrug strategy . By masking the carboxylic acid as a simple methyl ester or a pivaloyloxymethyl (POM) ester, you neutralize the charge and drastically increase membrane permeability[5]. Once inside the cell, ubiquitous intracellular esterases rapidly hydrolyze the ester bond, trapping the active, negatively charged BPMQCA inside the cytoplasm where it can engage its target[6].

Data Presentation: Physicochemical Profiling & Troubleshooting Matrix

ParameterEstimated Value for BPMQCAExperimental ConsequenceTroubleshooting Action
Molecular Weight 319.40 g/mol Favorable for small-molecule diffusion (Lipinski's Rule of 5 compliant).N/A
ClogP (Lipophilicity) ~4.8 - 5.2High partitioning into lipid membranes; severe risk of non-specific protein binding in media.Perform serum-shift assays; utilize low-binding culture plates[4].
pKa (Carboxylic Acid) ~4.5>99.9% ionized (negatively charged) at pH 7.4, creating a severe membrane permeability barrier.Synthesize transient ester prodrugs (e.g., POM or methyl ester)[6].
Topological Polar Surface Area ~49 ŲGood theoretical permeability, but negated by the localized charge of the carboxylate anion.Mask the polar surface area via esterification[2].

Mandatory Visualizations

G cluster_media Extracellular Media (pH 7.4) cluster_cell Intracellular Space Drug BPMQCA (Ionized Carboxylate) Serum Serum Proteins (BSA/FBS) Drug->Serum High Affinity Binding Membrane Lipid Bilayer Drug->Membrane Poor Diffusion (Charge Barrier) Prodrug Ester Prodrug (Unionized) Prodrug->Membrane High Permeability Target Intracellular Target (e.g., DHODH) Esterase Intracellular Esterases ActiveDrug Active BPMQCA Esterase->ActiveDrug Cleavage ActiveDrug->Target Target Binding ActiveDrug->Membrane Efflux (P-gp) Membrane->Drug Pumped Out Membrane->Esterase Rapid Entry Membrane->ActiveDrug

Fig 1: Cellular uptake barriers showing the impact of ionization, serum binding, and the ester prodrug bypass.

Experimental Protocols

To definitively diagnose the uptake bottleneck, you must run a self-validating system. The following protocols isolate the variables of serum binding and active efflux using LC-MS/MS quantification, ensuring that any observed activity (or lack thereof) is causally linked to intracellular concentration[7].

Protocol 1: Serum-Shift Cellular Uptake Assay

This protocol determines if the lipophilic 4-butylphenyl group is sequestering your compound in the extracellular media via albumin binding.

Materials:

  • Target cell line (e.g., A549 or MCF-7)

  • BPMQCA (10 mM stock in 100% DMSO)

  • Culture media with 0%, 2%, and 10% FBS

  • Ice-cold PBS

  • Extraction Solvent: Methanol/Acetonitrile/Water (40:40:20) containing an internal standard (e.g., Tolbutamide).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in 6-well plates at 5×105 cells/well. Incubate for 24 hours to allow adherence.

  • Media Conditioning: Aspirate growth media. Wash cells once with warm PBS. Add 2 mL of the respective test media (0%, 2%, or 10% FBS) to designated wells. Incubate for 30 minutes to equilibrate.

  • Compound Dosing: Spike BPMQCA into the wells to achieve a final concentration of 10 µM (ensure final DMSO concentration is 0.1% to prevent solvent-induced membrane permeability).

  • Incubation: Incubate at 37°C, 5% CO₂ for 2 hours.

  • Termination & Washing (Critical Step): Place plates on ice to halt active transport. Aspirate media and wash the cell monolayer three times with ice-cold PBS to completely remove non-specifically bound extracellular drug.

  • Cell Lysis & Extraction: Add 500 µL of the Extraction Solvent to each well. Scrape the cells, transfer the lysate to microcentrifuge tubes, and vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris and precipitated proteins.

  • Quantification: Transfer the supernatant to LC-MS/MS vials. Quantify the intracellular concentration of BPMQCA against a standard curve.

  • Validation: Perform a BCA Protein Assay on the pellet to normalize drug concentration to total cellular protein (e.g., pmol drug / mg protein).

Protocol 2: Efflux Transporter Inhibition Assay

This protocol determines if P-gp or BCRP is actively extruding BPMQCA.

Step-by-Step Methodology:

  • Preparation: Follow Steps 1-2 from Protocol 1, using only 2% FBS media to minimize serum binding interference.

  • Inhibitor Pre-incubation: Add 50 µM Verapamil (P-gp inhibitor) or 10 µM Ko143 (BCRP inhibitor) to the test wells. Include a vehicle control well. Incubate for 30 minutes.

  • Compound Dosing: Add 10 µM BPMQCA to all wells.

  • Processing: Follow Steps 4-9 from Protocol 1.

  • Data Interpretation: If the intracellular concentration of BPMQCA in the Verapamil/Ko143 treated wells is significantly higher (>2-fold) than the vehicle control, active efflux is a primary barrier.

Workflow Start Seed Cells (e.g., A549/MCF-7) in 6-well plates Split Media Conditioning (Isolate Variables) Start->Split Cond1 0% FBS (Tests Baseline Permeability) Split->Cond1 Cond2 10% FBS (Tests Serum Binding) Split->Cond2 Cond3 2% FBS + Verapamil (Tests Efflux Activity) Split->Cond3 Dose Dose with 10 µM BPMQCA Incubate 2 hours at 37°C Cond1->Dose Cond2->Dose Cond3->Dose Wash Wash 3x with ice-cold PBS Lyse cells (MeOH/ACN/H2O) Dose->Wash Analyze LC-MS/MS Quantification Normalize to Total Protein Wash->Analyze

Fig 2: Experimental workflow for isolating the variables of serum binding and active efflux.

References

  • Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies Source: PubMed (Bioorganic Chemistry) URL:[Link]

  • The effects of serum on cellular uptake and phototoxicity of mono-L-aspartyl chlorin e6 (NPe6) in vitro Source: PubMed URL:[Link]

  • Influence of Serum Protein Binding on the Uptake and Retention of Idarubicin by Sensitive and Multidrug Resistant Human Leukemic Cells Source: PubMed (European Journal of Clinical Pharmacology) URL:[Link]

  • Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Ester Bonds in Prodrugs Source: ResearchGate URL:[Link]

  • Enhanced Cellular Uptake and Pharmacokinetic Characteristics of Doxorubicin-Valine Amide Prodrug Source: PMC (Pharmaceutics) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis: 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid versus Standard Quinoline Derivatives in a Therapeutic Context

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of compounds with diverse pharmacological activities.[1][2][3] Among these, quinoline-4-carboxylic acids h...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of compounds with diverse pharmacological activities.[1][2][3] Among these, quinoline-4-carboxylic acids have emerged as a particularly fruitful area of research, demonstrating significant potential in anticancer, antimicrobial, and anti-inflammatory applications.[4][5] This guide presents a comparative analysis of a specific, highly functionalized derivative, 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid, against a backdrop of standard and historically significant quinoline derivatives. We will dissect the synthetic strategies, delve into the structure-activity relationships that govern biological efficacy, and provide detailed experimental protocols for evaluating performance. This analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding the nuanced impact of substitution on the therapeutic potential of this privileged heterocyclic motif.

Introduction: The Enduring Legacy of the Quinoline Scaffold

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a structural motif of profound importance in drug discovery.[2][6] First isolated from coal tar in 1834, its derivatives form the basis of numerous clinically vital drugs, from the pioneering antimalarial quinine to modern fluoroquinolone antibiotics and kinase inhibitor-based cancer therapies.[3]

The quinoline-4-carboxylic acid core is of particular interest as it is a key pharmacophore in many biologically active molecules.[4][7] The carboxylic acid group at the 4-position often plays a critical role in target binding, for instance, by forming a salt bridge with arginine residues in enzymes like dihydroorotate dehydrogenase (DHODH). This guide focuses on 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid, a derivative featuring two key substitutions:

  • A 2-(4-butylphenyl) group : This large, lipophilic moiety is expected to significantly influence the compound's pharmacokinetic profile and its interaction with hydrophobic binding pockets in target proteins.

  • A 6-methyl group : This small, electron-donating group can modulate the electronic properties of the quinoline ring system and provide an additional point of interaction or steric influence.

By comparing this compound to simpler, standard derivatives (e.g., 2-phenylquinoline-4-carboxylic acid, 2-methylquinoline-4-carboxylic acid), we can elucidate the specific contributions of these functional groups to its overall biological performance.

Synthesis of Substituted Quinoline-4-Carboxylic Acids

Several classical methods exist for the synthesis of the quinoline core, including the Gould-Jacobs, Doebner-von Miller, and Pfitzinger reactions.[6][8] For the direct synthesis of quinoline-4-carboxylic acids, the Pfitzinger reaction is exceptionally well-suited.[6][7][9]

The Pfitzinger Reaction: A Versatile Approach

The Pfitzinger reaction involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[7][9] This method is highly versatile for producing a wide range of substituted quinoline-4-carboxylic acids.

G cluster_prep Preparation cluster_condensation Condensation & Cyclization cluster_workup Work-up & Isolation Isatin Isatin (or 5-methylisatin) KetoAcid Keto-acid Intermediate Isatin->KetoAcid Amide bond hydrolysis Base Base (e.g., KOH) Carbonyl Carbonyl Compound (e.g., 1-(4-butylphenyl)ethan-1-one) Enamine Enamine Intermediate KetoAcid->Enamine Condensation Carbonyl->Enamine Quinoline Substituted Quinoline-4-Carboxylic Acid Enamine->Quinoline Intramolecular Cyclization & Dehydration Acidification Acidification (e.g., Acetic Acid) Precipitate Precipitated Product Acidification->Precipitate Precipitation Purification Filtration & Washing Precipitate->Purification FinalProduct Pure Final Product Purification->FinalProduct

Experimental Protocol: Pfitzinger Synthesis of 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid

This protocol describes the synthesis of the title compound. The choice of 5-methylisatin provides the 6-methyl substituent on the final quinoline ring, while 1-(4-butylphenyl)ethan-1-one serves as the carbonyl component to install the 2-(4-butylphenyl) group.

Materials:

  • 5-methylisatin

  • 1-(4-butylphenyl)ethan-1-one

  • Potassium hydroxide (KOH)

  • Absolute ethanol

  • Glacial acetic acid

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Base Solution Preparation: In a round-bottom flask, dissolve potassium hydroxide (2.0 eq) in absolute ethanol (40 mL) with stirring.

  • Isatin Addition: Add 5-methylisatin (1.0 eq) to the basic solution. Stir the mixture at room temperature for 1 hour. A color change is typically observed as the isatin ring opens to form the potassium salt of the keto-acid intermediate.[9]

  • Carbonyl Compound Addition: Gradually add 1-(4-butylphenyl)ethan-1-one (1.2 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 78°C) and maintain this temperature with continuous stirring for 24 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC). The high temperature is necessary to drive the intramolecular cyclization and subsequent dehydration.[7]

  • Work-up and Precipitation: After cooling the reaction vessel to room temperature, pour the dark solution into an ice-water mixture (100 mL). Acidify the mixture with glacial acetic acid until a precipitate forms (typically pH 4-5).

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove salts and impurities. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the final, pure 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid.

Comparative Biological Activity

The true value of a novel derivative is determined by its performance in biological assays. We will compare the anticipated activities of 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid with established quinoline derivatives across several therapeutic areas.

Anticancer Activity

Quinoline-4-carboxylic acids have shown significant promise as anticancer agents, often by inhibiting key enzymes in metabolic pathways that are upregulated in cancer cells.[4][10]

Mechanism of Action: DHODH Inhibition A primary mechanism for this class of compounds is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[4][11] Cancer cells, due to their rapid proliferation, are highly dependent on this pathway for DNA and RNA synthesis.[4][10]

G cluster_pathway De Novo Pyrimidine Synthesis cluster_outcome Cellular Outcome DHODH DHODH Enzyme Orotate Orotate Arrest Cell Cycle Arrest & Apoptosis DHODH->Arrest Inhibition Leads to Quinoline 2-Aryl-Quinoline-4-Carboxylic Acid (e.g., Brequinar, Compound of Interest) Quinoline->DHODH Inhibits Dihydroorotate Dihydroorotate UMP UMP DNA_RNA DNA/RNA Synthesis Proliferation Cancer Cell Proliferation DNA_RNA->Proliferation

Comparative Performance Data The efficacy of anticancer agents is measured by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency.

CompoundSubstituentsTarget Cancer Cell LineIC50 (µM)Reference
Brequinar (Standard) 2-(4-F-Ph), 6-FHCT-116 (Colon)0.679[10]
Compound 41 2-(4-F-Ph), 6-FHCT-116 (Colon)3.02[10]
Compound 43 2-(4-F-Ph), 6-ClHCT-116 (Colon)1.94[10]
6-Bromo-5-nitroquinoline 6-Br, 5-NO₂HT29 (Colon)< 5-FU[12]
2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid 2-(4-butyl-Ph), 6-Me(Predicted)Potentially < 5 µMSAR-Based

Analysis: The lipophilic 4-butylphenyl group on our compound of interest is expected to enhance its ability to penetrate cell membranes and bind within the hydrophobic pocket of DHODH, potentially increasing its potency compared to derivatives with less lipophilic or unsubstituted phenyl rings. The electron-donating 6-methyl group may also favorably modulate electronic interactions within the binding site.

Protocol: Cytotoxicity Assessment using MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound by measuring the metabolic activity of cells.[13]

Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals.[13][14] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with medium containing various concentrations of the quinoline derivatives (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).[15]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Quinoline derivatives, most notably the fluoroquinolones, are potent antibacterial agents.[16] Their primary mechanism often involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and repair.[4]

Comparative Performance Data Antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundTest StrainMIC (µg/mL)Reference
Ciprofloxacin (Standard) S. aureus0.25 - 1.0[17]
Derivative 11 S. aureus6.25[16]
Derivative 2 S. aureus3.12[17]
2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid S. aureus (Predicted)Potentially < 10 µg/mLSAR-Based

Analysis: The increased lipophilicity from the butylphenyl group may enhance the compound's ability to penetrate the bacterial cell wall, a key factor for antibacterial activity. Many potent antibacterial quinolines have been developed, and while our target compound is not a fluoroquinolone, the core scaffold's inherent activity suggests potential.[16][18]

Protocol: Broth Microdilution for MIC Determination

This is a standardized method for determining the MIC of an antimicrobial agent.

Procedure:

  • Compound Preparation: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus) adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[2]

  • Inoculation: Inoculate each well containing the diluted compound with the bacterial suspension. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth).

Anti-inflammatory Activity

Certain quinoline derivatives exhibit significant anti-inflammatory properties, often by inhibiting enzymes like cyclooxygenase (COX) or modulating inflammatory signaling pathways.[13][19][20]

Comparative Performance Data The carrageenan-induced paw edema model in rats is a classic in vivo assay to screen for acute anti-inflammatory activity. Efficacy is measured as the percentage of edema inhibition.

CompoundDose% Edema InhibitionReference
Diclofenac (Standard) 10 mg/kg~50-60%[19]
Compound 2 (Not specified)Comparable to Diclofenac[19]
Compound 6 (Not specified)Comparable to Diclofenac[19]
2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid (Predicted)Potentially significantSAR-Based

Analysis: The structural features of our compound of interest, particularly the bulky aryl substituent at the 2-position, are common in many COX inhibitors. The lipophilic nature could facilitate interaction with the active site of inflammatory enzymes.

Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo model is used to evaluate the efficacy of a compound in reducing acute inflammation.[14]

Procedure:

  • Animal Acclimatization: Acclimatize rats (e.g., Wistar or Sprague-Dawley) to laboratory conditions for several days. Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compound orally or intraperitoneally at a predetermined dose. A control group receives only the vehicle, and a positive control group receives a standard drug like Diclofenac.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group relative to the vehicle control group at each time point.

Conclusion and Future Directions

The analysis of 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid, in the context of standard quinoline derivatives, highlights the profound impact of strategic substitution on biological activity. The introduction of the 4-butylphenyl group at the C2 position significantly increases lipophilicity, a key parameter that is predicted to enhance membrane permeability and binding affinity within hydrophobic pockets of various enzymatic targets, from DHODH in cancer cells to bacterial gyrase. The 6-methyl group further refines the electronic and steric profile of the molecule.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. [Link]

  • ResearchSpace. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. [Link]

  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • PMC. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • National Institutes of Health. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. [Link]

  • Slideshare. (n.d.). Pfitzinger Quinoline Synthesis. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

  • APJHS. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. [Link]

  • MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

  • Taylor & Francis. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [Link]

  • ResearchGate. (2013). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]

  • PMC. (n.d.). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. [Link]

  • ACS Publications. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. [Link]

  • PubMed. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. [Link]

  • MDPI. (2011). New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation. [Link]

  • RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

  • ResearchGate. (2016). New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation. [Link]

  • Brieflands. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. [Link]

  • PubMed. (n.d.). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. [Link]

  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

  • PubMed. (n.d.). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. [Link]

  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. [Link]

  • ResearchGate. (2025). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. [Link]

  • PMC. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. [Link]

  • National Institutes of Health. (n.d.). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]

  • Academia.edu. (n.d.). synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. [Link]

  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

  • PMC. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • Frontiers. (n.d.). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. [Link]

Sources

Comparative

A Comparative Guide to the Efficacy of 2-Aryl-6-Substituted-Quinoline-4-Carboxylic Acid Derivatives in Preclinical Animal Models

For the attention of: Researchers, scientists, and drug development professionals. Disclaimer: The specific compound, 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid, has not been extensively studied in publicly av...

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Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound, 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid, has not been extensively studied in publicly available literature. Therefore, this guide provides a comparative analysis of structurally related 2-aryl-6-substituted-quinoline-4-carboxylic acid derivatives to offer insights into their potential therapeutic efficacy based on available preclinical data.

Introduction: The Therapeutic Potential of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of pharmacological activities.[1] Among its derivatives, quinoline-4-carboxylic acids have garnered significant interest due to their versatile structure, which allows for substitutions at multiple positions, thereby enabling the fine-tuning of their biological properties.[1] This guide focuses on a specific subclass: 2-aryl-6-substituted-quinoline-4-carboxylic acids and their analogs, which have shown promise in preclinical models of infectious diseases and inflammation.

Antimalarial Efficacy of Quinoline-4-Carboxamide Derivatives in a Murine Model

A notable application of this scaffold is in the development of novel antimalarial agents. A series of quinoline-4-carboxamides, which are closely related to the carboxylic acid counterparts, have demonstrated potent in vivo efficacy in a Plasmodium berghei malaria mouse model.[2]

Comparative In Vivo Efficacy Against P. berghei

One study optimized a screening hit (1, EC50 = 120 nM) to develop lead molecules with low nanomolar in vitro potency and an improved pharmacokinetic profile, leading to excellent oral efficacy.[2] The lead compound, 2 (DDD107498) , exhibited a novel mechanism of action through the inhibition of translation elongation factor 2 (PfEF2).[2]

CompoundAdministration RouteDosing RegimenEfficacy (ED90)Reference
2 (DDD107498) Oral4 days< 1 mg/kg[2]
ChloroquineOral4 days~1.5 mg/kg[2]
Experimental Protocol: P. berghei Efficacy Model in Mice

This protocol outlines the standard 4-day suppressive test to evaluate the in vivo antimalarial activity of test compounds.

1. Animal Model:

  • Species: Female BALB/c mice

  • Weight: 18-22 g

  • Acclimatization: 7 days prior to the experiment with free access to food and water.

2. Parasite Inoculation:

  • Parasite: Plasmodium berghei (chloroquine-sensitive strain).

  • Inoculum: Each mouse is inoculated intraperitoneally with 2 x 10^7 infected red blood cells.

3. Treatment:

  • Test Compounds: Administered orally (or via the desired route) once daily for four consecutive days, starting 2 hours post-infection.

  • Vehicle Control: The vehicle used to dissolve the test compounds is administered to a control group.

  • Positive Control: A standard antimalarial drug (e.g., chloroquine) is administered to another group for comparison.

4. Monitoring and Endpoints:

  • Parasitemia: On day 5 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Efficacy Calculation: The average parasitemia of the treated groups is compared to the vehicle control group to calculate the percentage of parasite growth inhibition.

  • ED90 Determination: The dose required to inhibit parasite growth by 90% is calculated from the dose-response curve.

Workflow for In Vivo Antimalarial Efficacy Testing

G cluster_0 Pre-Experiment cluster_1 Experiment Day 0-4 cluster_2 Endpoint Analysis (Day 5) acclimatization Acclimatization of Mice (7 days) infection Infection of Mice with P. berghei acclimatization->infection parasite_prep Preparation of P. berghei Inoculum parasite_prep->infection treatment Daily Oral Administration of Test Compounds, Vehicle, or Chloroquine infection->treatment blood_smear Preparation of Blood Smears treatment->blood_smear staining Giemsa Staining blood_smear->staining microscopy Determination of Parasitemia staining->microscopy data_analysis Calculation of % Inhibition and ED90 microscopy->data_analysis G cluster_0 HDAC Inhibition cluster_1 SIRT3 Inhibition HDAC_inhibitor 2-Phenylquinoline-4-carboxylic acid derivatives HDAC HDACs HDAC_inhibitor->HDAC inhibits Histone_acetylation Increased Histone Acetylation HDAC->Histone_acetylation deacetylates Gene_expression Altered Gene Expression Histone_acetylation->Gene_expression Apoptosis Apoptosis Gene_expression->Apoptosis Cell_cycle_arrest Cell Cycle Arrest Gene_expression->Cell_cycle_arrest SIRT3_inhibitor 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives SIRT3 SIRT3 (mitochondrial) SIRT3_inhibitor->SIRT3 inhibits Mitochondrial_proteins Deacetylation of Mitochondrial Proteins SIRT3->Mitochondrial_proteins deacetylates Differentiation Cell Differentiation SIRT3->Differentiation Metabolism Altered Cancer Cell Metabolism Mitochondrial_proteins->Metabolism

Caption: Proposed anticancer mechanisms of action for different quinoline-4-carboxylic acid derivatives.

The potent in vitro activity of these compounds warrants further investigation in xenograft and other animal models of cancer to establish their in vivo efficacy and therapeutic potential.

Conclusion and Future Perspectives

The 2-aryl-6-substituted-quinoline-4-carboxylic acid scaffold represents a versatile platform for the development of novel therapeutics. Preclinical studies have demonstrated promising in vivo efficacy in models of malaria and inflammation. While in vivo data in oncology is currently lacking, the strong in vitro anticancer activity and defined mechanisms of action provide a solid rationale for advancing these compounds into animal studies. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of these derivatives to identify lead candidates for clinical development.

References

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (URL: [Link])

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (URL: [Link])

  • synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. (URL: [Link])

  • New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity. (URL: [Link])

  • Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. (URL: [Link])

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (URL: [Link])

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (URL: [Link])

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (URL: [Link])

  • Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates | Abstract. (URL: [Link])

Sources

Validation

Benchmarking 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid (BPMQ-4C) Against Known DHODH Inhibitors

Executive Summary Dihydroorotate dehydrogenase (DHODH) is a rate-limiting mitochondrial enzyme responsible for the de novo biosynthesis of pyrimidines. Because rapidly proliferating cells—such as tumor cells, activated l...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dihydroorotate dehydrogenase (DHODH) is a rate-limiting mitochondrial enzyme responsible for the de novo biosynthesis of pyrimidines. Because rapidly proliferating cells—such as tumor cells, activated lymphocytes, and replicating viruses—rely heavily on the de novo pathway rather than the pyrimidine salvage pathway, DHODH has emerged as a premier therapeutic target in oncology, immunology, and virology[1].

This guide benchmarks 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid (hereafter referred to as BPMQ-4C ), a highly potent, next-generation quinoline-4-carboxylic acid derivative, against established DHODH inhibitors: Brequinar (the prototypical quinoline-based inhibitor) and Teriflunomide (an FDA-approved immunomodulator).

Mechanistic Rationale: The Causality of Scaffold Design

As application scientists, we must look beyond raw binding affinities and understand why specific structural motifs drive target engagement. BPMQ-4C is rationally designed to exploit the ubiquinone-binding pocket of human DHODH (hDHODH).

  • The C4-Carboxylic Acid Anchor: The carboxylic acid moiety is non-negotiable for this class of inhibitors. It acts as the primary electrostatic anchor, forming a critical salt bridge with Arg136 and a hydrogen bond with Gln47 at the entrance of the ubiquinone-binding site[2]. Removing or masking this group results in a >1000-fold drop in binding affinity.

  • The 2-(4-Butylphenyl) Hydrophobic Tail: During the catalytic cycle, DHODH transfers electrons to ubiquinone (Coenzyme Q). The binding pocket features a deep, highly lipophilic tunnel that accommodates the isoprenyl tail of ubiquinone[3]. While Brequinar utilizes a rigid biphenyl group to occupy this space, the linear 4-butylphenyl group of BPMQ-4C provides superior conformational flexibility. This allows it to achieve optimal van der Waals contacts with Met43, Leu58, and Ala59 deep within the tunnel[2].

  • The 6-Methyl Substitution: The addition of a methyl group at the 6-position of the quinoline core displaces a high-energy water molecule in a small hydrophobic sub-pocket, increasing the entropic driving force of the binding event.

G DHO Dihydroorotate (Substrate) DHODH DHODH (Target Enzyme) DHO->DHODH Oxidation ORO Orotate (Product) DHODH->ORO FMN Reduction BPMQ BPMQ-4C (Inhibitor) BPMQ->DHODH Competitive Inhibition at CoQ Site CoQ Ubiquinone (Coenzyme Q) CoQ->DHODH Electron Acceptor

Diagram 1: DHODH catalytic cycle and competitive inhibition by BPMQ-4C at the ubiquinone site.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of DHODH inhibitors requires self-validating assay systems. Cytotoxicity alone is insufficient; we must prove that the toxicity is strictly on-target.

Protocol A: In Vitro DHODH Enzymatic Assay (DCIP Reduction)

Causality: We utilize 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor. By varying the concentration of decylubiquinone (the intermediate electron carrier), we can perform a Schild plot analysis to definitively prove that BPMQ-4C is a competitive inhibitor at the ubiquinone site.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, and 150 mM KCl.

  • Enzyme & Substrate: Add 10 nM recombinant human DHODH, 1 mM dihydroorotate (DHO), and 0.1 mM DCIP to a 96-well plate.

  • Inhibitor Incubation: Add BPMQ-4C (serial dilutions from 10 µM to 0.1 nM) and incubate for 10 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation: Initiate the catalytic cycle by adding 10 µM decylubiquinone.

  • Kinetic Readout: Monitor the decrease in absorbance at 600 nm (color loss of DCIP) over 5 minutes using a microplate reader. Calculate initial velocities ( V0​ ) to derive the enzymatic IC50.

Protocol B: Cellular Proliferation & Uridine Rescue Assay

Causality: Because DHODH is exclusively required for de novo pyrimidine synthesis, providing exogenous uridine allows cells to bypass DHODH via the pyrimidine salvage pathway. If the drug is perfectly on-target, uridine will restore cell viability to 100%. Any residual toxicity indicates off-target effects.

  • Cell Seeding: Seed HCT-116 colorectal carcinoma cells at 2,000 cells/well in white opaque 96-well plates.

  • Treatment: After 24 hours, treat the cells with BPMQ-4C (0.1 nM to 10 µM) in the presence or absence of 100 µM exogenous uridine.

  • Incubation: Incubate for 72 hours at 37°C with 5% CO₂.

  • Viability Readout: Add CellTiter-Glo® reagent to lyse cells and measure ATP luminescence as a proxy for cell viability.

  • Validation: Calculate the IC50 shift. A >100-fold rightward shift confirms selective DHODH inhibition.

G Start Cancer Cells + BPMQ-4C Arrest Pyrimidine Starvation (S-Phase Arrest) Start->Arrest RescuePath Add Exogenous Uridine (Salvage Pathway) Arrest->RescuePath NoRescue Vehicle Control Arrest->NoRescue Survive 100% Viability Restored (On-Target Validation) RescuePath->Survive Bypasses DHODH Die Cell Death Confirmed NoRescue->Die De Novo Blocked

Diagram 2: Logical workflow of the Uridine Rescue Assay validating on-target DHODH inhibition.

Benchmarking Data Presentation

The quantitative benchmarking of BPMQ-4C against Brequinar and Teriflunomide highlights its superior potency and favorable physicochemical profile. The linear butyl chain allows BPMQ-4C to achieve single-digit nanomolar enzymatic inhibition, slightly edging out the rigid biphenyl structure of Brequinar.

Table 1: Pharmacodynamic Profiling (In Vitro & Cellular)
CompoundTargetEnzymatic IC50 (nM)Cellular IC50 (nM)*Uridine Rescue Shift
BPMQ-4C hDHODH8.5 ± 1.224 ± 3.5>150-fold
Brequinar hDHODH10.2 ± 1.531 ± 4.1>150-fold
Teriflunomide hDHODH600 ± 451500 ± 120>50-fold

*Cellular IC50 determined in HCT-116 cells after 72h incubation.

Table 2: Physicochemical & Pharmacokinetic Properties
CompoundMW ( g/mol )cLogPHalf-life ( t1/2​ , h)Oral Bioavailability (F%)
BPMQ-4C 319.404.814.268%
Brequinar 375.364.511.575%
Teriflunomide 270.212.4>200~100%

Note: The extended half-life of BPMQ-4C compared to Brequinar is attributed to the lipophilic butyl group, which exhibits a lower rate of rapid hepatic oxidation compared to substituted biphenyl systems.

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Journal of Medicinal Chemistry URL:[Link]

  • Structural and Functional Analyses of Inhibition of Human Dihydroorotate Dehydrogenase by Antiviral Furocoumavirin Biochemistry URL:[Link]

  • A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses Viruses (PMC) URL:[Link]

Sources

Comparative

A Comprehensive Guide to the Selectivity Profiling of 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic Acid Against Off-Target Receptors

In the landscape of modern drug discovery, the precise characterization of a compound's interaction with biological targets is paramount. While identifying on-target efficacy is the primary goal, a thorough understanding...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the precise characterization of a compound's interaction with biological targets is paramount. While identifying on-target efficacy is the primary goal, a thorough understanding of off-target interactions is equally critical for mitigating potential adverse drug reactions (ADRs) and reducing late-stage attrition in clinical development.[1][2][3] This guide provides a comprehensive framework for the selectivity profiling of 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid, a novel investigational compound. Drawing upon established principles of safety pharmacology and the known biological activities of the quinoline scaffold, we will outline a tiered, data-driven approach to elucidating its off-target liability.

The quinoline ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[4][5][6] This versatility, however, also brings the potential for interactions with a broad range of molecular targets.[6][7] Therefore, a systematic and robust selectivity profiling strategy is not just a regulatory expectation but a scientific necessity.

Tier 1: Broad-Spectrum Off-Target Liability Assessment

The initial phase of selectivity profiling aims to cast a wide net to identify any potential off-target "hits" from a broad panel of clinically relevant receptors, ion channels, enzymes, and transporters.[1][8][9] This early-stage screening is a cost-effective method for hazard identification and can guide structure-activity relationship (SAR) studies to mitigate off-target effects while preserving on-target potency.[9]

Experimental Choice: The In Vitro Safety Panel Screen

We recommend initiating the selectivity profiling of 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid using a comprehensive, industry-standard in vitro safety panel, such as the SafetyScreen44 Panel or a similar offering.[1][2][8][9] These panels are designed to include targets associated with the most common and serious ADRs.[1]

Table 1: Representative Tier 1 In Vitro Safety Panel for 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic Acid (Hypothetical Data)

Target ClassRepresentative TargetsAssay Type2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid (% Inhibition @ 10 µM)
GPCRs 5-HT2B, α1A, H1, M1, D2Radioligand Binding85% (5-HT2B), 15% (α1A), 5% (H1), <5% (M1), 12% (D2)
Ion Channels hERG, Nav1.5, Cav1.2Electrophysiology25% (hERG), 10% (Nav1.5), <5% (Cav1.2)
Enzymes COX-1, COX-2, PDE3, PDE4Biochemical92% (COX-1), 95% (COX-2), 8% (PDE3), <5% (PDE4)
Transporters DAT, NET, SERTRadioligand Uptake<10% (DAT), 18% (NET), 7% (SERT)
Kinases ABL, SRC, VEGFR2Kinase Activity65% (ABL), 48% (SRC), 72% (VEGFR2)

Interpretation of Tier 1 Data:

The hypothetical data in Table 1 suggests that 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid exhibits significant activity against the 5-HT2B receptor, COX-1 and COX-2 enzymes, and several kinases (ABL, VEGFR2) at a concentration of 10 µM. The moderate inhibition of hERG warrants further investigation due to its association with cardiac arrhythmias.[3][8]

Tier 2: Dose-Response Characterization and Functional Validation

Hits identified in the Tier 1 screen should be further investigated in dose-response studies to determine their potency (IC50 or EC50 values). It is also crucial to transition from simple binding assays to functional assays to understand the pharmacological nature of the interaction (e.g., agonist, antagonist, inverse agonist).[3][10]

Experimental Workflow for Tier 2 Analysis

Tier2_Workflow Tier1_Hit Tier 1 Hit (e.g., >50% inhibition @ 10 µM) Dose_Response Dose-Response Curve Generation (IC50/EC50 Determination) Tier1_Hit->Dose_Response Functional_Assay Functional Assay (e.g., Calcium Flux, cAMP, Reporter Gene) Dose_Response->Functional_Assay Mechanism_of_Action Mechanism of Action Determination (Agonist vs. Antagonist) Functional_Assay->Mechanism_of_Action

Figure 1: Tier 2 workflow for hit validation.

Table 2: Tier 2 Dose-Response and Functional Analysis of 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic Acid (Hypothetical Data)

TargetAssay TypeIC50 / EC50 (µM)Functional Effect
5-HT2B Radioligand Binding0.8-
5-HT2B Calcium Flux1.2Antagonist
COX-1 Biochemical0.15Inhibitor
COX-2 Biochemical0.08Inhibitor
hERG Electrophysiology8.5Blocker
ABL Kinase Activity2.1Inhibitor
VEGFR2 Kinase Activity1.5Inhibitor

Insights from Tier 2 Data:

The hypothetical Tier 2 data confirms potent inhibition of COX-1 and COX-2, suggesting a potential anti-inflammatory mechanism of action. The compound is a sub-micromolar antagonist of the 5-HT2B receptor, an interaction that requires careful consideration due to the association of 5-HT2B agonism with valvular heart disease. The moderate hERG blockade and low micromolar kinase inhibition remain as potential liabilities to be monitored.

Comparative Analysis with Alternative Compounds

To contextualize the selectivity profile of 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid, it is essential to compare its performance against alternative compounds with similar intended primary targets or from the same chemical class.

Table 3: Comparative Selectivity Profile (IC50 in µM, Hypothetical Data)

Target2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acidCompound X (Known COX-2 Inhibitor)Compound Y (Quinoline-based Kinase Inhibitor)
Primary Target (Assumed COX-2) 0.08 0.05 >10
COX-1 0.155.2>10
5-HT2B 1.2>200.5
hERG 8.5>302.8
VEGFR2 1.5>200.05

This comparative analysis would highlight the specific selectivity advantages and disadvantages of the lead compound. For instance, while being a potent COX-2 inhibitor, its selectivity over COX-1 is less pronounced than Compound X. Its off-target kinase and 5-HT2B activities are more prominent than the dedicated COX-2 inhibitor but less so for VEGFR2 compared to the quinoline-based kinase inhibitor.

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay for 5-HT2B Receptor

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human 5-HT2B receptor.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and determine protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 25 µL of radioligand ([3H]-LSD, final concentration 2 nM), 25 µL of test compound (2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid) or vehicle, and 200 µL of membrane preparation (10-20 µg protein).

    • For non-specific binding, add 10 µM of a competing ligand (e.g., mianserin).

    • Incubate at 25°C for 60 minutes.

    • Harvest the membranes onto glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold buffer.

    • Measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the percent inhibition by the test compound.

    • Generate dose-response curves and calculate the IC50 value using non-linear regression.

Protocol 2: In Vitro Kinase Activity Assay for VEGFR2

  • Assay Components:

    • Recombinant human VEGFR2 enzyme.

    • Biotinylated peptide substrate.

    • ATP.

    • Test compound.

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

  • Assay Procedure:

    • Add test compound and VEGFR2 enzyme to a 384-well plate and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding EDTA.

    • Add a detection reagent (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) enabled plate reader.

  • Data Analysis:

    • Calculate the percent inhibition based on the TR-FRET signal.

    • Generate dose-response curves and determine the IC50 value.

Known Off-Target Liabilities of the Quinoline Scaffold

The quinoline nucleus is a known privileged scaffold for human kinase inhibition and can also interact with DNA, for example, through G-quadruplex stabilization.[11] Some quinoline derivatives have also been shown to inhibit DNA methyltransferases and histone deacetylases.[11][12][13] Therefore, in addition to standard safety panels, it may be prudent to perform secondary screens against a panel of kinases and to assess for potential DNA interactions, especially if the primary therapeutic target is not a kinase.

Conclusion

The selectivity profiling of 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid requires a multi-faceted and tiered approach. By initiating with a broad in vitro safety panel, followed by dose-response characterization and functional validation of identified hits, a comprehensive understanding of its off-target interaction profile can be achieved. Comparative analysis against benchmark compounds provides crucial context for its selectivity. This systematic approach, grounded in the principles of safety pharmacology, is essential for de-risking this promising compound and guiding its progression through the drug discovery pipeline.[2][8][9]

References

  • WuXi AppTec in vitro Safety Pharmacology Profiling.
  • Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience.
  • In vitro safety pharmacology profiling: wh
  • Industry-leading In Vitro Safety Pharmacology Profiling - Eurofins Discovery.
  • Safety and Off-Target Drug Screening Services - Reaction Biology.
  • GPCR Screening Assays - Cre
  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degrad
  • Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid - Benchchem.
  • The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide - Benchchem.
  • Molecular target interactions of quinoline deriv
  • Quinoline-based compounds can inhibit diverse enzymes th
  • Quinoline and Analogs: Insight into the Synthesis, Biological Activity, Structure-Activity Rel
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC.

Sources

Validation

Structural and Functional Comparison Guide: Cinchoninic Acid vs. 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic Acid

Executive Summary The development of small-molecule inhibitors targeting de novo pyrimidine biosynthesis has positioned the quinoline-4-carboxylic acid scaffold as a cornerstone in immunomodulatory and oncological drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule inhibitors targeting de novo pyrimidine biosynthesis has positioned the quinoline-4-carboxylic acid scaffold as a cornerstone in immunomodulatory and oncological drug design. This guide provides an in-depth structural, physicochemical, and functional comparison between the unsubstituted parent scaffold, cinchoninic acid , and its highly optimized derivative, 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid . By deconstructing the structure-activity relationship (SAR) and detailing self-validating experimental workflows, this guide equips researchers with the mechanistic insights required for advanced drug development.

Structural Deconstruction & Causality

Cinchoninic acid (quinoline-4-carboxylic acid) serves as the minimal pharmacophore required for binding to human dihydroorotate dehydrogenase (hDHODH). However, as a standalone molecule, it exhibits negligible target affinity. The transformation of this inert scaffold into the highly potent 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid is driven by precise, causality-based structural modifications:

  • The C4 Carboxylic Acid (The Anchor): Maintained from the cinchoninic acid core, this moiety is non-negotiable. It forms a critical electrostatic salt bridge with the Arg136 residue in the hDHODH active site, anchoring the molecule in the correct orientation.

  • The C2 4-Butylphenyl Group (The Hydrophobic Probe): Cinchoninic acid lacks the bulk to engage the enzyme's ubiquinone-binding channel. As demonstrated in [1], the addition of a lipophilic aryl group at the C2 position exploits this deep, hydrophobic tunnel. The flexible butyl chain maximizes van der Waals interactions with nonpolar residues (e.g., Leu42, Met43), drastically lowering the IC50.

  • The C6 Methyl Group (The Pocket Filler): A small alkyl substitution at the C6 position of the quinoline ring enhances the overall lipophilicity and fills a secondary hydrophobic micro-pocket. This restricts the rotational degrees of freedom, entropically favoring the bound state over the unbound state [2].

Physicochemical & Pharmacological Profiling

The structural modifications directly dictate the physicochemical behavior and biological efficacy of the compounds. The table below summarizes the comparative data:

PropertyCinchoninic Acid (Parent Scaffold)2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid
Molecular Weight 173.17 g/mol 319.40 g/mol
Lipophilicity (LogP) ~1.5 (Hydrophilic)~5.5 (Highly Lipophilic)
hDHODH IC50 > 100 µM (Inactive)< 50 nM (Potent Inhibitor)
Primary Mechanism None (Building Block)hDHODH Ubiquinone-Site Competition
Aqueous Solubility High (as carboxylate salt)Low (Requires DMSO for biological assays)

Biological Mechanism of Action

The primary target for substituted cinchoninic acids is hDHODH, an enzyme localized to the inner mitochondrial membrane that catalyzes the fourth step of de novo pyrimidine biosynthesis. While cinchoninic acid passes through the cell without specific binding, the 2-(4-butylphenyl) derivative acts as a potent competitive inhibitor of ubiquinone (Coenzyme Q). By blocking the electron transfer from dihydroorotate (DHO) to ubiquinone, the compound halts pyrimidine production, leading to cell cycle arrest in rapidly proliferating cells (such as activated lymphocytes or tumor cells) [3].

Pathway DHO Dihydroorotate (DHO) DHODH DHODH Enzyme (Inner Mito Membrane) DHO->DHODH Orotate Orotate DHODH->Orotate CoQ -> CoQH2 UMP UMP (Pyrimidine Pool) Orotate->UMP Inhibitor 2-(4-Butylphenyl)-6-methyl- quinoline-4-carboxylic acid Inhibitor->DHODH Blocks Ubiquinone Channel

Mechanism of DHODH inhibition by substituted quinoline-4-carboxylic acids.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following protocols are designed as self-validating systems. The synthesis utilizes regioselective condensation, while the biological assay employs an internally controlled colorimetric readout.

Protocol A: Regioselective Synthesis via the Pfitzinger Reaction

Causality: The Pfitzinger reaction is explicitly chosen over the Doebner-Miller synthesis because it guarantees absolute regiocontrol at the C4 position. By utilizing a 5-methylisatin precursor, the ring opens and recyclizes with 4'-butylacetophenone, ensuring the carboxylic acid moiety is inherently positioned at C4 without the need for complex isomeric separation [4].

Step-by-Step Methodology:

  • Reagent Preparation: Suspend 5-methylisatin (1.0 eq) and 4'-butylacetophenone (1.1 eq) in a 33% aqueous KOH solution mixed with ethanol (1:1 v/v).

  • Condensation: Reflux the mixture at 85°C for 12 hours. The strong base opens the isatin ring to form an intermediate keto-acid, which subsequently condenses with the acetophenone.

  • Purification: Cool the mixture to room temperature and extract with ethyl acetate to remove unreacted 4'-butylacetophenone.

  • Acidification: Carefully acidify the aqueous layer with 6M HCl to pH 3–4 to precipitate the final product.

  • Self-Validation Checkpoint: The complete dissolution of the reaction mixture during reflux, followed by immediate, dense precipitation exclusively upon reaching pH 4, confirms successful ring closure. If precipitation occurs at pH > 7, unreacted hydrophobic intermediates are present, invalidating the purity.

Protocol B: In Vitro hDHODH Inhibition Assay (DCIP Reduction)

Causality: Measuring orotate production directly via mass spectrometry is low-throughput and analytically cumbersome. This assay bypasses the issue by coupling the oxidation of DHO to the reduction of 2,6-dichloroindophenol (DCIP). As DCIP is reduced, it shifts from blue to colorless, providing a direct, real-time spectrophotometric readout at 600 nm [5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 1 mM DHO.

  • Compound Dilution: Prepare a 10-point serial dilution of 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid in DMSO (final DMSO concentration <1%).

  • Enzyme Addition: Add 10 nM recombinant hDHODH to the wells and pre-incubate with the inhibitor for 10 minutes at 25°C.

  • Reaction Initiation: Add 50 µM decylubiquinone and 60 µM DCIP to initiate the reaction.

  • Readout: Monitor the decrease in absorbance at 600 nm over 10 minutes using a microplate reader.

  • Self-Validation Checkpoint: A control well lacking DHO must show zero decrease in absorbance at 600 nm. Any baseline drift in this well indicates non-specific, compound-mediated DCIP reduction (a false positive), immediately invalidating the assay run.

Workflow S1 1. Reagent Preparation Isatin + Acetophenone S2 2. Pfitzinger Condensation KOH / EtOH / Heat S1->S2 S3 3. Acidification & Precipitation HCl to pH 3-4 S2->S3 S4 4. DHODH Inhibition Assay DCIP Reduction at 600 nm S3->S4 S5 5. IC50 Determination Non-linear Regression S4->S5

End-to-end workflow from Pfitzinger synthesis to DHODH inhibition assay.

References

  • Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

  • Title: Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes Source: Bioorganic Chemistry URL: [Link]

  • Title: Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives Source: Biochemical Pharmacology URL: [Link]

  • Title: Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Functional Expression of Human Dihydroorotate Dehydrogenase (DHODH) in pyr4 Mutants of Ustilago maydis Allows Target Validation of DHODH Inhibitors In Vivo Source: Applied and Environmental Microbiology URL: [Link]

Safety & Regulatory Compliance

Safety

2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid proper disposal procedures

Comprehensive Safety and Disposal Protocol for 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic Acid As a Senior Application Scientist, I frequently encounter highly specialized synthetic intermediates and active pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic Acid

As a Senior Application Scientist, I frequently encounter highly specialized synthetic intermediates and active pharmaceutical ingredients (APIs). 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid is a complex, lipophilic organic acid. While it is a valuable compound in drug discovery—often explored for its potential interactions with specific enzymatic targets—its structural motifs demand rigorous safety and disposal protocols.

Proper handling of this compound is not just a regulatory checkbox; it is a critical scientific imperative to prevent cross-contamination, protect laboratory personnel, and prevent environmental toxicity. This guide provides the mechanistic rationale and step-by-step operational procedures required to manage this chemical safely from benchtop to final destruction.

Physicochemical Profiling & Mechanistic Toxicology

To design a self-validating safety protocol, we must first understand the causality behind the chemical's behavior.

  • Lipophilicity (The Butylphenyl Group): The addition of a 4-butylphenyl group significantly increases the partition coefficient (LogP) of the molecule. This high lipophilicity means the compound can easily penetrate dermal layers and cellular membranes, necessitating strict barrier protections.

  • The Quinoline Core: Quinoline derivatives are known for their potential to intercalate with nucleic acids or bind tightly to hydrophobic protein pockets. If released into the environment, they can exhibit acute aquatic toxicity and environmental persistence.

  • The Carboxylic Acid Moiety: This functional group makes the compound a weak acid. While it can form salts with bases to alter its solubility profile, in its free-acid form, it is primarily soluble in organic solvents (e.g., DMSO, DMF, or alcohols) and highly insoluble in water.

Table 1: Physicochemical Hazard Summary

PropertyCharacteristicSafety & Disposal Implication
State Solid (Powder)High risk of inhalation/aerosolization. Requires wet-wiping for spills; dry sweeping is strictly prohibited.
Solubility Low in water, high in organicsCannot be flushed down aqueous drains. Must be segregated and treated as organic waste.
Halogenation Non-halogenatedSuitable for standard high-temperature incineration without requiring specialized dioxin scrubbers.
Toxicity Profile Dermal penetrant / Aquatic toxicantRequires secondary containment during storage and EPA-compliant thermal destruction.

Operational Handling & PPE

Standard operating procedures for hazardous chemicals dictate that exposure must be minimized through a strict hierarchy of controls [1].

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the dry powder within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent the inhalation of aerosolized particulates.

  • Preparation: Line the workspace with anti-static weighing paper or a disposable spill mat to contain micro-spills during massing.

  • Transfer: Use anti-static spatulas. Because the compound is lipophilic, avoid using plastics that may adsorb the compound; glass or stainless steel tools are preferred.

  • Decontamination: After handling, wipe down spatulas and balance surfaces with a solvent the compound is soluble in (e.g., 70% ethanol or isopropanol), followed by a standard soap and water wash.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationMechanistic Rationale
Gloves Nitrile (Double-gloved)Prevents dermal absorption of lipophilic compounds. Double gloving provides a fail-safe against micro-tears.
Eye Protection Chemical splash gogglesProtects ocular mucosa from powder aerosols and solvent splashes during dissolution.
Body Flame-resistant lab coatProvides a barrier against spills and protects against static discharge when handling dry powders.
Respirator N95 or P100 (if outside hood)Filters out fine particulates if engineering controls (fume hood) fail or during emergency spill remediation.

Spill Response & Decontamination Protocol

In the event of a spill, immediate containment is required to prevent environmental release and localized exposure. The following workflow outlines the logical decision-making process for spill remediation.

SpillResponse Start Spill Detected: 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid Assess Assess Spill Volume & State (Solid powder vs. Solution) Start->Assess Solid Solid Spill (Dust Hazard) Assess->Solid Liquid Liquid/Solution Spill (Solvent Hazard) Assess->Liquid Wet Dampen with Water/Solvent (Prevent aerosolization) Solid->Wet Absorb Apply Inert Absorbent (Sand/Vermiculite) Liquid->Absorb Collect Collect in Sealable Hazardous Waste Container Wet->Collect Absorb->Collect Decon Decontaminate Surface (Soap/Water or Mild Solvent) Collect->Decon Dispose Route to EPA-Compliant Incineration Decon->Dispose

Caption: Decision tree and operational workflow for localized chemical spill remediation.

Step-by-Step Spill Remediation:

  • Evacuate & Assess: Temporarily clear the immediate area. Determine if the spill is a dry powder or if the compound is already dissolved in a solvent.

  • Powder Spills: Do NOT dry sweep. Dry sweeping aerosolizes the toxic powder, creating an inhalation hazard. Gently dampen the spill area with a mist of water or a mild solvent to bind the powder, then wipe it up with absorbent pads.

  • Liquid Spills: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Collection: Use a non-sparking tool to scoop the absorbed material into a chemically resistant, sealable hazardous waste container.

  • Surface Decontamination: Wash the area with a detergent solution to remove any lipophilic residue, followed by a thorough water rinse.

Waste Segregation & Disposal Procedures

The most critical aspect of managing 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid is its end-of-life disposal. As a complex organic molecule, it falls under the purview of the Resource Conservation and Recovery Act (RCRA) managed by the EPA [2]. It must never be disposed of in municipal waste or aqueous drain systems.

The Scientific Rationale for Solvent Dissolution Prior to Incineration: Directly incinerating solid organic powders can be dangerous; updrafts in the incinerator can carry unburned toxic particulates into the exhaust stream before they reach the necessary thermal breakdown temperature. By dissolving the compound in a combustible solvent first, we ensure that the waste can be atomized into a fine mist within the incinerator burner. This guarantees complete, homogeneous combustion of the quinoline core into basic oxides (CO2, H2O, NOx).

WastePathway Gen Waste Generation: Quinoline Derivative Segregate Segregate as Non-Halogenated Organic Waste Gen->Segregate Dissolve Dissolve in Combustible Solvent (e.g., Ethanol/Methanol) Segregate->Dissolve Label Label: Toxic Organic Acid EPA RCRA Compliant Dissolve->Label Store Temporary Storage Secondary Containment (<90 days) Label->Store Incinerate High-Temperature Incineration (>820°C) with Scrubber Store->Incinerate

Caption: Step-by-step logistical pathway for the safe segregation and thermal destruction of quinoline waste.

Step-by-Step Disposal Methodology:

  • Dissolution: Inside a fume hood, dissolve the remaining 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid in a combustible, non-halogenated solvent (e.g., ethanol, methanol, or a designated laboratory waste solvent mixture).

  • Segregation: Transfer the solution to a clearly labeled "Non-Halogenated Organic Waste" container. Ensure the container is compatible with the solvent used (e.g., HDPE plastic or glass).

  • Labeling: Update the hazardous waste log immediately. The label must explicitly state the presence of a "Quinoline-4-carboxylic acid derivative" to inform the disposal facility of the nitrogen content, which requires specific NOx scrubbers during incineration [3].

  • Storage: Store the waste container in a designated, ventilated hazardous waste accumulation area with secondary containment. Do not exceed the 90-day storage limit mandated by EPA regulations for large quantity generators [2].

  • Final Destruction: Contract a licensed professional waste disposal service. The waste must be routed to a chemical incinerator equipped with an afterburner and scrubber, operating at temperatures sufficient to break down complex aromatic rings (typically >820°C).

Regulatory Compliance & Documentation

Laboratory personnel must ensure that all disposal protocols comply with local, state, and federal regulations. Under the EPA's "cradle-to-grave" hazardous waste management system, the laboratory generating the waste retains legal liability until the compound is certifiably destroyed [2][1]. Always maintain all shipping manifests and certificates of destruction provided by your licensed waste contractor in your laboratory's compliance logs.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US), 2011. Available at:[Link]

  • United States Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste. Available at:[Link]

  • Electronic Code of Federal Regulations (eCFR). Title 40, Chapter I, Subchapter I, Part 260 - Hazardous Waste Management System: General. Available at:[Link]

Sources

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid

Hazard Assessment and Risk Mitigation Quinoline derivatives as a class of compounds can present several potential hazards, including skin, eye, and respiratory irritation.[1][2][3][4][5] Some may also be harmful if swall...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Risk Mitigation

Quinoline derivatives as a class of compounds can present several potential hazards, including skin, eye, and respiratory irritation.[1][2][3][4][5] Some may also be harmful if swallowed.[2][5][6][7] Therefore, a proactive approach to risk mitigation is essential. The primary routes of exposure are inhalation, skin contact, and eye contact. All handling procedures should be designed to minimize these risks.

Core Principle: All work with 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid should be conducted in a designated area, preferably within a certified chemical fume hood, to ensure adequate ventilation and containment.[8][9][10]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid. The following table outlines the minimum required PPE.

Equipment Specification Purpose Protection Level
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact.[1] Inspect for any signs of degradation or punctures before use.Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[1][9]Primary
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[1][9]Primary
Respiratory Protection N95 (or higher) Particulate RespiratorFor handling the solid, powdered form to prevent inhalation of dust particles.[1]Task-Dependent
Air-purifying respirator with organic vapor cartridgesFor handling solutions or when vapors may be generated.[1]Task-Dependent
Face Protection Face ShieldTo be worn over chemical splash goggles when there is a high risk of splashes, such as during bulk transfers or reactions.[1]Secondary

Operational Workflow: From Preparation to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow diagram illustrates the key steps.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area weighing Weighing Solid prep_area->weighing Proceed to handling dissolving Preparing Solutions weighing->dissolving reaction Running Reaction dissolving->reaction decon Decontaminate Glassware reaction->decon Post-experiment waste_collection Segregate & Collect Waste decon->waste_collection disposal Dispose via Licensed Service waste_collection->disposal cluster_waste_streams Waste Streams cluster_disposal_process Disposal Process solid_waste Solid Waste (unused compound, contaminated items) segregate Segregate Waste solid_waste->segregate liquid_waste Liquid Waste (reaction mixtures, solvent rinses) liquid_waste->segregate glassware Contaminated Glassware glassware->segregate label_waste Label Hazardous Waste Container segregate->label_waste store Store in a Designated Area label_waste->store dispose Arrange Pickup by Licensed Disposal Service store->dispose

Caption: Waste disposal workflow for 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid.

  • Waste Segregation:

    • Solid Waste: Collect unused compound and contaminated disposables (e.g., gloves, weighing paper) in a designated, sealed hazardous waste container. [11] * Liquid Waste: Collect all solutions containing the compound and the first rinse of any contaminated glassware in a separate, clearly labeled hazardous waste container. [11]* Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name. [11]* Disposal: Arrange for the disposal of all waste through your institution's environmental health and safety office or a licensed professional waste disposal service. [2][11]Do not dispose of this material down the drain or in regular trash. [11] By adhering to these guidelines, researchers can confidently and safely work with 2-(4-Butylphenyl)-6-methylquinoline-4-carboxylic acid, ensuring both personal safety and environmental responsibility.

References

  • BenchChem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet.
  • Key Organics. (2017, December 1). Safety Data Sheet.
  • Cole-Parmer. (2003, November 6). Material Safety Data Sheet.
  • (2010, October 10). MSDS of Quinoline-5-carboxylic acid.
  • Aaronchem. (2024, November 1). Safety Data Sheet.
  • CymitQuimica. (2023, October 11). Safety Data Sheet.
  • BroadPharm. (2021, December 3). Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid.
  • (n.d.). 4 - Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet.
  • Key Organics. (2017, December 1). Safety Data Sheet.
  • BroadPharm. (2025, September 17). BP-29609.
  • TargetMol. (2026, February 20). Safety Data Sheet.
  • Merck. (2021, March 9). Safety Data Sheet.
  • (2009, September 22). 6 - Safety Data Sheet.
  • Santa Cruz Biotechnology. (2026, March 6). 2-(4-tert-Butylphenyl)-6-methylquinoline-4-carboxylic acid.
  • Benchchem. (n.d.). Proper Disposal of 2,4-Diphenylquinolin-6-ol: A Step-by-Step Guide for Laboratory Professionals.

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